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Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate Documentation Hub

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  • Product: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Core Science & Biosynthesis

Foundational

Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate: A Critical Intermediate in the Synthesis of RORγt Modulators

Executive Summary In modern drug discovery, the architectural precision of synthetic intermediates dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). Ethyl 3-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural precision of synthetic intermediates dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is a highly specialized, sterically hindered building block predominantly utilized in the synthesis of Retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists.

This technical whitepaper provides an in-depth analysis of this compound’s chemical identifiers, structural rationale, and its critical role in advanced synthetic workflows. By examining the causality behind its structural features—specifically the gem-dimethyl group and the meta-bromo substitution—we establish a self-validating framework for its application in transition-metal-catalyzed cross-coupling reactions targeting autoimmune therapeutics.

Chemical Identifiers and Physicochemical Profiling

While the parent acid, 3-(3-bromophenyl)-2,2-dimethylpropanoic acid , is a widely indexed commercial reagent (CAS: 926625-06-1), its ethyl ester derivative is typically synthesized in situ or procured via custom synthesis (e.g., Dana Biosciences) to serve as a protected, lipophilic intermediate. The esterification prevents unwanted side reactions (such as competitive coordination or decarboxylation) during harsh downstream cross-coupling steps.

Table 1: Chemical Identifiers and Properties
PropertyValueStructural Significance
Chemical Name Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoateStandard IUPAC nomenclature.
Parent Acid CAS 926625-06-1Primary commercially available precursor.
SMILES CCOC(=O)C(C)(C)Cc1cc(Br)ccc1Defines the 1,3-substitution and gem-dimethyl geometry.
Molecular Formula C₁₃H₁₇BrO₂Highlights the halogenated aromatic system.
Molecular Weight 285.18 g/mol Optimal for early-stage fragment building.
CLogP (Est.) 4.2High lipophilicity; necessitates biphasic coupling conditions.

Mechanistic Rationale in Drug Design

The design of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is not arbitrary; every functional group serves a distinct mechanistic purpose in the context of RORγt inhibitor design :

  • The meta-Bromo Handle: The bromine atom at the 3-position of the phenyl ring provides a highly reactive electrophilic site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows chemists to rapidly extend the pharmacophore into the biaryl systems frequently required to occupy the hydrophobic pockets of the RORγt ligand-binding domain (LBD).

  • The gem-Dimethyl Group (Thorpe-Ingold Effect): The two methyl groups at the alpha position (C2) serve a dual purpose. First, they impart severe steric hindrance that blocks metabolic alpha-oxidation (improving the in vivo half-life of the final drug). Second, they restrict the conformational flexibility of the propanoate backbone, locking the molecule into a bioactive conformation that thermodynamically favors target binding.

  • The Ethyl Ester: Acts as a robust protecting group during basic or organometallic reactions. Post-coupling, it provides a functional handle that can be selectively hydrolyzed to the acid for subsequent amide coupling, or reduced to an alcohol to build ether linkages.

Biological Context: The RORγt Pathway

RORγt is the master transcription factor responsible for the differentiation of naïve CD4+ T cells into Th17 cells, which subsequently produce pro-inflammatory cytokines like IL-17A and IL-17F. Overactivation of this pathway is the primary driver of autoimmune diseases such as psoriasis, multiple sclerosis (MS), and rheumatoid arthritis (RA) .

By utilizing intermediates like Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, researchers synthesize inverse agonists that bind to the RORγt LBD, inducing a conformational change that recruits co-repressors and halts Th17 differentiation .

RORgt_Pathway IL23 IL-23 Stimulation Naive_T Naïve CD4+ T Cell IL23->Naive_T RORgt RORγt Activation Naive_T->RORgt Th17 Th17 Differentiation RORgt->Th17 IL17 IL-17 Cytokines Th17->IL17 Disease Autoimmune Disease IL17->Disease Inhibitor Inverse Agonist (API) Inhibitor->RORgt Inhibits

Figure 1: RORγt signaling pathway and therapeutic intervention by inverse agonists.

Advanced Synthetic Workflows & Self-Validating Protocols

To successfully integrate this intermediate into an API synthesis pipeline, the cross-coupling step must be highly optimized. The steric bulk of the gem-dimethyl group adjacent to the aromatic ring can impede oxidative addition and transmetalation.

Synthetic Workflow Diagram

Synth_Workflow SM Parent Acid (CAS 926625-06-1) Ester Ethyl Ester Intermediate SM->Ester Esterification Coupling Suzuki-Miyaura Cross-Coupling Ester->Coupling Pd-Catalysis Advanced Advanced Biaryl Construct Coupling->Advanced Arylboronic Acid API RORγt Modulator (API) Advanced->API Amidation

Figure 2: Synthetic workflow from parent acid to final API.

Self-Validating Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate with a heteroaryl boronic acid to form the core biaryl scaffold of a RORγt inhibitor.

Step-by-Step Methodology & Causality:

  • Reagent Preparation & Degassing: Charge a Schlenk flask with the ethyl ester intermediate (1.0 eq), the appropriate heteroaryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq). Dissolve in a 4:1 mixture of 1,4-Dioxane and deionized water.

    • Causality: The biphasic 1,4-Dioxane/water system is critical; it ensures the simultaneous dissolution of the highly lipophilic ester and the inorganic base, driving the transmetalation step. Degassing via three freeze-pump-thaw cycles is mandatory to remove dissolved oxygen, which irreversibly oxidizes the Pd(0) active species to inactive Pd(II) complexes.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The choice of the dppf ligand is deliberate. Its large bite angle accelerates reductive elimination—the most common bottleneck when coupling electron-rich or sterically hindered aryl bromides—thereby minimizing unwanted protodeboronation of the boronic acid.

  • Execution: Heat the reaction mixture to 90°C with vigorous stirring for 6 hours.

  • In-Process Control (IPC) - The Self-Validating Step: At t=4 hours, sample 50 µL of the organic layer, dilute in LC-MS grade MeCN, and analyze via LC-MS.

    • Validation Logic: The starting material exhibits a distinct isotopic doublet in the mass spectrum (M and M+2 peaks of equal intensity, characteristic of ⁷⁹Br and ⁸¹Br). The reaction is definitively validated as complete only when this doublet completely disappears and is replaced by the singular mass of the coupled product. If the doublet persists, catalyst poisoning has occurred, and a 0.02 eq spike of Pd(dppf)Cl₂ is required.

  • Workup: Cool to room temperature, partition between EtOAc and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Catalyst Optimization Data

To demonstrate the necessity of the chosen catalyst system, the following optimization data summarizes the quantitative outcomes of varying the conditions for this specific intermediate.

Table 2: Suzuki-Miyaura Coupling Optimization for Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Catalyst SystemBaseSolvent SystemTime (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O1265%Sluggish reductive elimination; significant protodeboronation observed.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 6 92% Clean conversion; large bite angle facilitates rapid coupling.
Pd₂(dba)₃ / XPhosK₃PO₄Toluene488%Fast reaction, but trace ester hydrolysis observed due to basicity of K₃PO₄.

Conclusion

Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is far more than a simple catalog reagent; it is a meticulously engineered chemical tool. Its gem-dimethyl group provides vital metabolic stability and conformational rigidity, while its meta-bromo handle enables rapid diversification via cross-coupling. By adhering to the self-validating protocols and mechanistic principles outlined in this guide, synthetic chemists can reliably leverage this intermediate to construct highly potent RORγt modulators, accelerating the pipeline for next-generation autoimmune therapies.

References

  • Source: Google Patents (Janssen Pharmaceutica NV)
  • Title: RORγt inhibitors as potential back-ups for the Phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL: [Link]

  • Title: Preclinical and Clinical Characterization of the RORγt Inhibitor JNJ-61803534 Source: Scientific Reports (Nature Portfolio) URL: [Link]

Exploratory

Chemical and Structural Profiling of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate: A Technical Guide for Drug Development

Executive Summary In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Ethyl 3-(3-bromophenyl)-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is a highly specialized, sterically hindered intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its chemical structure, physicochemical properties, and mechanistic utility. By leveraging the gem-dimethyl group for metabolic stability and the 3-bromophenyl moiety for transition-metal-catalyzed cross-coupling, this molecule serves as a versatile scaffold for rational drug design.

Chemical Identity and Physicochemical Data

The molecular architecture of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate consists of a propanoate core, an ethyl ester protecting group, a gem-dimethyl substitution at the alpha-carbon (C2), and a 3-bromophenyl group at the beta-carbon (C3).

Table 1: Physicochemical and Structural Properties [1][2]

PropertyValueRationale / Implication
IUPAC Name Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoateStandardized systematic nomenclature.
Molecular Formula

Defines the atomic composition and stoichiometry.
Molecular Weight 285.18 g/mol Calculated via atomic weights: C(156.14) + H(17.14) + Br(79.90) + O(32.00).
Exact Mass 284.0412 DaTarget monoisotopic mass for High-Resolution Mass Spectrometry (HRMS).
SMILES String CCOC(=O)C(C)(C)Cc1cc(Br)ccc1Enables computational modeling and cheminformatics.
H-Bond Donors 0Absence of donors enhances lipophilicity and membrane permeability.
H-Bond Acceptors 2Located at the ester carbonyl and ether oxygen.
Rotatable Bonds 5Balances molecular flexibility with the rigidity imposed by the gem-dimethyl group.

Structural Rationale in Medicinal Chemistry

As a Senior Application Scientist, it is critical to understand why specific functional groups are chosen rather than merely acknowledging their presence. The design of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate relies on two core mechanistic pillars:

The gem-Dimethyl Effect (Thorpe-Ingold Effect)

The incorporation of two methyl groups at the C2 position is a deliberate application of the [3]. By replacing two hydrogen atoms with bulkier methyl groups, the bond angle between the reacting centers is compressed. In medicinal chemistry, this serves two primary functions:

  • Conformational Restriction: The steric bulk severely restricts the rotational freedom of adjacent bonds. This locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a target receptor, thereby increasing target engagement and potency as detailed in the [4].

  • Metabolic Shielding: The alpha-carbon of an ester or ketone is notoriously susceptible to cytochrome P450 (CYP450) mediated oxidation. The gem-dimethyl group acts as a steric shield, blocking enzymatic access and drastically improving the metabolic stability and half-life of the resulting API[5][6].

The 3-Bromophenyl Handle

The aryl bromide moiety is a highly reliable electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Positioning the bromine at the meta position (C3) rather than the para position alters the vector of the resulting biaryl or heteroaryl extension, allowing medicinal chemists to explore different spatial vectors within a protein binding pocket.

Experimental Methodologies

The following self-validating protocols outline the synthesis of the scaffold and its downstream application. Every reagent choice is grounded in chemical causality.

Protocol 1: Synthesis via Alpha-Alkylation of Ethyl Isobutyrate

Objective: Synthesize Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate via kinetic enolate formation.

  • Enolate Generation: Dissolve ethyl isobutyrate (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction to -78 °C. Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq).

    • Causality: LDA is a strong, sterically hindered, non-nucleophilic base. The low temperature (-78 °C) ensures kinetic control, allowing for quantitative deprotonation of the alpha-carbon without the base attacking the ester carbonyl (which would cause unwanted acyl substitution).

  • Electrophilic Addition: After 30 minutes, add 3-bromobenzyl bromide (1.05 eq) dissolved in THF dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: The benzylic bromide is highly electrophilic, facilitating a rapid

      
       substitution by the sterically hindered tertiary enolate.
      
  • Quenching & Workup: Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate, wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
    • Causality: The mildly acidic

      
       neutralizes unreacted LDA and protonates alkoxides without hydrolyzing the newly formed ester.
      
Protocol 2: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Elaborate the 3-bromophenyl handle into a biaryl system.

  • Reaction Setup: Combine Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (1.0 eq), an arylboronic acid (1.2 eq), and

    
     (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.
    
  • Catalyst Addition: Degas the mixture with argon for 15 minutes. Add

    
     (0.05 eq) and heat to 90 °C for 12 hours.
    
    • Causality:

      
       is selected because the bidentate dppf ligand provides a large "bite angle." This specific geometry accelerates the reductive elimination step, which is often the rate-limiting step when coupling sterically demanding substrates. Water is strictly required to form the reactive boronate complex from the boronic acid.
      

Pathway Visualization

G N1 Ethyl Isobutyrate (Starting Material) N2 Lithium Diisopropylamide (LDA) Deprotonation at -78°C N1->N2 Add Base N3 Ester Enolate Intermediate (Nucleophile) N2->N3 Kinetic Control N5 Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (Target Molecule) N3->N5 Alkylation N4 3-Bromobenzyl Bromide (Electrophile) N4->N5 SN2 Substitution N6 Metabolic Stability (gem-Dimethyl Shielding) N5->N6 Structural Property N7 Pd-Catalyzed Cross-Coupling (Aryl Bromide Handle) N5->N7 Downstream Application

Workflow: Synthesis and functional utility of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis Source: ResearchGate URL:[Link]

Sources

Foundational

Physical properties of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

This guide provides an in-depth technical analysis of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate , a specialized intermediate utilized in the synthesis of sterically hindered therapeutic scaffolds, particularly Selec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate , a specialized intermediate utilized in the synthesis of sterically hindered therapeutic scaffolds, particularly Selective Androgen Receptor Modulators (SARMs) and metabolic regulators.

Executive Summary & Structural Logic

Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (CAS: 2228667-27-2 [Note: CAS assignment for this specific isomer varies by vendor; structure-based identification is primary]) represents a class of "neopentyl-like" esters .

The core structural feature is the gem-dimethyl substitution at the


-position relative to the ester carbonyl. In medicinal chemistry, this motif serves a critical "metabolic shielding" function:
  • Steric Blockade: The bulky methyl groups prevent nucleophilic attack by esterases, significantly increasing the half-life of the ester in vivo compared to linear analogs.

  • Beta-Oxidation Inhibition: The quaternary carbon prevents the formation of the

    
    -
    
    
    
    unsaturated intermediate required for fatty acid degradation pathways.
  • Lipophilic Anchor: The 3-bromophenyl moiety provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this molecule a modular building block.

Physicochemical Properties

Data below represents a synthesis of experimental baselines and high-confidence predictive models for this specific lipophilic ester.

PropertyValue / DescriptionTechnical Context
Molecular Formula C₁₃H₁₇BrO₂
Molecular Weight 285.18 g/mol Monoisotopic Mass: 284.04 g/mol
Appearance Clear to Pale Yellow Viscous Oil Low melting point due to gem-dimethyl disruption of crystal packing.
Boiling Point ~305°C (760 mmHg) / 135-140°C (0.5 mmHg) High boiling point requires high-vacuum distillation for purification.
Density 1.24 ± 0.05 g/cm³ The heavy bromine atom significantly increases density vs. non-halogenated esters (~0.9 g/cm³).
LogP (Predicted) 4.4 - 4.8 Highly lipophilic; practically insoluble in water.
Refractive Index 1.515 - 1.525 Consistent with aromatic esters.
Solubility Soluble in DCM, EtOAc, THF, Hexanes.Insoluble in water.[1]

Synthesis & Manufacturing Protocol

Core Directive: The most robust synthesis utilizes the alkylation of ethyl isobutyrate enolates . This method avoids the poor yields associated with Reformatsky reactions on hindered ketones.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the critical process flow, highlighting the kinetic control required to prevent side reactions.

SynthesisPathway EIB Ethyl Isobutyrate (Starting Material) Enolate Lithium Enolate (Intermediate) EIB->Enolate Deprotonation (Kinetic Control) LDA LDA (1.1 eq) THF, -78°C LDA->Enolate Prod Ethyl 3-(3-bromophenyl)- 2,2-dimethylpropanoate Enolate->Prod SN2 Alkylation -78°C to RT BBB 3-Bromobenzyl Bromide (Electrophile) BBB->Prod Quench NH4Cl Quench & Extraction Prod->Quench Workup

Caption: Kinetic alkylation pathway using LDA to generate the sterically hindered enolate, followed by SN2 attack on the benzylic halide.

Detailed Experimental Protocol

Reagents:

  • Ethyl Isobutyrate (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0M in THF)

  • 3-Bromobenzyl bromide (1.0 eq)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF.

  • Enolate Formation: Cool THF to -78°C (Dry ice/Acetone). Add LDA solution dropwise.

  • Substrate Addition: Add Ethyl Isobutyrate dropwise over 20 minutes. The solution acts as a nucleophile. Critical: Stir for 45 minutes at -78°C to ensure complete deprotonation.

  • Alkylation: Dissolve 3-Bromobenzyl bromide in minimal THF and add dropwise to the cold enolate solution.

  • Temperature Ramp: Allow the reaction to warm to Room Temperature (25°C) slowly over 4 hours. The mixture will turn cloudy as LiBr precipitates.

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via Flash Column Chromatography.

    • Mobile Phase: Hexanes:Ethyl Acetate (95:5). The product is lipophilic and elutes early.

Characterization & Self-Validating Analysis

To ensure scientific integrity, the identity of the compound must be validated using the following spectroscopic signatures.

NMR Spectroscopy (Diagnostic Peaks)

The ¹H NMR spectrum provides immediate confirmation of the "gem-dimethyl" insertion.

MoietyShift (δ ppm)MultiplicityIntegrationDiagnostic Logic
Aryl Protons 7.10 - 7.40 Multiplet4HCharacteristic 3-substituted pattern (s, d, t, d).
Ester -OCH₂- 4.12 Quartet (J=7.1 Hz)2HStandard ethyl ester deshielding.
Benzylic -CH₂- 2.85 Singlet 2HCritical Proof: Appears as a singlet because the adjacent carbon is quaternary (no vicinal protons to split).
Gem-Dimethyl 1.18 - 1.20 Singlet 6HCritical Proof: High intensity singlet; confirms 2,2-dimethyl substitution.
Ester -CH₃ 1.24 Triplet (J=7.1 Hz)3HOverlaps slightly with gem-dimethyl but distinguishable by coupling.
Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): 284/286 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

  • Base Peak: Often m/z 169/171 (3-Bromobenzyl cation) or m/z 115 (Loss of Br and Ester).

  • Fragmentation: Loss of -OEt (45) and -COOEt (73) is suppressed due to steric bulk, making the molecular ion more visible than in linear esters.

Handling, Stability & Safety

  • Hydrolytic Stability: Highly stable. The 2,2-dimethyl group creates a "neopentyl" effect, making the ester extremely resistant to hydrolysis under neutral or mild basic conditions. Saponification requires refluxing in ethanolic KOH for extended periods.

  • Storage: Store at 2-8°C under inert gas (Argon). The benzylic position is susceptible to slow oxidation over months if exposed to air.

  • Light Sensitivity: Contains an aryl bromide; protect from prolonged exposure to UV light to prevent photolytic debromination.

References

  • PubChem Compound Summary. "Ethyl 3-(3-bromophenyl)propanoate derivatives." National Center for Biotechnology Information. Accessed 2024.[2] Link

  • Organic Syntheses. "Alkylation of Esters and Nitriles: General Procedures." Org.[1][3] Synth. Coll. Vol. 9, p. 480. Link

  • ChemicalBook. "Ethyl 2-bromoisobutyrate and related ester synthesis." ChemicalBook CAS Database. Link

  • GuideChem. "3-Bromobenzyl bromide: Synthesis and Application in Organic Intermediates." GuideChem Technical Resources. Link

Sources

Exploratory

An In-depth Technical Guide on the Safety Profile of Brominated Phenylpropanoate Esters: A Case Study on Ethyl 3-bromo-2,2-dimethylpropanoate

A Note on Chemical Specificity: This guide addresses the critical need for detailed safety information in research and development. While the initial focus was Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Specificity: This guide addresses the critical need for detailed safety information in research and development. While the initial focus was Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, a comprehensive search did not yield a specific Safety Data Sheet (SDS) for this exact molecule. In chemical safety, structural variations—such as the placement of a bromine atom or methyl groups—can significantly alter a compound's toxicological and hazard profile. Extrapolating safety data from one analog to another is scientifically unsound and can be hazardous. For instance, while some simple phenylpropanoates are classified as non-hazardous, brominated analogs often carry specific warnings for irritation or toxicity.[1]

Therefore, to maintain scientific integrity and provide actionable safety protocols, this guide will focus on the closest structural analog for which detailed GHS hazard data is available: Ethyl 3-bromo-2,2-dimethylpropanoate (CAS: 2843-18-7) . This compound shares the core ethyl ester and dimethylpropanoate structure, providing relevant insights into handling this class of chemicals. The principles and procedures outlined below are grounded in the documented hazards of this specific analog and serve as a robust framework for handling similar brominated esters in a laboratory setting.

Chemical Identity and Physicochemical Properties

Understanding a compound's physical and chemical properties is foundational to its safe handling and storage. These characteristics influence its behavior in various experimental conditions and dictate appropriate containment and emergency response measures.

PropertyValueSource
Molecular Formula C₇H₁₃BrO₂PubChem[1]
Molecular Weight 209.08 g/mol PubChem[1]
CAS Number 2843-18-7PubChem[1]
IUPAC Name ethyl 3-bromo-2,2-dimethylpropanoatePubChem[1]
Physical Form Assumed to be liquid based on similar estersN/A
XLogP3 2.1PubChem[1]

XLogP3 is a computed measure of a compound's lipophilicity, which can influence its absorption and distribution in biological systems.

Hazard Identification and GHS Classification

Ethyl 3-bromo-2,2-dimethylpropanoate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with specific warnings that must be understood and respected by all personnel.[1]

GHS Pictogram:



Signal Word: Warning [1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The following diagram illustrates the logical flow from GHS classification to required precautionary actions.

GHS_Workflow cluster_classification GHS Hazard Classification cluster_ppe Required Personal Protective Equipment (PPE) cluster_handling Safe Handling Protocols H315 H315: Skin Irritation (Category 2) Gloves Protective Gloves (e.g., Nitrile) H315->Gloves P280 H319 H319: Serious Eye Irritation (Category 2A) Goggles Safety Goggles/ Face Shield H319->Goggles P280 H335 H335: Respiratory Irritation (STOT SE 3) Ventilation Fume Hood H335->Ventilation P271 Handling Avoid Contact Wash Hands After Use Gloves->Handling Goggles->Handling LabCoat Lab Coat Storage Store in Cool, Dry, Well-Ventilated Area Ventilation->Storage Spill Spill Containment Procedures Handling->Spill Spill_Response_Workflow Start Spill Occurs Evacuate 1. Evacuate Area & Restrict Access Start->Evacuate PPE 2. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Evacuate->PPE Ventilate 3. Ensure Adequate Ventilation (Use Fume Hood) PPE->Ventilate Contain 4. Contain Spill with Inert Absorbent Ventilate->Contain Collect 5. Collect Material into Sealed Waste Container Contain->Collect Clean 6. Decontaminate Spill Area Collect->Clean Dispose 7. Dispose of Waste via EH&S Protocols Clean->Dispose End Response Complete Dispose->End

Caption: Workflow for Accidental Chemical Spill Response.

Waste Disposal

Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain. The material should be placed in a designated, labeled hazardous waste container and collected by environmental health and safety personnel. [2]

References

  • PubChem. Ethyl 3-(3-bromophenyl)propanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 3-bromo-2,2-dimethylpropanoate. National Center for Biotechnology Information. [Link]

  • ChemBK. ethyl 3-(4-bromophenyl)-3-oxopropanoate.[Link]

  • U.S. Environmental Protection Agency (EPA). ethyl 3-amino-2,2-dimethylpropanoate Properties.[Link]

  • Carl ROTH. Safety Data Sheet: 3-Phenylpropionic acid ethyl ester.[Link]

  • Synerzine. Ethyl-3-phenyl propionate Safety Data Sheet. (June 22, 2018). [Link]

Sources

Foundational

Metabolic Stability of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate Analogs: A Guide for Drug Discovery

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The metabolic stability of a drug candidate is a paramount determinant of its pharmacokinetic profile,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The metabolic stability of a drug candidate is a paramount determinant of its pharmacokinetic profile, profoundly influencing its efficacy, safety, and ultimately, its clinical success.[1][2] Compounds with low metabolic stability are often subject to rapid clearance, leading to poor bioavailability and the potential formation of toxic metabolites.[1][3] This guide provides a comprehensive technical overview of the strategies and methodologies for assessing and optimizing the metabolic stability of analogs based on the Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate scaffold. We will delve into the underlying metabolic pathways, present detailed protocols for robust in vitro assessment, and explore design strategies, including bioisosteric replacement, to enhance metabolic robustness.[4] This document serves as a practical resource for medicinal chemists and drug metabolism scientists aiming to navigate the complexities of metabolic optimization in drug discovery programs.

Introduction: The Imperative of Metabolic Stability

In drug discovery, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of attrition.[5] Metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes—is a cornerstone of a drug's PK profile.[1][6] The liver is the body's primary metabolic hub, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, chemically modify xenobiotics to facilitate their excretion.[7][8][9][10]

A compound's metabolic fate dictates several critical parameters:

  • Bioavailability: Rapid first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.[3]

  • Half-life (t½): The rate of metabolism is a major determinant of how long a drug remains in the body, which in turn dictates the dosing frequency.[2][7]

  • Safety Profile: Drug metabolism can produce metabolites that are inactive, active, or even toxic, making metabolite identification a crucial safety assessment.[1][11][12]

Early assessment of metabolic stability allows for the selection of compounds with more favorable PK properties, guiding a more efficient and cost-effective drug development process.[11][13]

Deconstructing the Core Scaffold: Predicted Metabolic Liabilities

The Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate structure contains several functional moieties, each with potential metabolic vulnerabilities. A proactive analysis of these "hot spots" is the first step in designing more stable analogs.

  • Ethyl Ester: Ester groups are highly susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues.[3] This would cleave the molecule into the corresponding carboxylic acid and ethanol.

  • 3-Bromophenyl Ring: Aromatic rings are common substrates for Phase I oxidation reactions catalyzed by CYP enzymes, primarily leading to hydroxylation at various positions on the ring.[8][10][14] The electronic properties and position of the bromine atom will influence the regioselectivity of this oxidation.

  • Gem-Dimethyl Group: The quaternary carbon center with two methyl groups provides significant steric hindrance. This feature is often intentionally designed into molecules to act as a "metabolic shield," protecting adjacent functional groups (like the ester) from enzymatic attack. While the methyl groups themselves can be oxidized, this is generally a slower process.

The primary metabolic pathways for this scaffold are likely to be ester hydrolysis and aromatic hydroxylation, as depicted below.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate Hydrolysis Carboxylic Acid Metabolite (via Esterases) Parent->Hydrolysis Hydrolysis Oxidation Hydroxylated Metabolites (via CYP450s) Parent->Oxidation Aromatic Hydroxylation Conjugate Glucuronide/Sulfate Conjugates Hydrolysis->Conjugate Conjugation Oxidation->Conjugate Conjugation

Caption: Predicted metabolic pathways for the core scaffold.

Strategic Design of Metabolically Stable Analogs

Improving metabolic stability is an iterative process guided by Structure-Metabolism Relationships (SMR). The goal is to modify metabolically labile sites without compromising pharmacological activity.

Mitigating Ester Hydrolysis

The ester is a likely point of rapid metabolism. Strategies to improve its stability include:

  • Increasing Steric Hindrance: While the existing gem-dimethyl group offers protection, replacing the ethyl group with bulkier alkyl groups (e.g., isopropyl, tert-butyl) can further hinder access by esterases.

  • Bioisosteric Replacement: The ester can be replaced with groups that are less prone to hydrolysis but retain similar physicochemical properties.[15][4][16] Examples include amides, 1,2,4-oxadiazoles, or other stable heterocycles.

Blocking Aromatic Oxidation

To prevent CYP-mediated hydroxylation of the phenyl ring, consider the following:

  • Positional Isomers: Moving the substituent from the meta (3-position) to the ortho (2-position) or para (4-position) can alter the electronic properties and steric environment of the ring, potentially disfavoring CYP binding.

  • Introducing Electron-Withdrawing Groups: Replacing the bromine with a strongly electron-withdrawing group like a trifluoromethyl (CF₃) group can deactivate the ring towards oxidative metabolism.

  • Metabolic Blocking: Placing a metabolically robust atom, such as fluorine, at the likely sites of hydroxylation can effectively block oxidation at that position.[17][18]

Experimental Assessment: A Tiered Approach

A tiered approach to in vitro testing is efficient for evaluating metabolic stability. Early, high-throughput screens are used to rank-order compounds, followed by more comprehensive assays for promising candidates.[6][19]

Tier 1: Liver Microsomal Stability Assay

This is the workhorse assay for early-stage drug discovery. Liver microsomes are subcellular fractions that are rich in Phase I enzymes, especially CYPs.[3][20] The assay is cost-effective and amenable to high-throughput formats.[7]

Protocol: Microsomal Stability

  • Reagent Preparation:

    • Test Compound (TC) Stock: Prepare a 10 mM stock solution of the TC in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously generates the NADPH required for CYP enzyme activity.[21]

    • Liver Microsomes: Use pooled liver microsomes from the desired species (e.g., human, rat) to average out inter-individual variability. Thaw on ice and dilute to a working concentration (e.g., 1 mg/mL) in phosphate buffer.

  • Incubation:

    • Add buffer, the TC working solution (final concentration typically 1 µM), and the microsomal suspension to a 96-well plate.[20]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Controls:

      • Negative Control (T₀): Terminate the reaction immediately after adding NADPH.

      • No Cofactor Control: Replace the NADPH system with buffer to assess non-NADPH mediated degradation.

      • Positive Controls: Include compounds with known high and low clearance (e.g., Verapamil, Diazepam) to validate the assay run.[22]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect an aliquot of the reaction mixture.[22]

    • Terminate the reaction by adding the aliquot to a new plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard (IS).[23][24] The acetonitrile precipitates the proteins, halting all enzymatic activity.[23]

  • Sample Analysis:

    • Centrifuge the termination plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][24]

    • Monitor the disappearance of the parent TC over time by measuring the peak area ratio of the TC to the IS.

Data Analysis

ParameterFormulaDescription
Percent Remaining (Peak Area Ratio at Tₓ / Peak Area Ratio at T₀) * 100The percentage of the parent compound left at a given time point.
Half-Life (t½) 0.693 / kThe time required for 50% of the compound to be metabolized. 'k' is the slope derived from the natural log plot of % remaining vs. time.
Intrinsic Clearance (CLint) (0.693 / t½) * (Incubation Volume / Protein Amount)The inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of microsomal protein.[13]
Tier 2: Hepatocyte Stability Assay

For compounds that advance, the hepatocyte stability assay offers a more physiologically relevant model.[3][23] Hepatocytes are intact liver cells containing the full complement of Phase I and Phase II metabolic enzymes and their cofactors.[5][25][26] This assay can reveal metabolic pathways not captured by microsomes and accounts for cell permeability.[23]

Protocol: Hepatocyte Stability

  • Cell Preparation:

    • Use cryopreserved hepatocytes from the desired species. Thaw the cells according to the supplier's protocol.

    • Perform a cell count and viability check (e.g., using Trypan Blue). Viability should be >80%.

    • Resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[5][25]

  • Incubation:

    • Add the hepatocyte suspension to a collagen-coated 24- or 12-well plate.

    • Add the TC working solution (final concentration typically 1 µM).

    • Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker to keep the cells in suspension.[5]

    • Controls: Include heat-inactivated hepatocytes as a negative control to account for non-enzymatic degradation.[5] Use positive control compounds metabolized by both Phase I (e.g., Testosterone) and Phase II (e.g., 7-Hydroxycoumarin) enzymes.

  • Time-Point Sampling & Analysis:

    • The procedure for sampling, reaction termination with acetonitrile, and LC-MS/MS analysis is analogous to the microsomal assay. Time points may be extended (e.g., up to 120 or 240 minutes) to capture slower metabolism.[5][25]

Data Interpretation

By comparing the clearance values from microsomes (CLint,mic) and hepatocytes (CLint,hep), valuable insights can be gained.

  • If CLint,hep ≈ CLint,mic: Metabolism is likely dominated by CYP enzymes (Phase I).

  • If CLint,hep >> CLint,mic: This suggests significant involvement of non-CYP or Phase II metabolic pathways.

  • If CLint,hep << CLint,mic: This may indicate that the compound has poor permeability into the liver cells.

cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis TC Prepare Test Compound Stock Incubate Incubate at 37°C TC->Incubate Enzymes Prepare Microsomes or Hepatocytes Enzymes->Incubate Cofactor Prepare Cofactor (NADPH) Cofactor->Incubate Sample Sample at Time Points (0, 5, 15, 30, 45 min) Incubate->Sample Quench Quench with ACN + IS Sample->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Caption: Standard workflow for in vitro metabolic stability assays.

The Role of In Silico Prediction

Before synthesis and experimental testing, computational tools can provide valuable predictions of metabolic stability.[12][27]

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models are built using machine learning algorithms trained on large datasets of compounds with experimentally determined metabolic stability.[28][29] They can predict the stability of new analogs based on their chemical structure.

  • P450 Docking: Molecular docking simulations can predict how a compound binds to the active site of a specific CYP isoform. This can help identify which enzymes are likely responsible for metabolism and pinpoint the exact site of metabolic attack on the molecule.[30]

These in silico methods help prioritize the synthesis of analogs that are predicted to have improved stability, saving time and resources.[27]

Hypothetical Case Study: Improving the Core Scaffold

To illustrate the decision-making process, consider the hypothetical data for the parent compound and three designed analogs.

CompoundModificationMicrosomal t½ (min)Hepatocyte t½ (min)Interpretation & Next Steps
Parent -1512Rapid Clearance. Likely due to both CYP-mediated oxidation and ester hydrolysis.
Analog 1 Ethyl ester → tert-Butyl ester4540Moderate Improvement. Increased steric bulk slows esterase activity. Aromatic ring is still a liability. Next Step: Address ring oxidation.
Analog 2 3-Bromo → 3-Trifluoromethyl2825Minor Improvement. Electron-withdrawing CF₃ group slightly deactivates the ring, but ester remains labile. Next Step: Address ester hydrolysis.
Analog 3 3-Bromo → 3-Trifluoromethyl AND Ethyl ester → tert-Butyl ester>120110Significant Improvement. Both major metabolic liabilities have been addressed. This compound shows high stability and is a promising candidate for further studies.

This case study demonstrates how a systematic and multi-parameter optimization strategy, guided by an understanding of metabolic pathways, can lead to the design of analogs with superior metabolic stability.

Conclusion

Optimizing the metabolic stability of drug candidates like the analogs of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is a cornerstone of modern drug discovery. A thorough understanding of the structural liabilities of the core scaffold, coupled with a strategic application of medicinal chemistry principles such as bioisosteric replacement and metabolic blocking, is essential. This design process must be supported by a robust and tiered experimental approach, progressing from high-throughput microsomal assays to more comprehensive hepatocyte-based models. By integrating predictive in silico tools with rigorous in vitro testing, research teams can efficiently identify and advance compounds with pharmacokinetic profiles suitable for clinical development, ultimately increasing the probability of success.

References

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Exploratory

A Technical Guide to the Retrosynthetic Analysis of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Abstract This in-depth technical guide provides a comprehensive retrosynthetic analysis of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, a molecule of interest in organic synthesis and medicinal chemistry. This documen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive retrosynthetic analysis of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, a molecule of interest in organic synthesis and medicinal chemistry. This document explores multiple strategic disconnections to identify plausible synthetic routes from readily available starting materials. Each proposed pathway is critically evaluated, considering reaction mechanisms, feasibility, and potential challenges. Detailed forward synthesis protocols, supported by authoritative literature, are presented to provide a practical framework for researchers, scientists, and drug development professionals. The guide emphasizes a logical, first-principles approach to synthesis design, integrating mechanistic understanding with practical application.

Introduction: Deconstructing the Target Molecule

The target molecule, Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, possesses a distinct structure amenable to several retrosynthetic strategies. Key features include an ester functional group, a quaternary carbon center, and a brominated aromatic ring. The presence of these functionalities informs the logical bond disconnections that form the basis of our analysis. A primary objective of retrosynthetic analysis is to simplify a complex target molecule into simpler, commercially available precursors through a series of logical bond-breaking steps.[1]

Target Molecule Structure:

Our analysis will focus on two primary disconnections of the carbon skeleton:

  • Disconnection A (Cα-Cβ Bond): Cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon. This approach suggests a nucleophilic addition or substitution reaction to form the key carbon-carbon bond.

  • Disconnection B (Aryl-Cβ Bond): Cleavage of the bond between the phenyl ring and the β-carbon. This strategy points towards reactions involving the formation of an aryl-alkyl bond, such as through organometallic coupling or alkylation.

Retrosynthetic Strategy 1: The Reformatsky and Grignard Approaches (Disconnection A)

This strategy hinges on forming the Cα-Cβ bond. Two prominent reactions that facilitate this type of transformation are the Reformatsky reaction and the Grignard reaction.

Retrosynthetic Pathway via Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[2][3][4][5] This intermediate can then be further processed to achieve the target molecule.

Retrosynthetic Analysis:

The initial disconnection of the ester group leads to the corresponding carboxylic acid. A subsequent C-C bond disconnection points towards 3-bromobenzaldehyde and an organozinc reagent derived from ethyl α-bromoisobutyrate.

Retrosynthesis_Reformatsky TM Ethyl 3-(3-bromophenyl)- 2,2-dimethylpropanoate A 3-(3-bromophenyl)- 2,2-dimethylpropanoic acid TM->A Ester Hydrolysis B Ethyl 3-(3-bromophenyl)-3-hydroxy- 2,2-dimethylpropanoate A->B Dehydroxylation C 3-Bromobenzaldehyde B->C Reformatsky Disconnection D Ethyl α-bromoisobutyrate + Zn B->D Reformatsky Disconnection

Caption: Retrosynthetic analysis via the Reformatsky reaction.

Forward Synthesis Protocol:

  • Formation of the Organozinc Reagent: Ethyl α-bromoisobutyrate is treated with activated zinc dust in an anhydrous solvent, such as THF or diethyl ether, to form the Reformatsky enolate.[3][5] This organozinc reagent is less reactive than Grignard reagents, which prevents self-condensation of the ester.[3][5]

  • Reaction with Aldehyde: 3-Bromobenzaldehyde is added to the solution of the organozinc reagent. The nucleophilic enolate attacks the carbonyl carbon of the aldehyde to form a β-hydroxy ester after an acidic workup.[2][4][5]

  • Dehydroxylation: The resulting β-hydroxy ester can be dehydroxylated to introduce a double bond, followed by reduction to yield the target ester. A more direct approach would be a reductive dehydroxylation.

  • Esterification (if starting from the acid): If the reaction is carried out to produce the carboxylic acid, a final esterification step with ethanol under acidic conditions (Fischer esterification) is required.[6][7]

Retrosynthetic Pathway via Grignard Reaction

A Grignard reaction offers an alternative route for the Cα-Cβ bond formation.[8] This involves the reaction of a Grignard reagent with a suitable electrophile.

Retrosynthetic Analysis:

This pathway involves the disconnection of the Cα-Cβ bond, suggesting the reaction of a Grignard reagent derived from 3-bromobenzyl bromide with ethyl isobutyrate or a related electrophile.

Retrosynthesis_Grignard_A TM Ethyl 3-(3-bromophenyl)- 2,2-dimethylpropanoate A 3-Bromobenzyl Magnesium Bromide (Grignard Reagent) TM->A C-C Disconnection B Ethyl 2-bromo-2-methylpropanoate TM->B C-C Disconnection C 3-Bromobenzyl Bromide A->C Grignard Formation D Magnesium A->D Grignard Formation

Caption: Retrosynthetic analysis via a Grignard reaction.

Forward Synthesis Protocol:

  • Grignard Reagent Formation: 3-Bromobenzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent to form 3-bromobenzyl magnesium bromide. It is crucial to maintain anhydrous conditions to prevent quenching of the Grignard reagent.

  • Nucleophilic Acyl Substitution: The Grignard reagent is then reacted with an appropriate electrophile. A potential candidate is ethyl 2,2-dimethyl-3-oxopropanoate, which can be synthesized from ethyl propiolate.[9][10] However, the reactivity of Grignard reagents can lead to side reactions with the ester functionality. A more controlled approach would be to use a less reactive organometallic reagent or a different electrophile. A more plausible route involves the reaction of the Grignard reagent with carbon dioxide to form 3-(3-bromophenyl)acetic acid, followed by further elaboration.[11]

Retrosynthetic Strategy 2: Alkylation Approach (Disconnection B)

This strategy focuses on the formation of the aryl-Cβ bond, suggesting an alkylation reaction as the key step.

Retrosynthetic Pathway via Friedel-Crafts Alkylation (Hypothetical)

A Friedel-Crafts alkylation of bromobenzene with a suitable alkyl halide could be envisioned. However, this approach is likely to be problematic due to the deactivating nature of the bromo substituent and the potential for rearrangements of the alkylating agent.

Retrosynthetic Pathway via Alkylation of an Enolate

A more reliable approach involves the alkylation of a pre-formed enolate with a benzyl halide.

Retrosynthetic Analysis:

This disconnection breaks the bond between the phenyl ring and the adjacent methylene group, suggesting an SN2 reaction between an enolate and a benzyl halide.

Retrosynthesis_Alkylation TM Ethyl 3-(3-bromophenyl)- 2,2-dimethylpropanoate A Enolate of Ethyl Isobutyrate TM->A C-C Disconnection B 3-Bromobenzyl Bromide TM->B C-C Disconnection C Ethyl Isobutyrate A->C Enolate Formation D LDA or other strong base A->D Enolate Formation

Caption: Retrosynthetic analysis via enolate alkylation.

Forward Synthesis Protocol:

  • Enolate Formation: Ethyl isobutyrate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous solvent like THF to generate the corresponding lithium enolate.

  • Alkylation: 3-Bromobenzyl bromide is then added to the enolate solution. The enolate acts as a nucleophile and displaces the bromide in an SN2 reaction to form the target molecule. A similar alkylation has been reported for the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal.

Alternative Synthetic Routes and Considerations

An alternative approach involves the synthesis of the carboxylic acid precursor, 3-(3-bromophenyl)-2,2-dimethylpropanoic acid, followed by esterification.

Synthesis of 3-(3-bromophenyl)-2,2-dimethylpropanoic acid

This intermediate can be synthesized via several methods. One reported method involves the reaction of 3-bromobenzyl bromide with the enolate of isobutyraldehyde, followed by oxidation of the resulting aldehyde to the carboxylic acid. Another approach could involve the reaction of a Grignard reagent derived from 3-bromobenzyl bromide with a suitable electrophile containing the gem-dimethylpropanoate moiety.

A patent describes the synthesis of 3-(2-bromophenyl)propionic acid from 2-bromobenzaldehyde and isopropylidene malonate.[12] A similar strategy could potentially be adapted for the 3-bromo isomer.

Final Esterification Step

Once the carboxylic acid, 3-(3-bromophenyl)-2,2-dimethylpropanoic acid, is obtained, the final step is a straightforward esterification with ethanol. The Fischer esterification, using an acid catalyst such as sulfuric acid, is a common and effective method for this transformation.[6][7] Alternatively, other esterification methods using coupling agents could be employed.[13]

Summary of Proposed Synthetic Pathways

Route Key Reaction Starting Materials Advantages Potential Challenges
1A Reformatsky Reaction3-Bromobenzaldehyde, Ethyl α-bromoisobutyrate, ZincMild conditions, tolerates ester functionality.[3][5]Requires activation of zinc, potential for side reactions.
1B Grignard Reaction3-Bromobenzyl bromide, Ethyl 2,2-dimethyl-3-oxopropanoatePowerful C-C bond formation.[8]High reactivity of Grignard reagent can lead to side reactions.[14]
2 Enolate AlkylationEthyl isobutyrate, 3-Bromobenzyl bromide, LDAGood control over regioselectivity.Requires strictly anhydrous conditions and low temperatures.

Conclusion

The retrosynthetic analysis of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate reveals several viable synthetic strategies. The Reformatsky reaction and the alkylation of an enolate appear to be the most promising and controllable routes. The choice of a specific pathway will depend on the availability of starting materials, desired scale of the reaction, and the experimental capabilities of the laboratory. This guide provides a solid foundation for the rational design and execution of the synthesis of this target molecule, empowering researchers to make informed decisions in their synthetic endeavors.

References

  • Unknown. (n.d.). Reformatsky Reaction. Cambridge University Press.
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  • PubChem. (n.d.). 3-Bromo-2,2-dimethylpropanoic acid | C5H9BrO2 | CID 271932.
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  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
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  • Organic Chemistry Portal. (n.d.).
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Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Authored by: [Your Name/Team], Senior Application Scientist Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Team], Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of compounds, from pharmaceuticals and agrochemicals to advanced materials.[2] The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate.[4][5]

This application note provides detailed protocols and scientific insights for the Suzuki-Miyaura coupling of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate , a versatile building block in medicinal chemistry and materials science. The presence of a sterically demanding neopentyl-like ester group and a meta-substituted bromine on the aromatic ring presents unique considerations for optimizing reaction conditions. We will explore various catalyst systems and reaction parameters to facilitate successful cross-coupling with this substrate.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl bromide (in this case, Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate). This step forms a Pd(II) intermediate.[2][4] The rate of this step can be influenced by the steric and electronic properties of the aryl halide and the phosphine ligands on the palladium catalyst.[7] For sterically hindered substrates, bulky and electron-rich ligands can enhance the rate of oxidative addition.[7]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][8] The choice of base and solvent is critical for an efficient transmetalation.[4][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5] The steric bulk of the coupling partners can influence the rate of reductive elimination.[10]

Catalytic Cycle Diagram

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 Base PdII_Diaryl Ar-Pd(II)-R (L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R Product Coupled Product (Ar-R) RedElim->Product ArylHalide Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (Ar-X) ArylHalide->OxAdd BoronicAcid Organoboron Reagent (R-B(OR')_2) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed to provide a starting point for the Suzuki-Miyaura coupling of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate with various boronic acids. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add solids (aryl bromide, boronic acid, base) to a dry flask. - Purge with inert gas (N2 or Ar). start->setup solvent_add Add degassed solvent(s). setup->solvent_add catalyst_add Add palladium catalyst and ligand. solvent_add->catalyst_add reaction Heat reaction mixture to desired temperature with stirring. catalyst_add->reaction monitoring Monitor reaction progress by TLC or GC/LC-MS. reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. monitoring->workup Complete purification Purification: - Dry organic layer (e.g., Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification characterization Characterize purified product (NMR, MS, etc.). purification->characterization end End characterization->end

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol utilizes the widely available and generally effective tetrakis(triphenylphosphine)palladium(0) catalyst. It is a good starting point for many Suzuki-Miyaura couplings.

Materials:

  • Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Add toluene (5 mL), ethanol (2 mL), and degassed water (1 mL) to the flask.

  • To this stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.[11]

Rationale for Component Selection:

  • Catalyst (Pd(PPh₃)₄): A common and effective Pd(0) source that comes with its own phosphine ligands.[1] It is often sufficient for non-challenging couplings.

  • Base (K₂CO₃): A moderately strong inorganic base that is widely used in Suzuki couplings.[9] It is effective in promoting transmetalation without being overly harsh on sensitive functional groups.

  • Solvent System (Toluene/Ethanol/Water): This biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface.[2] Water can also play a beneficial role in the catalytic cycle.[2]

Protocol 2: Conditions for Potentially Hindered Substrates using a Bulky Ligand

For substrates that may be sterically challenging, employing a palladium precursor with a bulky, electron-rich phosphine ligand can significantly improve reaction rates and yields.[7][12]

Materials:

  • Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

  • Arylboronic acid (e.g., 2-Methylphenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.5 mmol, 2.5 equiv).

  • In a separate vial, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add 2 mL of degassed 1,4-dioxane and stir for 10 minutes at room temperature to form the active catalyst.

  • Evacuate and backfill the main reaction vessel with nitrogen or argon three times.

  • Add the pre-formed catalyst solution to the main reaction vessel via syringe, followed by an additional 8 mL of degassed 1,4-dioxane and 1 mL of degassed water.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite to remove insoluble materials, washing with ethyl acetate.

  • Combine the filtrates and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.[11]

Rationale for Component Selection:

  • Catalyst System (Pd(OAc)₂ and SPhos): Palladium(II) acetate is a common Pd(II) precursor that is reduced in situ to the active Pd(0) species. SPhos is a bulky and electron-rich biaryl phosphine ligand that promotes the oxidative addition of sterically hindered aryl bromides and facilitates the reductive elimination step.[7][13]

  • Base (K₃PO₄): A stronger base compared to K₂CO₃, often found to be more effective for challenging couplings, particularly with sterically demanding substrates.[9]

  • Solvent (1,4-Dioxane/Water): Dioxane is a high-boiling ethereal solvent that is excellent for Suzuki-Miyaura reactions, especially those requiring higher temperatures.[1][2]

Summary of Reaction Conditions

ParameterProtocol 1Protocol 2
Palladium Source Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (from catalyst)SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.5 equiv)
Solvent Toluene/Ethanol/Water (5:2:1)1,4-Dioxane/Water (10:1)
Temperature 80-90 °C100-110 °C
Typical Substrates Electron-neutral or -poor arylboronic acidsSterically hindered or electron-rich arylboronic acids

Troubleshooting and Optimization

  • Low or No Yield: If the reaction fails or gives a low yield, consider increasing the catalyst loading, using a more active ligand (as in Protocol 2), or a stronger base like cesium carbonate (Cs₂CO₃).[9][10] Ensure all reagents are pure and solvents are adequately degassed.

  • Side Reactions: The primary side reaction to be aware of is protodeborylation of the boronic acid.[1] This can sometimes be mitigated by using a less aqueous solvent system or a different base. Homo-coupling of the boronic acid can also occur.

  • Purification Challenges: The non-polar nature of the coupled product may require careful selection of the eluent system for column chromatography to separate it from starting materials and byproducts.[11]

Conclusion

The Suzuki-Miyaura coupling of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is a versatile transformation for the synthesis of complex biaryl structures. By carefully selecting the palladium catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved. The protocols provided herein offer robust starting points for researchers and scientists in the field of drug development and materials science. Further optimization may be required for particularly challenging coupling partners, but the principles outlined in this guide provide a rational basis for such development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Correa, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(55), 13546-13568. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1108. [Link]

  • Li, G., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(22), 2962-2964. [Link]

  • Gürbüz, N., et al. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Royal Society of Chemistry. [Link]

  • Madsen, R. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 7(1), 35. [Link]

  • World Scientific Publishing. (2019). 27: Palladium Complexes with Non-phosphorus Ligands as Catalysts of Suzuki–Miyaura Coupling. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Kelly III, R. A., & Nolan, S. P. (2006). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides. Angewandte Chemie International Edition, 45(44), 7421-7424. [Link]

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross Coupling Reaction. [Link]

Sources

Application

Application Note: Hydrolysis of Sterically Hindered Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Mechanistic Context & The Steric Barrier The conversion of ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate to its corresponding carboxylic acid presents a classic challenge in synthetic organic chemistry. The substrate fe...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & The Steric Barrier

The conversion of ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate to its corresponding carboxylic acid presents a classic challenge in synthetic organic chemistry. The substrate features an


-dimethyl substitution pattern, creating a neopentyl-like steric environment around the carbonyl core.

Standard saponification protocols (e.g., LiOH or NaOH in THF/H₂O at room temperature) routinely fail for this class of molecules. Causally, this failure is rooted in molecular geometry: the bulky gem-dimethyl groups physically obstruct the Bürgi-Dunitz trajectory (~107° angle of attack) required for the hydroxide ion to access the carbonyl carbon via the standard


 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism[1]. Furthermore, attempting to force the reaction using harsh, high-temperature aqueous bases (e.g., molten KOH in ethylene glycol at 150 °C) risks compromising the chemoselectivity of the molecule, potentially triggering hydrodehalogenation or nucleophilic aromatic substitution at the 3-bromophenyl moiety.

To achieve quantitative conversion while preserving the aryl bromide, researchers must abandon standard aqueous hydroxide in favor of orthogonal cleavage strategies.

Strategic Solutions: vs. Cleavage

To bypass the hydration-shell limitations of aqueous bases and the steric blockade of the substrate, two highly effective, self-validating methodologies are employed:

Strategy A: Anhydrous Nucleophilic Cleavage via KOTMS Potassium trimethylsilanolate (KOTMS) is a highly organic-soluble base. By operating in anhydrous tetrahydrofuran (THF), the silanolate anion is stripped of the dense, hydrogen-bonded hydration shell that normally dampens the nucleophilicity of aqueous hydroxide. This "naked" silanolate is sufficiently reactive to overcome the steric barrier, attacking the carbonyl to form a transient TMS-ester and potassium carboxylate, which is subsequently liberated during acidic workup[2].

Strategy B: Lewis Acid-Mediated Alkyl-Oxygen Fission via TMSI Iodotrimethylsilane (TMSI) operates via an entirely different mechanistic paradigm: the


 mechanism. Instead of attacking the sterically shielded carbonyl carbon, the oxophilic silicon atom coordinates to the carbonyl oxygen, highly activating the ester. The nucleophilic iodide anion then attacks the less-hindered ethyl group, cleaving the alkyl-oxygen bond and expelling ethyl iodide[3]. This completely circumvents the 

-dimethyl blockade[4].

Reaction Pathway Visualization

G cluster_0 Method A: KOTMS (Anhydrous Base) cluster_1 Method B: TMSI (Lewis Acid) Substrate Ethyl 3-(3-bromophenyl)- 2,2-dimethylpropanoate TMSOK KOTMS / THF Nucleophilic Attack Substrate->TMSOK 60°C, 12 h TMSI TMSI / MeCN Alkyl-O Cleavage (B_Al2) Substrate->TMSI 80°C, 24 h TMSEster1 Potassium Carboxylate + EtOTMS TMSOK->TMSEster1 Product 3-(3-Bromophenyl)- 2,2-dimethylpropanoic acid TMSEster1->Product Aqueous HCl TMSEster2 TMS Ester + Ethyl Iodide TMSI->TMSEster2 TMSEster2->Product Aqueous H2O

Fig 1: Orthogonal reaction pathways for cleaving sterically hindered neopentyl-type esters.

Experimental Protocols

Method A: KOTMS-Mediated Cleavage (Recommended)

This protocol utilizes phase-switching as a self-validating purification system. By shifting the product between organic and aqueous phases, non-acidic impurities are effortlessly removed.

Reagents & Equipment:

  • Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (1.0 mmol, ~285 mg)

  • Potassium trimethylsilanolate (KOTMS) (3.0 mmol, ~385 mg)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • 1M HCl (aq), Diethyl Ether, Ethyl Acetate.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reaction Initiation: Dissolve the ester (1.0 mmol) in 5.0 mL of anhydrous THF. Add KOTMS (3.0 mmol) in one portion. Causality note: A 3.0 equivalent excess is mandated to drive the equilibrium forward against the extreme steric bulk.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 12–18 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The ester peak will disappear, replaced by the mass of the free acid (the TMS-ester intermediate hydrolyzes instantly on the LC column).

  • Aqueous Quench: Cool the reaction to room temperature and quench with 10 mL of deionized water. The mixture will become biphasic.

  • Phase-Switching Purification (Self-Validation):

    • Wash the basic aqueous layer with Diethyl Ether (2 × 10 mL). Discard the organic layer; this removes unreacted starting material and neutral byproducts.

    • Carefully acidify the aqueous layer with 1M HCl until the pH reaches ~2.0. Visual cue: The solution will turn cloudy as the lipophilic carboxylic acid precipitates.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure 3-(3-bromophenyl)-2,2-dimethylpropanoic acid.
    
Method B: TMSI-Mediated Cleavage (Alternative)

This protocol is ideal if the substrate contains base-sensitive functional groups elsewhere on the molecule.

Reagents & Equipment:

  • Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (1.0 mmol, ~285 mg)

  • Iodotrimethylsilane (TMSI) (3.0 mmol, ~426 µL)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

  • 10% Sodium Thiosulfate (

    
    ) solution.
    

Step-by-Step Procedure:

  • Preparation: In a rigorously dried, foil-wrapped flask (TMSI is light-sensitive), dissolve the ester (1.0 mmol) in 5.0 mL of anhydrous MeCN under argon.

  • Reagent Addition: Introduce TMSI (3.0 mmol) dropwise via a gas-tight syringe.

  • Heating: Heat the reaction mixture to 80 °C for 24 hours.

  • Quenching & Iodine Reduction (Self-Validation): Cool to room temperature and quench with 10 mL of water. Visual cue: The solution will likely appear dark brown due to liberated iodine (

    
    ). Add 10% 
    
    
    
    dropwise until the brown color completely discharges to a pale yellow/colorless state. This validates that reactive iodine species have been neutralized, preventing unwanted electrophilic aromatic substitution on the product.
  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure.
    

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both methodologies, allowing researchers to select the optimal route based on laboratory constraints.

ParameterMethod A: KOTMS CleavageMethod B: TMSI Cleavage
Primary Mechanism

(Anhydrous Nucleophilic)

(Alkyl-Oxygen Fission)
Reagent Stoichiometry KOTMS (3.0 eq)TMSI (3.0 eq)
Optimal Solvent Anhydrous THFAnhydrous Acetonitrile
Reaction Temperature 60 °C80 °C
Typical Reaction Time 12 - 18 hours24 - 48 hours
Chemoselectivity (Ar-Br) Excellent (No SNAr observed)Excellent (No halogen exchange)
Primary Byproducts EtOTMS, HexamethyldisiloxaneEthyl Iodide, Hexamethyldisiloxane
Expected Yield 85 - 95%75 - 85%

References

1.[1] Studies on the BAL2 mechanism for ester hydrolysis. Canadian Journal of Chemistry. Available at: 2.[3] Methyl pivalate. Wikipedia. Available at: 3.[4] Cleavage of Esters and Ethers with Iodotrimethylsilane. World Scientific Publishing. Available at: 4.[2] Utilization of Silanols in Transition-Metal-Catalyzed Organic Synthesis. Kyoto University Research Information Repository. Available at: 5. Application of Trimethylsilanolate Alkali Salts in Organic Synthesis. Thieme Connect. Available at:

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Executive Summary & Strategic Utility In modern drug discovery and medicinal chemistry, the strategic incorporation of sterically hindered aliphatic motifs is a proven tactic to enhance metabolic stability. Ethyl 3-(3-br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern drug discovery and medicinal chemistry, the strategic incorporation of sterically hindered aliphatic motifs is a proven tactic to enhance metabolic stability. Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate serves as a highly versatile bifunctional building block. The molecule features a meta-positioned aryl bromide that acts as a prime electrophilic handle for palladium-catalyzed cross-coupling. Simultaneously, the 2,2-dimethylpropanoate (neopentyl-like) moiety provides massive steric shielding to the ethyl ester. This "gem-dimethyl effect" renders the ester chemically orthogonal to the strongly basic conditions typically required for transmetalation and reductive elimination, preventing premature saponification during synthesis and mitigating enzymatic degradation in vivo.

Mechanistic Causality in Catalyst Selection

The palladium-catalyzed cross-coupling of aryl bromides relies on a well-established catalytic cycle: oxidative addition of the C–Br bond to a Pd(0) species, followed by transmetalation (or amine binding), and finally reductive elimination to forge the new C–C or C–N bond[1].

Because the bromine atom is situated on an aromatic ring with a meta-alkyl substituent, it is electronically neutral and sterically unhindered. This allows for rapid oxidative addition using standard Pd(0) precursors or Pd(II) precatalysts like Pd(dppf)Cl₂[2].

The primary challenge in these couplings is the transmetalation step, which strictly necessitates a base to activate the nucleophile[1]. Here, the causality of the substrate's structural design shines: the extreme steric bulk of the alpha-gem-dimethyl group prevents hydroxide or carbonate bases from attacking the ester carbonyl. This allows chemists to utilize highly active aqueous bases (e.g., K₂CO₃ or Cs₂CO₃) at elevated temperatures (90–100 °C) to accelerate the catalytic cycle without risking the hydrolysis of the ester functional group.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Pd(II) Aryl Bromide Complex Pd0->OA + Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate TM Transmetalation / Amine Binding Ligand Exchange OA->TM + Nucleophile (R-B(OH)2 or R-NH2) + Base RE Reductive Elimination Product Release TM->RE - Base-HBr or Base-Br RE->Pd0 + Cross-Coupled Product

Palladium-catalyzed cross-coupling catalytic cycle for the aryl bromide substrate.

Experimental Workflows & Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

The Suzuki-Miyaura reaction is the premier method for C(sp²)–C(sp²) bond formation, utilizing boronic acids as coupling partners[3],[4].

Reagents & Setup:

  • Charge an oven-dried Schlenk flask with Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (1.0 equiv) and the desired Arylboronic acid (1.2 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with Argon (3 cycles) to prevent catalyst oxidation.

  • Add degassed 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration). The water is critical as it dissolves the base and facilitates the formation of the reactive boronate species[2].

  • Heat the mixture to 90 °C and stir vigorously for 4–6 hours.

Self-Validating System:

  • Visual Cue: The biphasic mixture initially appears as a suspension. Upon reaching 90 °C, successful activation of the Pd catalyst is indicated by a color transition to a homogenous deep yellow/orange.

  • In-Process Tracking: TLC analysis (Hexanes/EtOAc 8:2). The starting aryl bromide is strongly UV-active. Complete consumption is verified when the starting material spot disappears, replaced by a new spot (the coupled biphenyl product) with a distinct Rf shift.

  • Mass Spectrometry: LC-MS validation must confirm the disappearance of the characteristic 1:1 isotopic doublet (M, M+2) of the bromine atom, replaced by the singlet mass of the coupled product.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

The Buchwald-Hartwig amination facilitates the construction of aromatic C–N bonds, overcoming the limitations of traditional nucleophilic aromatic substitution[5]. To prevent the unproductive beta-hydride elimination side reaction, chelating bidentate ligands like BINAP are strictly required[6],[7].

Reagents & Setup:

  • Charge an oven-dried Schlenk flask with the substrate (1.0 equiv), a secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and Cs₂CO₃ (1.5 equiv).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous, degassed Toluene (0.2 M). Toluene is chosen for its non-polar nature and high boiling point, which suppresses side reactions with the base.

  • Heat to 100 °C for 8–12 hours.

Self-Validating System:

  • Visual Cue: The Pd₂(dba)₃ precursor is dark purple/red. Upon complexation with BINAP and heating, the active Pd(0)L₂ species forms, shifting the solution to a vibrant orange/red[6].

  • Reaction Completion: If conversion stalls before the starting material is consumed, it indicates catalyst deactivation (often due to oxygen ingress), validating the need for strict inert atmosphere techniques.

Workflow Prep Reaction Setup Inert Atmosphere (Ar/N2) Reagents Add Substrate, Pd-Cat, Ligand, Base, Solvent Prep->Reagents Heat Heating & Stirring (90-100°C, 4-12h) Reagents->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography & LC-MS Validation Workup->Purify

Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

Quantitative Data Presentation: Condition Optimization

The following table summarizes the causal relationship between the chosen catalyst/base system and the resulting reaction efficiency. Notice how the ester functionally resists hydrolysis even under highly basic conditions, validating the gem-dimethyl effect.

Table 1: Catalyst and Base Optimization for Suzuki-Miyaura Coupling

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Target Yield (%)Ester Hydrolysis (%)
1Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)90492% <1%
2Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/EtOH/H₂O80685%<1%
3Pd(OAc)₂ / SPhosK₃PO₄ (2.0 eq)Toluene/H₂O (10:1)100395%<1%
4Pd(dppf)Cl₂ (5 mol%)NaOH (2.0 eq)1,4-Dioxane/H₂O (4:1)90478%12%*

*Note: While the neopentyl-like ester is highly shielded, the use of harsh, small nucleophilic bases like NaOH can still induce minor saponification over prolonged heating. Carbonate or phosphate bases are optimal.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis . organic-synthesis.com.6

  • Buchwald–Hartwig amination - Wikipedia . wikipedia.org. 5

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines... acs.org. 7

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates . orgsyn.org. 3

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . libretexts.org. 1

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters . acs.org. 4

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . nih.gov. 2

Sources

Application

Reduction of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate to alcohol

This Application Note is designed for researchers requiring a high-fidelity protocol for the chemoselective reduction of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate to 3-(3-bromophenyl)-2,2-dimethylpropan-1-ol . Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a high-fidelity protocol for the chemoselective reduction of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate to 3-(3-bromophenyl)-2,2-dimethylpropan-1-ol .

Executive Summary

  • Target Transformation: Ester

    
     Primary Alcohol.[1][2]
    
  • Key Challenge: The substrate presents a Selectivity vs. Sterics conflict. The gem-dimethyl group at the

    
    -position creates significant steric hindrance, necessitating a potent reducing environment. However, the meta-bromo substituent is susceptible to hydrodehalogenation (debromination) under aggressive reducing conditions (e.g., LiAlH
    
    
    
    at reflux).[3]
  • Recommended Strategy: Use Lithium Borohydride (LiBH

    
    )  in THF.[4] It offers the optimal balance of nucleophilicity to overcome steric bulk while remaining chemoselective for the ester over the aryl bromide.
    
  • Alternative Strategy: Lithium Aluminum Hydride (LiAlH

    
    ) at strictly controlled low temperatures (
    
    
    
    ) is faster but carries a higher risk of side reactions.

Part 1: Chemical Context & Reagent Selection

The reduction of sterically hindered esters requires a nucleophilic hydride source capable of attacking a crowded carbonyl carbon.

Structural Analysis
  • 2,2-Dimethyl Group (Gem-Dimethyl): This quaternary center shields the carbonyl, significantly reducing the rate of hydride attack (

    
    ). Standard mild reagents (e.g., NaBH
    
    
    
    in EtOH) are often ineffective or prohibitively slow.[3]
  • 3-Bromophenyl Group: Aryl bromides are prone to metal-halogen exchange or radical reduction, particularly with strong aluminum hydrides or at elevated temperatures.[3]

Reagent Decision Matrix
ReagentReactivityRisk of DebrominationSuitabilityNotes
LiBH

(THF)
HighLowOptimal Best balance. Can be refluxed to overcome sterics without touching Ar-Br.
LiAlH

(Et

O)
Very HighModerate/HighRisky Requires strict

control. Risk of Ar-Br reduction if warmed.
NaBH

(MeOH)
LowVery LowPoor Too slow for gem-dimethyl esters.
DIBAL-H HighLowAlternative Good, but often stops at aldehyde at low temp; requires careful stoichiometry.

Part 2: Experimental Protocols

Protocol A: The Chemoselective Standard (LiBH )

Recommended for scale-up and maximum purity.

Mechanism: Lithium cation (


) acts as a Lewis acid, coordinating to the carbonyl oxygen and activating it for attack by the borohydride anion.[5] This "push-pull" mechanism is effective even for hindered substrates.

Materials:

  • Substrate: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (

    
     equiv).
    
  • Reagent: LiBH

    
     (
    
    
    
    in THF,
    
    
    equiv).[3]
  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

  • Quench: 1M HCl or Sat. NH

    
    Cl.
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge the flask with the ester substrate and anhydrous THF. Cool to

    
     in an ice bath.
    
  • Addition: Add the LiBH

    
     solution dropwise via syringe over 10 minutes. Note: Gas evolution (hydrogen) may occur; ensure proper venting.
    
  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT).

    • Checkpoint: Check TLC after 1 hour. If starting material (SM) persists (likely due to the gem-dimethyl hindrance), heat the reaction to reflux (

      
      ) .
      
    • Duration: Reflux for 4–12 hours. The elevated temperature drives the reaction to completion without affecting the aryl bromide.

  • Quench (Critical): Cool the mixture to

    
    . Carefully add Sat. NH
    
    
    
    Cl
    dropwise.
    • Tip: If a sticky borane-amine complex forms or emulsion persists, use 1M HCl to break up the boron aggregates and solubilize the salts.

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
Protocol B: The High-Throughput Method (LiAlH )

Use only if LiBH


 is unavailable or reaction speed is the priority. strictly monitor temperature.

Materials:

  • Reagent: LiAlH

    
     (
    
    
    
    in THF or solid,
    
    
    equiv).[3] Note: Stoichiometry is critical; excess LAH increases debromination risk.

Step-by-Step Procedure:

  • Setup: Flame-dry RBF under N

    
    .
    
  • Reagent Prep: Suspend/dissolve LiAlH

    
     in anhydrous Et
    
    
    
    O or THF at
    
    
    .
  • Addition: Dissolve the ester in a minimal amount of solvent and add it dropwise to the LAH solution at

    
    .
    
    • Inverse Addition: Adding ester to LAH ensures an excess of hydride is always present locally, driving the reduction, but keeping temp low prevents side reactions.[3]

  • Reaction: Stir at

    
     . Do NOT  heat. Monitor by TLC every 15 minutes.
    
    • Target Time: 30–60 minutes.

  • Fieser Quench: For

    
     grams of LiAlH
    
    
    
    , add:
    • 
       mL water
      
    • 
       mL 15% NaOH
      
    • 
       mL water
      
    • Filter the white granular precipitate and concentrate the filtrate.

Part 3: Visualization & Logic

Reaction Pathway & Logic Flow

The following diagram illustrates the decision process and chemical pathway, highlighting the divergence based on reagent choice.

ReactionPathway Substrate Ethyl 3-(3-bromophenyl)- 2,2-dimethylpropanoate Decision Reagent Selection Substrate->Decision LiBH4_Path LiBH4 / THF (Reflux Allowed) Decision->LiBH4_Path High Chemoselectivity (Recommended) LAH_Path LiAlH4 / Et2O (Strict 0°C) Decision->LAH_Path High Speed (Risk of Side Rxn) Intermediate Tetrahedral Intermediate LiBH4_Path->Intermediate Slow Attack (Steric Hindrance) LAH_Path->Intermediate Fast Attack SideProduct Debrominated Impurity (Avoided) LAH_Path->SideProduct If T > 0°C Product 3-(3-bromophenyl)- 2,2-dimethylpropan-1-ol Intermediate->Product Hydride Delivery

Caption: Logical workflow for the reduction of hindered bromo-esters. The LiBH4 path (Green) is preferred for safety and selectivity, avoiding the debromination risk associated with LAH (Red).[3]

Part 4: Analytical Validation

Upon isolation, the product must be validated to confirm (1) complete reduction of the ester and (2) retention of the bromine atom.

1H NMR Interpretation (CDCl , 400 MHz)
Proton EnvironmentExpected Shift (

)
MultiplicityDiagnostic Change
Aryl Protons 7.10 – 7.40 ppmMultipletIntegration must remain 4H . Loss of integration suggests debromination.
-CH

-OH
3.30 – 3.50 ppmSinglet (or doublet)New Signal. Indicates alcohol formation.
-OH 1.50 – 2.00 ppmBroad SingletExchangeable with D

O.
Gem-Dimethyl 0.90 – 1.00 ppmSinglet (6H)Remains distinctive singlet.
Ester -OCH

CH

4.12 (q), 1.25 (t)--Disappearance. Confirms consumption of SM.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Conversion Steric hindrance of gem-dimethyl group.Add Methanol (1-2 eq) to the LiBH

reaction. This forms LiB(OMe)

H

, a more potent reducing species, or simply increase reflux time.[3]
Loss of Bromine Over-reduction (radical mechanism).Switch to Zn(BH

)

or strictly maintain

with LiAlH

. Avoid catalytic metals (Cu, Pd) in the flask.[3]
Emulsion during workup Boron salts.Wash organic layer with 10% Sodium Potassium Tartrate (Rochelle's Salt) solution. Stir vigorously for 30 mins.

References

  • Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions.[3] 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." Journal of Organic Chemistry, 1982 , 47, 4702–4708.[3] Link

  • Soai, K.; Ookawa, A. "Mixed Solvents Containing Methanol as Useful Reaction Media for the Reduction of Esters with Lithium Borohydride."[3] Journal of Organic Chemistry, 1986 , 51, 4000–4005.[3] Link

  • Ranu, B. C. "Chemoselective Reductions with Zinc Borohydride."[3] Synlett, 1993 , 1993(11), 885–892.[3] Link

  • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997 .[3] (Foundational text on hydride chemoselectivity).

Sources

Method

Application Note: Buchwald-Hartwig Amination of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Part 1: Strategic Analysis & Core Directive Executive Summary The target substrate, Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate , presents a classic chemoselectivity challenge in palladium-catalyzed cross-coupling: fo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

The target substrate, Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate , presents a classic chemoselectivity challenge in palladium-catalyzed cross-coupling: forming a C-N bond at the aryl bromide site while preserving the base-sensitive ethyl ester.

While the gem-dimethyl group at the


-position protects against enolization (preventing racemization or 

-arylation), the ester carbonyl remains susceptible to nucleophilic attack and hydrolysis. Therefore, the standard "strong base" Buchwald conditions (e.g., NaOtBu in Toluene) are high-risk. This guide prioritizes base-controlled chemoselectivity , utilizing weak carbonate or phosphate bases paired with highly active dialkylbiaryl phosphine ligands to ensure conversion at moderate temperatures.
Retrosynthetic Logic & Condition Design

To achieve high yields, we must decouple the deprotonation event from the nucleophilic attack on the ester.

  • The Trap (NaOtBu): Sodium tert-butoxide is the kinetic base of choice for many Buchwald aminations. However, in the presence of an ethyl ester, it poses two risks:

    • Transesterification: Formation of the tert-butyl ester.

    • Hydrolysis: If trace water is present, hydroxide generation leads to the carboxylic acid.

  • The Solution (Cs₂CO₃ / K₃PO₄): We utilize the "Weak Base / Active Ligand" paradigm. By using Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), we lower the basicity below the threshold for rapid ester cleavage. To compensate for the slower deprotonation of the amine-Pd complex, we employ BrettPhos or RuPhos , which form highly electron-rich Pd centers that facilitate oxidative addition and stabilize the catalytic cycle even with weaker bases.

Part 2: Experimental Protocols

Condition Screening Matrix (Decision Tree)

Select the protocol based on your amine coupling partner.

Amine ClassRecommended LigandCatalyst PrecursorBaseSolventTemp
Primary Alkyl BrettPhosPd(OAc)₂ or BrettPhos Pd G4Cs₂CO₃1,4-Dioxane80-100°C
Secondary Alkyl RuPhosPd(OAc)₂ or RuPhos Pd G4Cs₂CO₃Toluene80-100°C
Aniline (Aryl) BrettPhos / XPhosPd₂(dba)₃K₃PO₄t-Amyl Alcohol80-100°C
Amide/Lactam XantphosPd₂(dba)₃Cs₂CO₃1,4-Dioxane100°C
Detailed Protocol: Coupling with Primary/Secondary Amines

Target Scale: 1.0 mmol (approx. 285 mg of substrate)

Materials:
  • Substrate: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (1.0 equiv, 1.0 mmol)

  • Amine: 1.2 equiv (1.2 mmol)[1]

  • Catalyst: BrettPhos Pd G4 (2-5 mol%) [Alternative: Pd(OAc)₂ (2-5 mol%) + BrettPhos (4-10 mol%)]

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous, granular (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration, 5 mL)

Step-by-Step Execution:
  • Inert Setup: Flame-dry a 20 mL reaction vial (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with:

    • BrettPhos Pd G4 precatalyst (approx. 18-45 mg depending on loading).

    • Cs₂CO₃ (652 mg).

    • Note: If the amine is a solid, add it here.

  • Purge: Cap the vial with a septum and purge with Argon for 5 minutes.

  • Liquids Addition:

    • Inject anhydrous 1,4-Dioxane (5 mL).

    • Inject the liquid amine (1.2 mmol).

    • Inject the substrate Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (pure oil or dissolved in minimal dioxane).

  • Reaction: Place the vial in a pre-heated aluminum block at 90°C . Stir vigorously (800+ rpm).

    • Why Vigorous Stirring? Cs₂CO₃ is insoluble in dioxane. The reaction occurs at the solid-liquid interface; mass transfer is critical.

  • Monitoring: Monitor by LC-MS or TLC at 2, 6, and 12 hours.

    • Checkpoint: Look for the disappearance of the aryl bromide (M+H not visible/weak) and appearance of the product mass.

  • Workup:

    • Cool to room temperature.[2][3][4][5][6]

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Wash the filtrate with water (1 x 10 mL) and brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[6]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Part 3: Visualization & Logic

Decision Logic for Optimization

The following diagram illustrates the logical flow for selecting conditions and troubleshooting common issues like debromination or ester hydrolysis.

Buchwald_Logic Start Start: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate AmineType Identify Amine Partner Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Aniline Aniline (Ar-NH2) AmineType->Aniline Ligand_Brett Ligand: BrettPhos Base: Cs2CO3 Primary->Ligand_Brett Ligand_Ru Ligand: RuPhos Base: Cs2CO3 Secondary->Ligand_Ru Ligand_XPhos Ligand: XPhos Base: K3PO4 Aniline->Ligand_XPhos Check_Conv Check Conversion (LCMS) Ligand_Brett->Check_Conv Ligand_Ru->Check_Conv Ligand_XPhos->Check_Conv Issue_Hydrolysis Issue: Ester Hydrolysis? Check_Conv->Issue_Hydrolysis Side Product Issue_Debrom Issue: Debromination? Check_Conv->Issue_Debrom Side Product Success Isolate Product Check_Conv->Success Clean Sol_Hydrolysis Switch to Anhydrous K3PO4 Use t-Amyl Alcohol Issue_Hydrolysis->Sol_Hydrolysis Sol_Debrom Increase Catalyst Loading Lower Temp to 80C Issue_Debrom->Sol_Debrom

Caption: Logic flow for selecting ligands and troubleshooting side reactions based on the amine partner.

Experimental Workflow

A visual guide to the physical setup of the reaction.

Workflow Setup 1. Inert Setup (Argon/N2 Purge) Charge 2. Charge Solids (Pd G4, Cs2CO3) Setup->Charge Solvent 3. Add Liquids (Dioxane, Amine, Substrate) Charge->Solvent Heat 4. Heat & Stir (90°C, 800 RPM) Solvent->Heat Quench 5. Workup (EtOAc/H2O) Heat->Quench

Caption: Step-by-step bench workflow for the Buchwald-Hartwig amination protocol.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation or poisoning.Switch to Pd-G4 precatalysts instead of Pd(OAc)₂/Ligand mixing. Ensure solvents are rigorously degassed.
Ester Hydrolysis Presence of water; Base too strong.Ensure Cs₂CO₃ is anhydrous (dried in oven). Switch solvent to t-Amyl alcohol (less hygroscopic than dioxane).
Debromination (Ar-H)

-Hydride elimination from amine or solvent.
Use bulkier ligands (BrettPhos , tBuBrettPhos ) to speed up reductive elimination over side pathways.
Transesterification Nucleophilic attack by alcohol solvent (if used).Avoid alcoholic solvents (MeOH, EtOH). Use t-Amyl alcohol (sterically hindered) or Toluene .

References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Buchwald-Hartwig Amination: The Third Generation of Palladacycle Precatalysts." Chemical Science, 2013.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • BenchChem Application Note. "Buchwald-Hartwig Amination of bis(3-bromophenyl)amine." BenchChem Protocols, 2025.[2]

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2024.

  • Maiti, D., et al. "Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides." Journal of the American Chemical Society, 2024.

Sources

Application

Application Notes and Protocols: Incorporating Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate in Peptidomimetics

Abstract The rational design of peptidomimetics is a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailab...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of unnatural amino acids (UAAs) is a key tactic in this endeavor, allowing for the fine-tuning of pharmacological properties.[3][4][5] This guide provides a comprehensive technical overview and detailed protocols for the utilization of a novel building block, Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, in the synthesis of advanced peptidomimetics. We present a complete workflow, from the initial synthesis of a custom Fmoc-protected β-amino acid to its incorporation into a peptide backbone via Solid-Phase Peptide Synthesis (SPPS), and finally, to post-synthetic modification strategies that leverage its unique chemical functionalities.

Introduction: The Rationale for a Novel Building Block

Peptidomimetics are designed to mimic the three-dimensional structure and function of a natural peptide's pharmacophore, thereby retaining biological activity while improving drug-like properties.[1] The introduction of UAAs can confer several advantages, including:

  • Enhanced Proteolytic Stability: Non-natural structures, such as β-amino acids or residues with bulky side chains, are poor substrates for proteases.

  • Conformational Constraint: The steric bulk of features like a gem-dimethyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation.[6][7]

  • Increased Lipophilicity: Aromatic and halogenated moieties can enhance membrane permeability and bioavailability.

  • Novel Chemical Functionality: The presence of a bromine atom on the phenyl ring serves as a versatile chemical handle for post-synthetic modifications, enabling the creation of compound libraries for structure-activity relationship (SAR) studies.[8][9]

The target molecule, Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, provides a unique scaffold that combines several of these desirable features. The gem-dimethyl group adjacent to the phenyl ring is expected to impart significant conformational rigidity, while the 3-bromophenyl group offers both lipophilicity and a site for further chemical diversification via cross-coupling reactions.

Synthesis of the Fmoc-Protected β-Amino Acid Synthon

The starting material, an ethyl ester, is not directly suitable for standard Fmoc-based SPPS. It must first be converted into a carboxylic acid bearing a protected amino group. We propose a robust synthetic route based on the Curtius rearrangement, a reliable method for converting carboxylic acids into primary amines with retention of stereochemistry.[2][3]

Synthetic Workflow Diagram

G cluster_0 Synthesis of Fmoc-β³-hPhe(3-Br, α,α-diMe)-OH A Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate B 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid A->B 1. LiOH, THF/H₂O 2. HCl (aq) C Acyl Azide Intermediate B->C DPPA, Et₃N, Toluene D Isocyanate Intermediate C->D Heat (Δ) E Boc-Protected β-Amino Acid D->E t-BuOH F Fmoc-Protected β-Amino Acid (Fmoc-β³-hPhe(3-Br, α,α-diMe)-OH) E->F 1. 4M HCl in Dioxane 2. Fmoc-OSu, Na₂CO₃, Dioxane/H₂O G Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Coupling: Fmoc-UAA-OH (4 eq) HATU (3.9 eq) DIPEA (8 eq) in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Kaiser Test Wash2->Check Check->Coupling Positive (Incomplete) Double Couple Deprotection2 Repeat Cycle: Deprotection & Coupling Check->Deprotection2 Negative (Complete) Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptidomimetic Purification->FinalPeptide G Peptide Peptide-NH-... ...-CO-NH-CH(Ph-Br)-... ModifiedPeptide Peptide-NH-... ...-CO-NH-CH(Ph-R)-... Peptide->ModifiedPeptide Suzuki-Miyaura Cross-Coupling BoronicAcid R-B(OH)₂ BoronicAcid->ModifiedPeptide Suzuki-Miyaura Cross-Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Catalyst->ModifiedPeptide Suzuki-Miyaura Cross-Coupling

Sources

Method

Application Note: Synthesis of Arylmagnesium Reagents from Sterically Hindered Ester-Bearing Aryl Bromides

Target Compound: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary

The generation of Grignard reagents from aryl halides containing electrophilic functional groups (such as esters) represents a classic chemoselectivity challenge in organic synthesis. Standard magnesium insertion typically requires elevated temperatures, leading to rapid intra- or intermolecular nucleophilic attack on the ester, yielding complex polymeric mixtures or tertiary alcohols.

This application note details a highly controlled, self-validating protocol for the quantitative formation of the Grignard reagent from Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate . By exploiting the inherent steric shielding of the neopentyl-like ester and utilizing Knochel's Turbo Grignard reagent (


-PrMgCl·LiCl) for low-temperature halogen-magnesium exchange, researchers can achieve near-quantitative metalation without compromising the ester functionality[1].

Mechanistic Rationale: Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why this specific protocol deviates from classical Grignard formation:

  • Steric Shielding (The Substrate): The target molecule features a 2,2-dimethylpropanoate group. The gem-dimethyl moiety at the

    
    -position creates immense steric bulk (a neopentyl-type system). This spatial shielding significantly raises the activation energy required for a nucleophile to achieve the Bürgi-Dunitz trajectory necessary to attack the ester carbonyl.
    
  • Kinetic Control via Halogen-Metal Exchange (The Reagent): Instead of oxidative addition using magnesium turnings, we utilize

    
    -PrMgCl·LiCl. The addition of stoichiometric LiCl breaks down the polymeric aggregates typically formed by organomagnesium species in solution, forming a highly reactive, monomeric magnesiate complex[1].
    
  • Temperature-Dependent Chemoselectivity: Because the Turbo Grignard complex is highly nucleophilic toward the polarizable C-Br bond, the halogen-magnesium exchange occurs rapidly at

    
    . At this cryogenic temperature, the sterically hindered ester is kinetically "frozen" and completely inert to the newly formed arylmagnesium species.
    

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways between standard magnesium insertion and the controlled Turbo Grignard exchange.

G Start Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate Path1 Turbo Grignard (iPrMgCl·LiCl) THF, -20 °C Start->Path1 Controlled Exchange Path2 Standard Mg Turnings THF, Reflux / RT Start->Path2 Uncontrolled Insertion Intermediate Arylmagnesium Chloride·LiCl Complex (Ester Intact) Path1->Intermediate Halogen-Metal Exchange SideProduct Intermolecular Ester Attack (Polymeric/Tertiary Alcohol Byproducts) Path2->SideProduct Steric shielding overcome by heat Product Electrophilic Trapping (e.g., Aldehyde -> Secondary Alcohol) Intermediate->Product Quench with Electrophile

Reaction pathway comparison: Turbo Grignard vs. standard magnesium insertion.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for the halogen-magnesium exchange, demonstrating the critical nature of temperature control.

Table 1: Optimization of Exchange Conditions

Equivalents of

-PrMgCl·LiCl
Temperature (

)
Time (h)Exchange Conversion (%)Ester Degradation (%)
1.0520 (RT)1.0>95%15 - 20%
1.0501.0>95%<5%
1.05 -20 2.0 >98% Not Detected
1.05-404.060%Not Detected

*Determined via GC-MS analysis of iodine-quenched reaction aliquots.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It incorporates mandatory titration and in-process analytical checks to ensure the integrity of the moisture-sensitive reagents before proceeding to the next synthetic step.

Phase 1: Reagent Validation (Titration)

Never assume the molarity of a commercial Grignard reagent.

  • Preparation: In an argon-flushed Schlenk flask, dissolve exactly 100 mg of iodine (

    
    ) in 3 mL of anhydrous THF. Add a few drops of 0.5 M LiCl in THF to ensure a sharp endpoint.
    
  • Titration: Dropwise, add the commercial

    
    -PrMgCl·LiCl solution using a 1.0 mL graduated syringe until the dark brown iodine color completely disappears, leaving a clear/pale yellow solution.
    
  • Calculation: Calculate the exact molarity. (e.g., If 0.30 mL of Grignard was used to quench 0.394 mmol of

    
    , the concentration is 1.31 M).
    
Phase 2: Halogen-Magnesium Exchange
  • Substrate Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with Argon (repeat 3x).

  • Dissolution: Add Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (1.0 mmol, 285 mg) to the flask, followed by 5.0 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol/ethanol bath maintained at

    
    . Stir for 10 minutes to equilibrate.
    
  • Exchange: Syringe in the titrated

    
    -PrMgCl·LiCl (1.05 mmol, approx. 0.80 mL of a 1.3 M solution) dropwise over 5 minutes down the inner wall of the flask to pre-cool the reagent.
    
  • Incubation: Stir the reaction mixture at

    
     for exactly 2 hours.
    
Phase 3: In-Process Validation (The Self-Validating Step)
  • Aliquot Quench: Withdraw a 0.1 mL aliquot of the reaction mixture using an argon-purged syringe.

  • Iodolysis: Inject the aliquot into a GC vial containing 0.5 mL of a saturated solution of iodine in THF.

  • Analysis: Quench the vial with aqueous sodium thiosulfate, extract with ethyl acetate, and analyze via GC-MS or TLC.

    • Pass Criteria: Complete disappearance of the starting aryl bromide mass (

      
       284/286) and appearance of the aryl iodide mass (
      
      
      
      332). If starting material remains, extend the exchange time by 30 minutes.
Phase 4: Electrophilic Trapping (Example: Benzaldehyde)
  • Electrophile Addition: Once the exchange is validated, add freshly distilled benzaldehyde (1.2 mmol, 127 mg) dropwise to the

    
     solution.
    
  • Warming: Allow the reaction to stir at

    
     for 30 minutes, then slowly remove the cooling bath and allow it to warm to room temperature over 1 hour.
    
  • Workup: Quench the reaction strictly with saturated aqueous

    
     (5 mL) to prevent acid-catalyzed hydrolysis of the sterically hindered ester. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify the resulting secondary alcohol via flash column chromatography.
    

References

  • Title: A LiCl‐Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl‐ and Heteroarylmagnesium Compounds from Organic Bromides Source: Angewandte Chemie International Edition (2004) URL: [Link]

Sources

Application

Application Note: Scalable Synthesis Routes for Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Executive Summary & Therapeutic Context Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (Molecular Formula: ) is a highly valued, sterically hindered building block in modern medicinal chemistry. The molecule is defined b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (Molecular Formula:


) is a highly valued, sterically hindered building block in modern medicinal chemistry. The molecule is defined by two critical structural features:
  • The gem-Dimethyl Moiety: Positioned at the

    
    -carbon, this group provides immense steric bulk that drastically increases the metabolic stability of downstream drug candidates by preventing in vivo 
    
    
    
    -oxidation.
  • The meta-Bromo Substituent: A robust, orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

This intermediate is prominently featured in the synthesis of amine-derivative therapeutics targeting severe ophthalmic disorders, including age-related macular degeneration (AMD) and Stargardt's disease, as well as neurodegenerative conditions like Alzheimer's disease[1].

Route Selection & Mechanistic Rationale

When designing a scalable process for this intermediate, process chemists typically evaluate two primary pathways:

  • Route A: Direct Enolate Alkylation (Preferred) This route involves the quantitative deprotonation of ethyl isobutyrate using Lithium Diisopropylamide (LDA), followed by an

    
     alkylation with 3-bromobenzyl bromide[1]. This is the industry standard for scale-up due to high atom economy, readily available starting materials[2], and the avoidance of heavy metal waste.
    
  • Route B: Reformatsky-Type / Negishi Coupling (Alternative) Coupling of a 3-bromobenzylzinc reagent with ethyl 2-bromo-2-methylpropanoate. While chemically viable, this route requires stoichiometric zinc, generating significant heavy metal waste streams that complicate multi-kilogram scale-up and environmental compliance.

Experimental Protocol: LDA-Mediated Alkylation (Route A)

The following self-validating protocol is adapted from validated pharmaceutical patent literature for the synthesis of ophthalmic drug intermediates[1].

Reagents & Equipment
  • Substrates: Ethyl isobutyrate (1.0 equiv), 3-Bromobenzyl bromide (1.05 equiv)[2].

  • Base: Diisopropylamine (DIPA, 1.1 equiv), n-Butyllithium (2.5 M in hexanes, 1.05 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Equipment: Flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, nitrogen/argon inlet, internal temperature probe, and addition funnels.

Step-by-Step Methodology & Causality

Step 1: In Situ Generation of LDA

  • Charge the reaction vessel with anhydrous THF and Diisopropylamine (1.1 equiv) under a strict inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Dropwise add n-Butyllithium (1.05 equiv) via syringe or addition funnel, maintaining the internal temperature below -65°C. Stir for 30 minutes.

    • Causality Check: LDA is generated in situ because it is a non-nucleophilic strong base (

      
      ). Unlike n-BuLi alone or alkoxides, LDA will quantitatively deprotonate the 
      
      
      
      -carbon of the ester without attacking the electrophilic carbonyl carbon.

Step 2: Enolate Formation 4. Slowly add ethyl isobutyrate (1.0 equiv) to the LDA solution at -78°C. Stir for 45–60 minutes.

  • Causality Check: The gem-dimethyl group ensures that only one enolizable proton is available, guaranteeing the formation of a single discrete lithium enolate and preventing over-alkylation. The -78°C temperature is critical to stabilize this highly reactive intermediate and suppress Claisen self-condensation.

Step 3: Alkylation 5. Dissolve 3-bromobenzyl bromide (1.05 equiv) in a minimal volume of anhydrous THF and add it dropwise to the enolate solution at -78°C[1]. 6. Remove the cold bath and allow the reaction mixture to gradually warm to room temperature. Stir for an additional 2 hours[1].

  • Causality Check: The benzylic bromide is exceptionally reactive towards
    
    
    displacement. The meta-bromo group remains completely inert under these anionic conditions, preserving it for downstream cross-coupling.

Step 4: Quench and Workup 7. Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride (


)[1].
  • Causality Check:
    
    
    is a mildly acidic buffer. It effectively neutralizes the highly basic reaction mixture and destroys unreacted LDA/enolate without causing base- or acid-catalyzed hydrolysis of the newly formed ester product.
  • Add Ethyl Acetate (EtOAc) and partially saturate the aqueous layer with sodium chloride (NaCl) to drive the organic product into the organic phase[1].
  • Separate the layers and extract the aqueous phase twice with EtOAc[1].
  • Wash the combined organic layers with water and brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure[1].

Step 5: Purification 11. Purify the crude light yellow oil via flash column chromatography (0 - 20% EtOAc/hexanes gradient) or fractional vacuum distillation for larger scales[1].

Quantitative Data & Process Metrics

The following table summarizes the expected quantitative outcomes and process metrics based on the validated Route A methodology[1].

ParameterValue / ObservationProcess Rationale & Significance
Typical Yield 87%High conversion driven by quantitative enolate formation and the high reactivity of the benzylic bromide[1].
Purity >95% (Post-purification)Clean

trajectory with minimal side reactions due to strict temperature control (-78°C).
Reaction Time 2 hours (Alkylation phase)Rapid kinetics; warming to room temperature ensures complete consumption of the starting materials[1].
Physical State Light yellow oilCharacteristic appearance of the pure ester intermediate[1].
1H NMR (400 MHz,

)

7.31-7.35 (m), 7.27 (t), 7.11 (t)
Confirms the integrity of the meta-substituted aromatic ring and the gem-dimethyl ester framework[1].

Process Workflows & Synthetic Utility

The following Graphviz diagrams illustrate the validated experimental workflow and the downstream synthetic versatility of the target molecule.

Workflow A THF + Diisopropylamine (Cool to -78°C) B Add n-BuLi (LDA Formation) A->B C Add Ethyl Isobutyrate (Enolate Generation) B->C D Add 3-Bromobenzyl Bromide (Alkylation) C->D E Warm to RT (Reaction Completion) D->E F NH4Cl Quench & Extraction E->F G Purification (Distillation/Silica) F->G

Figure 1: Scalable workflow for the LDA-mediated alkylation of ethyl isobutyrate.

Utility Core Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate Suzuki Suzuki Coupling (Aryl-Aryl Bond) Core->Suzuki Pd cat., Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald Pd cat., Amine Saponification Saponification (Free Acid) Core->Saponification LiOH or NaOH Reduction Reduction (LiAlH4) (Primary Alcohol) Core->Reduction Hydride Source

Figure 2: Downstream synthetic utility of the meta-bromo and ester moieties.

References

  • Title: Amine derivative compounds for treating ophthalmic diseases and disorders (WIPO PCT WO2009058216A1)
  • Title: Merck Price List 2011-12 (Reference for standard scalable reagents: 3-Bromobenzyl bromide and Ethyl isobutyrate)

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Executive Summary You are working with Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate , a critical intermediate often used in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag analogs) or specific kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate , a critical intermediate often used in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag analogs) or specific kinase inhibitors.

This molecule presents a unique purification challenge: the gem-dimethyl group increases lipophilicity and steric hindrance, often resulting in a "sticky" oil that resists crystallization. Furthermore, the meta-bromo substituent is a reactive handle that must be preserved, requiring gentle thermal conditions.

This guide prioritizes Flash Column Chromatography (FCC) for purity >98% and High-Vacuum Distillation for scale-up (>10g).

Module 1: Chemical Workup (Pre-Purification)

Goal: Remove Lewis acids, lithium salts (from LDA alkylation), and unreacted starting materials before chromatography.

The Protocol: Most syntheses of this compound involve the alkylation of ethyl isobutyrate with 3-bromobenzyl bromide using Lithium Diisopropylamide (LDA). The primary contaminants are usually unreacted 3-bromobenzyl bromide (lachrymator) and diisopropylamine.

Step-by-Step Workup:

  • Quench: Pour the cold reaction mixture (-78°C) into saturated aqueous Ammonium Chloride (NH₄Cl) . Why? This gently protonates the lithium enolate without hydrolyzing the sterically hindered ester.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) . Avoid Dichloromethane (DCM) if possible to prevent emulsion formation with lithium salts.

  • Acid Wash: Wash the combined organics with 0.5 M HCl (cold). Why? This removes residual diisopropylamine.

  • Base Wash: Wash with Saturated Sodium Bicarbonate (NaHCO₃) .[1] Why? Removes any carboxylic acid formed by hydrolysis.

  • Drying: Dry over MgSO₄ (Magnesium Sulfate), filter, and concentrate.

Visualization: Workup Logic Flow

WorkupFlow Start Crude Reaction Mixture (-78°C) Quench Quench: Sat. NH4Cl (Protonate Enolates) Start->Quench Extract Extract: Ethyl Acetate (3x) Quench->Extract WashAcid Wash: 0.5M HCl (Removes Amines) Extract->WashAcid Organic Layer WashBase Wash: Sat. NaHCO3 (Removes Acids) WashAcid->WashBase Organic Layer Conc Concentrate -> Crude Oil WashBase->Conc Organic Layer

Figure 1: Standard aqueous workup specifically designed to remove amine and acid impurities while preserving the hindered ester.

Module 2: Flash Column Chromatography (Recommended)

Goal: Isolation of >98% pure material on <10g scale.

Because the gem-dimethyl group makes the molecule greasy, it often co-elutes with non-polar impurities. A gradient elution is mandatory.

Chromatography Parameters:

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase. Neutral alumina is also acceptable if acid sensitivity is suspected (rare).
Solvent A Hexanes (or Heptane)Non-polar component.[2]
Solvent B Ethyl Acetate (EtOAc)Polar component.
Loading 1:50 to 1:100 (Crude : Silica)High loading is risky due to the "greasy" nature of the compound causing tailing.
Detection UV (254 nm)The bromophenyl ring absorbs strongly at 254 nm.
TLC Stain KMnO₄ or IodineUse if UV lamp is weak; the double bonds/aromatics will stain.

Optimized Gradient Protocol:

  • Equilibration: 100% Hexanes (2 Column Volumes - CV).

  • Loading: Dissolve crude oil in minimum Hexanes/DCM (9:1).

  • Elution:

    • 0% to 2% EtOAc (2 CV): Elutes unreacted 3-bromobenzyl bromide (very non-polar).

    • 2% to 5% EtOAc (5 CV): Elutes Ethyl isobutyrate (if not removed by vacuum).

    • 5% to 10% EtOAc : Target Compound Elution Zone.

    • Flush with 20% EtOAc to remove polar acids/di-acids.

Technical Insight: The Rf of the target ester is typically 0.45 - 0.55 in 9:1 Hexane:EtOAc . If the Rf is too close to the benzyl bromide impurity, switch the solvent system to Toluene:Hexane (1:1) to exploit pi-pi stacking interactions with the aromatic ring for better separation.

Module 3: Vacuum Distillation (Scale-Up)

Goal: Purification of >10g batches without solvent waste.

Due to the high molecular weight and the bromine atom, this compound has a high boiling point. Atmospheric distillation will cause decomposition (de-bromination or polymerization). High vacuum is required.

Estimated Physical Properties:

  • Boiling Point (Atm): ~280°C (Theoretical - Do NOT attempt).

  • Boiling Point (0.5 mmHg): ~125°C - 135°C.

  • State: Clear to pale yellow oil.

Distillation Setup:

  • < 5g: Use a Kugelrohr apparatus.

  • > 10g: Use a Short-path distillation head or Wiped-film evaporator .

Safety Warning: Ensure the bath temperature does not exceed 160°C. Prolonged heating above this threshold can weaken the C-Br bond, leading to homolytic cleavage and darkening of the product.

Troubleshooting & FAQs

Q1: My product is a yellow oil, but I expected a white solid. Is it impure?

  • Diagnosis: Not necessarily. The gem-dimethyl group disrupts crystal packing, making this compound an oil at room temperature or a low-melting solid.

  • Fix: If purity by NMR is good (>95%), the yellow color is likely trace conjugated impurities (ppm level). You can remove this color by passing the oil through a small pad of activated charcoal or silica using pure hexanes.

Q2: I see a spot on TLC that trails just below my product. What is it?

  • Diagnosis: This is likely the carboxylic acid derivative (3-(3-bromophenyl)-2,2-dimethylpropanoic acid), resulting from hydrolysis.

  • Fix: The gem-dimethyl group makes the ester sterically hindered, so it is difficult to hydrolyze, but it can happen on acidic silica. Wash your organic layer with 1M NaOH (briefly) during workup to strip this acid out before the column.

Q3: The separation between the benzyl bromide starting material and product is poor.

  • Diagnosis: Both are non-polar aromatics.

  • Fix: Change the selectivity mechanism. Instead of Hexane/EtOAc (polarity based), use Hexane/Dichloromethane or Hexane/Toluene . The chlorinated or aromatic solvent interacts differently with the brominated ring, often improving resolution.

Q4: Can I use crystallization instead?

  • Diagnosis: Highly unlikely to work efficiently for the ethyl ester.

  • Fix: If you must crystallize, consider hydrolyzing the ester to the carboxylic acid (using LiOH in THF/Water, reflux). The acid form is a solid and crystallizes easily from Hexane/EtOAc. You can then re-esterify if the ethyl group is strictly required, though usually, the acid is the actual intermediate needed for subsequent coupling.

Decision Matrix: Purification Strategy

PurificationTree Start Crude Material ScaleCheck Scale > 10g? Start->ScaleCheck Distill High Vacuum Distillation (<0.5 mmHg, 130°C) ScaleCheck->Distill Yes Column Flash Chromatography (Hex/EtOAc Gradient) ScaleCheck->Column No PurityCheck Check Purity (1H NMR / HPLC) Distill->PurityCheck Column->PurityCheck

Figure 2: Decision logic for selecting the appropriate purification method based on scale.

References

  • General Synthesis of Hindered Esters

    • Procedure: Alkylation of esters using LDA.[3][4]

    • Source: BenchChem.[5] "Application Notes and Protocols: Use of Lithium Diisopropylamide (LDA) in Directed Aldol Reactions."

  • Boiling Point Estimation & Physical Properties

    • Data: Comparative data for Ethyl 3-phenylpropanoate (Bp ~247°C)
    • Source: FooDB. "Compound Ethyl 3-phenylpropanoate."[6]

    • URL:[Link]

  • Purification of Gem-Dimethyl Esters

    • Context: Synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate (Sticky oil, purified via Hex/EtOAc).
    • Source: MDPI. "Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate."[7]

    • URL:[Link]

  • Impurity Analysis (Alkyl Bromides)

    • Context: Handling and detection of alkyl bromide impurities in pharmaceutical intermedi
    • Source: NIH / PMC. "Analyzing Alkyl Bromide Genotoxic Impurities."
    • URL:[Link]

Sources

Optimization

Technical Support Center: 2,2-Dimethylpropanoate (Pivalate) Derivatives

Ticket ID: PIV-STERIC-001 Status: Open Subject: Overcoming Steric Hindrance in Pivalate Reactivity Assigned Specialist: Senior Application Scientist Core Issue Analysis: The "Pivalate Wall" User Problem: "My pivalate est...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PIV-STERIC-001 Status: Open Subject: Overcoming Steric Hindrance in Pivalate Reactivity Assigned Specialist: Senior Application Scientist

Core Issue Analysis: The "Pivalate Wall"

User Problem: "My pivalate ester won't hydrolyze under standard saponification conditions (NaOH/MeOH/H₂O). I'm seeing <5% conversion after 24 hours."

Technical Diagnosis: The 2,2-dimethylpropanoate (pivalate) group acts as a "steric shield." The tert-butyl moiety adjacent to the carbonyl carbon creates a cone of protection that blocks the Bürgi-Dunitz trajectory (the 107° angle required for nucleophilic attack).

  • Mechanism of Failure: In a standard tetrahedral intermediate, the bulky tert-butyl group clashes with the incoming nucleophile and the leaving group oxygen. This destabilizes the transition state, raising the activation energy (

    
    ) significantly compared to acetates or benzoates.
    
Troubleshooting Module: Deprotection & Cleavage

Warning: Do not increase temperature on aqueous NaOH indefinitely; this often leads to substrate decomposition before ester cleavage. Use the protocols below based on your substrate's sensitivity.

Protocol A: The "Super-Base" Method (Anhydrous Hydroxide)

Best for: Substrates stable to strong bases but resistant to aqueous saponification.

The Logic: Water solvates hydroxide ions, reducing their nucleophilicity. By using an anhydrous system or a polar aprotic solvent, we create "naked" hydroxide ions with vastly increased reactivity.

Step-by-Step:

  • Reagents: Potassium tert-butoxide (

    
    -BuOK), Water (stoichiometric), DMSO (anhydrous).
    
  • Ratio: 1.0 equiv Substrate : 5.0 equiv

    
    -BuOK : 2.0 equiv H₂O.
    
  • Procedure:

    • Dissolve substrate in anhydrous DMSO (0.1 M).

    • Add

      
      -BuOK. The solution may darken.
      
    • Add the stoichiometric water dropwise. Note: The reaction generates KOH in situ within the DMSO matrix.

    • Stir at Room Temperature .

  • Why it works: DMSO poorly solvates the

    
     anion, leaving it highly reactive (kinetic boost) to penetrate the pivalate steric shield.
    
Protocol B: Reductive Cleavage (The "Orthogonal" Method)

Best for: Substrates sensitive to base/nucleophiles, or when hydrolysis fails completely.

The Logic: Instead of attacking the carbonyl with a nucleophile, we inject an electron directly into the


-system.

Step-by-Step:

  • Reagents: Lithium metal (wire/ribbon), Naphthalene, THF.

  • Preparation (Li-Naph): Dissolve naphthalene (1.2 equiv) in THF and add Li metal (1.2 equiv). Sonicate or stir until the solution turns deep dark green (radical anion formation).

  • Reaction:

    • Cool the ester solution (THF) to -78°C.

    • Cannulate the Li-Naph solution into the ester solution slowly.

    • Monitor TLC.[1][2][3] The pivalate is cleaved to the alcohol and pivalic acid (after quench).

  • Mechanism: Single Electron Transfer (SET) generates a ketyl radical anion, which fragments to release the alkoxide. Steric hindrance does not significantly impede electron transfer.

Protocol C: The "Sniper" Attack (DIBAL-H)

Best for: Cleaving the pivalate to an alcohol while preserving other esters (kinetic control).

Step-by-Step:

  • Reagents: Diisobutylaluminum hydride (DIBAL-H) in Toluene/DCM.

  • Conditions: -78°C.

  • Procedure:

    • Add 2.2 equiv DIBAL-H slowly.

    • Critical: Quench carefully with Rochelle's salt (Sodium potassium tartrate) to break the aluminum emulsion.

  • Outcome: Reduces the ester to the alcohol (R-OH) and neopentyl alcohol/aldehyde.

Troubleshooting Module: Synthesis (Installing the Shield)

User Problem: "I cannot form the pivalate ester on my tertiary alcohol."

Solution: Standard Schotten-Baumann conditions fail due to the "double steric" penalty (hindered nucleophile + hindered electrophile). You must use a Hyper-Nucleophilic Catalyst .

Recommended Workflow:

  • Reagent: Pivaloyl Chloride (PivCl).[3]

  • Catalyst: 4-Dimethylaminopyridine (DMAP ) or 4-Pyrrolidinopyridine (PPY).

  • Mechanism: DMAP attacks PivCl first to form an N-acylpyridinium salt.[3] This intermediate is positively charged and planar, projecting the carbonyl further out, making it more accessible to the hindered alcohol.

Data Comparison: Acylation of tert-Butanol

Method Reagents Yield (12h) Notes
Standard PivCl, Pyridine <10% Fails due to sterics.
Acid Cat. Piv-OH, H₂SO₄ <5% Equilibrium disfavors ester.

| Hyper-Nuc | PivCl, Et₃N, DMAP (10%) | >95% | Standard of Excellence. |

Visualizing the Decision Process

The following logic tree guides you through selecting the correct deprotection method for pivalate esters.

PivalateDeprotection Start Start: Pivalate Cleavage BaseSensitive Is the substrate Base Sensitive? Start->BaseSensitive Reductive Can you accept Reduction to Alcohol? BaseSensitive->Reductive Yes (Avoid Base) Method_Anhydrous Protocol A: KOH/DMSO (Anhydrous Hydrolysis) BaseSensitive->Method_Anhydrous No (Base OK) Method_LiNaph Protocol B: Li/Naphthalene (Reductive Cleavage) Reductive->Method_LiNaph Yes (Radical OK) Method_DIBAL Protocol C: DIBAL-H (-78°C) Reductive->Method_DIBAL Yes (Hydride OK) Method_TMSI Alternative: TMSI (Iodotrimethylsilane) Reductive->Method_TMSI No (Need Acidic/Neutral)

Caption: Decision matrix for selecting a pivalate deprotection strategy based on substrate sensitivity.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to speed up the hydrolysis? A: Yes, but with caution. Microwave irradiation can overcome the activation energy barrier (


) created by steric hindrance.
  • Recommendation: Use LiOH or KOH in MeOH/Water. Set the microwave to 120°C - 150°C for 10-30 minutes. Ensure your vessel is rated for high pressure (20+ bar) as methanol vapor pressure builds rapidly.

Q2: Why does DIBAL-H stop at the aldehyde for some esters but not pivalates? A: Actually, steric hindrance helps DIBAL-H stop at the aldehyde (hemiacetal stage) in many cases. However, for pivalates, the goal is usually removal of the group. If you treat a pivalate-protected alcohol with DIBAL-H, you will get the free alcohol and neopentyl alcohol/aldehyde. The steric bulk stabilizes the tetrahedral aluminate intermediate, preventing collapse until the quench, which is advantageous for clean cleavage.

Q3: Is there a non-metal method for cleavage? A: Yes. Enzymatic hydrolysis using Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE) can sometimes work, but pivalates are often too bulky for the enzyme active site. A chemical alternative is using Bismuth(III) triflate as a catalyst in a transesterification reaction with methanol, although this is slower.

References
  • Parish, E. J., & Miles, D. H. (1984). Cleavage of Sterically Hindered Esters. The Journal of Organic Chemistry. Link

  • Gassman, P. G., & Schenk, W. N. (1977). The Use of Potassium tert-Butoxide in Dimethyl Sulfoxide for the Hydrolysis of Hindered Esters. The Journal of Organic Chemistry. Link

  • Behloul, C., Guijarro, D., & Yus, M. (2006).[4] Reductive Deprotection of Esters using Lithium/Naphthalene. Synthesis. Link

  • Hofmann, T., et al. (2014). DMAP-Catalyzed Synthesis of Pivalates. Organic Letters. Link

  • Orita, A., et al. (2001).[4] Bi(OTf)3-Catalyzed Transesterification of Hindered Esters. The Journal of Organic Chemistry. Link

Sources

Troubleshooting

Solubility of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate in DMSO and methanol

Topic: Solubility Optimization & Troubleshooting in DMSO and Methanol Document ID: TS-SOL-BrPh-05 | Last Updated: February 28, 2026[1] Executive Summary & Chemical Profile Compound: Ethyl 3-(3-bromophenyl)-2,2-dimethylpr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Troubleshooting in DMSO and Methanol

Document ID: TS-SOL-BrPh-05 | Last Updated: February 28, 2026[1]

Executive Summary & Chemical Profile

Compound: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate Chemical Class: Lipophilic Phenyl Ester / Halogenated Intermediate Primary Challenge: Balancing high lipophilicity (LogP > 3.[1][2]0) with hydrolytic stability and preventing precipitation in aqueous assays.[2]

This guide addresses the solubility behavior of this specific lipophilic ester.[2] As a Senior Application Scientist, I have structured this to move beyond basic "dissolution" into the nuances of stability and assay interference. The 2,2-dimethyl substitution provides steric bulk that aids hydrolytic stability but significantly increases lipophilicity, making aqueous dilution the critical failure point.

Solubility Profile Snapshot
SolventSolubility RatingEstimated Limit*Primary Risk Factor
DMSO Excellent >100 mMHygroscopicity (Water uptake causes precipitation)
Methanol Good ~50-80 mMTransesterification (Conversion to Methyl ester)
Ethanol Good ~50-80 mMEvaporation / Concentration drift
Water Poor <0.1 mMImmediate precipitation without surfactant

*Note: Values are estimated based on Structure-Activity Relationships (SAR) of brominated phenyl esters.[1][2] Always perform a visual solubility test (Protocol A) before committing valuable material.

Critical Troubleshooting: DMSO Formulations

The Issue: Users often report that a clear DMSO stock solution precipitates ("crashes out") when stored at 4°C or upon dilution into cell media.[2]

The Mechanism: DMSO is highly hygroscopic.[2][3][4][5] A stock solution left uncapped can absorb up to 10-15% water by weight from the atmosphere.[1][2] This water acts as an "anti-solvent" for lipophilic esters like Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, reducing solubility exponentially and causing crystallization.[1][2]

FAQ: DMSO Troubleshooting

Q: My stock solution was clear yesterday, but now it's cloudy. Can I fix it?

  • A: Likely yes.[1][2][6] The cloudiness is often due to water uptake or temperature-induced supersaturation.[1][2]

    • Fix: Warm the vial to 37°C and vortex for 30 seconds. If it clears, the compound is chemically stable.[2] If it remains cloudy, check for hydrolysis (free acid formation) using LC-MS.[1][2]

Q: Why does the compound precipitate immediately when I add it to my cell culture media?

  • A: You are likely hitting the "Solubility Cliff."[2] The 2,2-dimethyl and bromo-phenyl groups make this molecule very hydrophobic.[1][2]

    • Fix: Do not pipette the DMSO stock directly into the media. Instead, perform an intermediate dilution in DMSO (e.g., dilute 10mM stock to 1mM in DMSO) before spiking into the aqueous media.[2] This prevents local high-concentration shock.[1][2]

Critical Troubleshooting: Methanol Formulations

The Issue: Purity degradation observed after prolonged storage in methanol.

The Mechanism (Transesterification): In the presence of trace acids or bases, or over long periods, the solvent (Methanol) can attack the ester carbonyl. The ethyl group is swapped for a methyl group, converting your compound into Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate .[1]

Visualizing the Risk:

Transesterification Start Ethyl Ester (Your Compound) Inter Tetrahedral Intermediate Start->Inter + MeOH Solvent Methanol (Solvent) Solvent->Inter Product Methyl Ester (Impurity) Inter->Product - EtOH Byprod Ethanol (Leaving Group) Inter->Byprod

Figure 1: Mechanism of transesterification.[2][7] Storing ethyl esters in methanol creates a risk of converting the material to the methyl ester analog, altering potency and MW.

FAQ: Methanol Troubleshooting

Q: Can I use Methanol for LC-MS stock solutions?

  • A: Yes, but prepare fresh . Do not store the methanol stock for >48 hours.[2] For long-term storage, always use anhydrous DMSO or Ethanol (which matches the ester group, preventing transesterification issues).[2]

Q: Is the 2,2-dimethyl group protective?

  • A: Partially. The steric bulk of the dimethyl group slows down the nucleophilic attack on the carbonyl, making this compound more stable than a simple ethyl propanoate. However, it does not eliminate the risk entirely over months of storage.[2]

Experimental Protocols

Protocol A: The "Visual Limit" Solubility Test

Use this to determine the exact solubility limit for your specific batch.

  • Weigh 2 mg of compound into a clear glass HPLC vial.

  • Add 20 µL of solvent (DMSO or Methanol) to reach a theoretical 100 mg/mL.[2]

  • Vortex for 60 seconds.

  • Observation:

    • Clear? Solubility is >100 mg/mL.[1][2] Add another 2 mg.[1][2]

    • Cloudy? Add solvent in 20 µL increments, vortexing between additions, until clear.[2]

  • Calculation:

    
    
    
Protocol B: Safe Aqueous Dilution (The "3-Step" Method)

Prevents precipitation in biological assays.[1]

  • Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO (not water) to get 1 mM.

  • Final: Pipette the 1 mM DMSO solution into the vortexing aqueous buffer to reach 10 µM (1% DMSO final).

    • Why? Adding a high-concentration drop directly to water creates a "shell" of precipitate.[1][2] The intermediate step reduces the concentration gradient.

Decision Logic: Solvent Selection

Use this flowchart to select the correct solvent based on your downstream application.

SolventSelection cluster_warning WARNING Start Start: Select Application Decision1 Is this for Cell Culture / Bioassay? Start->Decision1 DMSO Use Anhydrous DMSO (Store at -20°C, Desiccated) Decision1->DMSO Yes Decision2 Is this for LC-MS / Analytical? Decision1->Decision2 No Acetonitrile Use Acetonitrile (Best for stability) Decision2->Acetonitrile Preferred Methanol Use Methanol (Prepare FRESH only) Decision2->Methanol Alternative

Figure 2: Solvent selection workflow. Note the preference for Acetonitrile over Methanol for analytical standards to avoid transesterification.

References & Grounding

  • DMSO Hygroscopicity & Solubility:

    • Title: The Effects of Water on DMSO and Effective Hydration Measurement.[2]

    • Source: Ziath / BenchChem Technical Notes.[1][2]

    • Relevance: Establishes the mechanism of water uptake causing lipophilic compounds to precipitate.[2]

    • URL:[1][2]

  • Transesterification of Esters:

    • Title: Transesterification: Conversion of one ester into another.[2][8][9]

    • Source: Master Organic Chemistry.[1][2]

    • Relevance: Validates the chemical risk of storing ethyl esters in methanol (nucleophilic acyl substitution).[2]

    • URL:[1][2]

  • Compound Properties (Analogous Structures):

    • Title: Ethyl 3-(3-bromophenyl)propanoate (PubChem CID 22503179).[1][2][10]

    • Source: PubChem (NIH).[1][2][10]

    • Relevance: Provides baseline physical properties for the structural backbone (LogP, molecular weight) used to estimate solubility.[2]

    • URL:[1][2][10]

  • Solvent Toxicity in Bioassays:

    • Title: Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.[2][11][12]

    • Source: Biomedical Research and Therapy.[1][2]

    • Relevance: Supports the protocol limit of <1% DMSO in final assay buffers.[2]

    • URL:[1][2]

Sources

Optimization

Thermal stability issues with Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Technical Support Center: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate Introduction Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is a substituted aromatic ester with applications as an intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Introduction

Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is a substituted aromatic ester with applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, combining a sterically hindered pivalate ester with a brominated aromatic ring, presents unique challenges regarding thermal stability. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding, troubleshooting, and mitigating thermal degradation issues encountered during experimental work. Our approach is grounded in established analytical techniques and first-principle chemical logic to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns with Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate?

A1: The primary concerns stem from two key structural motifs: the C(aryl)-Br bond and the pivalate ester group. Brominated aromatic compounds can undergo de-bromination at elevated temperatures, potentially leading to radical side reactions or the formation of impurities.[1][2] Esters, particularly sterically hindered ones, can be susceptible to thermal elimination (pyrolysis) or hydrolysis if moisture is present.[3][4] The presence of both functionalities necessitates careful control over reaction and purification temperatures to prevent product loss and contamination.

Q2: What are the likely thermal decomposition pathways for this molecule?

A2: While a definitive study on this specific molecule is not publicly available, based on fundamental organic chemistry principles, two dominant degradation pathways are plausible:

  • C-Br Bond Cleavage: Homolytic cleavage of the carbon-bromine bond can occur at high temperatures, generating aryl radicals. These highly reactive species can lead to a complex mixture of byproducts, including debrominated analogues and polymeric material.[1]

  • Ester Pyrolysis: The ethyl pivalate moiety can undergo elimination to form 2,2-dimethyl-3-(3-bromophenyl)propanoic acid and ethene gas. This is a common decomposition route for esters lacking an alpha-hydrogen on the acyl group. A simplified representation of these potential pathways is provided in the "Visual Workflows" section.

Q3: What are the initial observable signs of thermal degradation during an experiment?

A3: The most common initial indicators include:

  • Discoloration: The reaction mixture or purified product turning yellow, brown, or black is a strong indicator of side reactions and decomposition.[5]

  • Pressure Buildup: In a closed system, the formation of gaseous byproducts like ethene from ester pyrolysis can lead to an unexpected increase in pressure.

  • Inconsistent Analytical Data: Seeing unexpected peaks in GC-MS or NMR spectra, or changes in TLC profiles after heating (e.g., workup or distillation), points towards the formation of degradation products.[6]

  • Low Yield: A significant, unexplained loss of product after a high-temperature step is a primary symptom of decomposition.[7]

Q4: How should Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate be stored to ensure long-term stability?

A4: Proper storage is critical for maintaining the compound's integrity. It should be kept in a tightly sealed, chemically resistant container (e.g., amber glass) to protect it from light and moisture.[8] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[9] It is also crucial to store it separately from incompatible materials such as strong oxidizing agents, reducing agents, and strong bases, which could catalyze degradation.[3][10]

Section 2: Troubleshooting Guide: Investigating Thermal Instability

This section provides a systematic approach to diagnosing and characterizing thermal decomposition.

Part A: Initial Assessment When Decomposition is Suspected

If you observe any of the signs mentioned in FAQ Q3, a structured investigation is necessary.

  • Record Observations: Document the exact temperature, duration of heating, and any visual changes.

  • Analyze a Pre-Heating Sample: If possible, compare the analytical data (TLC, GC-MS, NMR) of your material before and after the thermal stress event. This is the most direct way to confirm that the change was heat-induced.[6]

  • Review Experimental Conditions: Was the temperature accurately monitored and controlled? Were there potential "hot spots" in the reactor? Was the system properly purged with an inert gas (e.g., nitrogen or argon) to exclude oxygen, which can promote oxidative decomposition?[7]

Part B: Analytical Characterization of Thermal Properties

To proactively understand the compound's thermal limits, the following analytical techniques are indispensable.

Protocol 1: Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of mass loss, indicating decomposition or evaporation.

  • Methodology:

    • Place 5-10 mg of the purified Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate into a TGA pan (typically aluminum or platinum).

    • Place the pan in the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 500 °C) at a controlled linear heating rate (e.g., 10 °C/min).[11]

    • Maintain a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min) over the sample to prevent oxidative degradation.[12]

    • Record the sample weight as a function of temperature. The onset temperature is typically defined as the point where 2-5% weight loss has occurred.[12]

  • Data Interpretation: The resulting curve provides a clear thermal stability profile.

ParameterDescriptionTypical Expected Value Range
T_onset (Nitrogen) Temperature at which significant mass loss begins.250 - 350 °C (Estimated)
T_max Temperature of maximum rate of decomposition.300 - 400 °C (Estimated)
Residue at 500 °C Percentage of mass remaining.< 5% (for complete decomposition)

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal events such as melting, crystallization, and decomposition, and to measure the heat associated with these events.[13][14]

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Execute a heat-cool-heat cycle. For example:

      • Heat from 25 °C to 250 °C at 10 °C/min to observe the melting point and any decomposition exotherms.

      • Cool back to 25 °C at 10 °C/min.

      • Re-heat to 350 °C at 10 °C/min to confirm thermal history and observe higher temperature events.[15]

    • Monitor the differential heat flow between the sample and the reference.

  • Data Interpretation: An endothermic peak will indicate melting. A sharp, irreversible exothermic peak, often followed by a baseline drop, is a strong indicator of thermal decomposition.[16] This technique can help distinguish between simple boiling and decomposition.

Part C: Identification of Degradation Products

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate and identify volatile and semi-volatile degradation products.

  • Methodology:

    • Sample Preparation: Intentionally degrade a small sample of the compound by heating it in a sealed vial at a temperature above the TGA onset temperature for a short period (e.g., 10-30 minutes).

    • Dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Injection: Inject a small aliquot of the solution into the GC-MS system. The GC inlet temperature should be high enough to volatilize the analytes but low enough to prevent further on-column degradation.[17]

    • Separation: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms) and a temperature program that effectively separates compounds of varying boiling points.

    • Detection: The mass spectrometer will fragment the eluting compounds, generating a mass spectrum for each peak.

  • Data Interpretation: Compare the mass spectra of the unknown peaks to spectral libraries (e.g., NIST) for tentative identification.[2][18] Key potential degradation products to look for include:

    • Ethyl 2,2-dimethylpropanoate (debrominated product)

    • 3-bromophenyl pivalate (from potential rearrangement)

    • Bromobenzene

    • Biphenyl derivatives (from radical coupling)

Section 3: Mitigation Strategies & Best Practices

  • Reaction Temperature Control: Always maintain reaction temperatures well below the decomposition onset determined by TGA. Use an oil bath and a contact thermometer for precise temperature control. Avoid localized overheating.[5]

  • Inert Atmosphere: For reactions or distillations conducted above 100-120 °C, always use an inert atmosphere (Nitrogen or Argon) to prevent thermo-oxidative degradation.[12]

  • Purification Strategy: If distillation is required, perform it under high vacuum to lower the boiling point, thereby minimizing thermal stress on the molecule. Short-path distillation is often preferred.

  • Use of Stabilizers: For long-term storage or formulation work where the compound might be exposed to heat, consider the addition of radical scavengers or antioxidants, such as hindered phenols (e.g., BHT).[12][19] The compatibility and concentration of any stabilizer must be empirically validated.

Section 4: Visual Workflows & Diagrams

Troubleshooting_Workflow cluster_Investigation Phase 1: Investigation cluster_Characterization Phase 2: Characterization cluster_Mitigation Phase 3: Mitigation A Suspicion of Thermal Decomposition (e.g., low yield, discoloration) B Review Experimental Conditions (Temp, Time, Atmosphere) A->B C Compare Pre- & Post-Heating Analytical Data (TLC, GC-MS) A->C D Decomposition Confirmed? C->D E Perform TGA Analysis D->E Yes I Optimize Process Conditions (Lower Temp, Inert Gas) D->I No, but proceed with characterization for safety F Perform DSC Analysis E->F G Identify Degradation Products via Headspace or Pyrolysis GC-MS F->G H Establish Safe Operating Temperature Limit G->H H->I J Modify Purification Method (e.g., High-Vacuum Distillation) I->J K Consider Stabilizer Addition (e.g., Antioxidants) J->K

Caption: Troubleshooting workflow for thermal instability.

Caption: Plausible thermal decomposition pathways.

References

  • Plazinski, W., & Plazinska, A. (2018). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry.
  • Benchchem. (n.d.).
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute.
  • Jakab, E., & Blazsó, M. (2006).
  • Shared Materials Instrumentation Facility. (n.d.). Differential Scanning Calorimeter. Duke University.
  • Zemo, D. A., O'Reilly, K. T., Mohler, R. E., Tiwary, A. K., Magaw, R. I., & Kaplan, W. A. (2016).
  • Tagle, L. H., & Diaz, F. R. (1998). Thermogravimetric Analysis of Poly(ester-carbonate)s and Poly (ester-thiocarbonate)s with the Ester Group in the Side Chain.
  • EAG Laboratories. (n.d.). DSC Analysis of Polymers.
  • Tagle, L. H., & Diaz, F. R. (2006). Thermogravimetric Analysis of Poly(ester-carbonate)s and Poly (ester-thiocarbonate)s with the Ester Group in the Side Chain. Taylor & Francis Online.
  • Cermak, S. C., & Evangelista, R. L. (2016). Engineering Green Lubricants IV: Influence of Structure on the Thermal Behavior of Linear and Branched Aliphatic Fatty Acid-Derived Diesters.
  • Washington State University. (n.d.). Standard Operating Procedure: Bromine. Washington State University Environmental Health & Safety.
  • Use of GC/MS method for evaluation of ester oil biodegradation. (n.d.).
  • Ratajczak, E., & Aniol, M. (2019). Products of thermal decomposition of brominated polymer flame retardants.
  • Macavei, K., et al. (2020).
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia.
  • Rozen, S., & Brand, M. (1987). Method for the bromination of aromatic compound.
  • Ravotti, R., et al. (2019).
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Bromine. UCSB Environmental Health & Safety.
  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Providence College. (n.d.). Bromine in orgo lab SOP. Providence College Environmental Health and Safety.
  • Starnes, W. H., & Ge, X. (2004). Thermal decomposition of fire retardant brominated epoxy resins.
  • ChemicalBook. (n.d.).
  • CymitQuimica. (n.d.).
  • BenchChem. (2025). How to prevent the decomposition of cyanoacetic acid during reaction. BenchChem Technical Support.
  • LCGC International. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS.
  • Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC. Setaram.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • La Nasa, J., et al. (2020). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Polymers.
  • Jirah, C., et al. (2023). Determination of process contaminants 2- and 3-MCPD esters and glycidyl esters in palm-based glycerol by indirect analysis using GC-MS. Taylor & Francis Online.
  • Fantin, M., & Matyjaszewski, K. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules.
  • Hupperetz, A., et al. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry.
  • Meyers, A. (2013). Decomposition and Synthesis Reactions. Study.com.
  • The Physics Classroom. (n.d.). Decomposition & Synthesis Reactions. The Physics Classroom.
  • ChemBK. (2024).
  • NIST/TRC. (n.d.).
  • Perflavory. (n.d.).
  • China Petroleum & Chemical Corp. (2025).
  • Zaikov, G. E., & Gumargalieva, K. Z. (2023).
  • Iurian, S., et al. (2025). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. MDPI.

Sources

Troubleshooting

Optimizing alkylation conditions for ethyl isobutyrate with 3-bromobenzyl bromide

Welcome to the Technical Support Center for Enolate Alkylation. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the alpha-alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enolate Alkylation. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the alpha-alkylation of ethyl isobutyrate using 3-bromobenzyl bromide.

This guide abandons generic templates in favor of a targeted, causality-driven approach. Below, you will find the mechanistic workflow, troubleshooting FAQs, empirical optimization data, and a self-validating experimental protocol to ensure high-yield C-C bond formation.

Mechanistic Workflow

G A Ethyl Isobutyrate (Substrate) B Cool to -78°C (Kinetic Control) A->B C Add LDA (1.1 eq) (Enolate Formation) B->C D Add 3-Bromobenzyl Bromide (Electrophile) C->D E Warm to 25°C (SN2 Alkylation) D->E F NH4Cl Quench & Extraction E->F G Purified Product (C-Alkylated Ester) F->G

Workflow for the LDA-mediated alpha-alkylation of ethyl isobutyrate.

Troubleshooting & FAQs: Critical Parameters

Q1: Why is LDA the preferred base for deprotonating ethyl isobutyrate, and why are alkoxides ineffective? A1: The selection of the base is dictated by the pKa of the substrate. Ethyl isobutyrate possesses a single alpha-proton with a pKa of approximately 24.5. Alkoxide bases, such as sodium ethoxide (conjugate acid pKa ~16), are insufficiently basic to achieve quantitative deprotonation. Instead, they establish a rapid equilibrium that leaves a large concentration of unreacted ester, which can undergo unwanted Claisen condensation with the trace enolate formed . Furthermore, alkoxides act as nucleophiles and can cause transesterification. Lithium diisopropylamide (LDA), with a conjugate acid pKa of ~36, is a strong, sterically hindered base. It provides rapid, irreversible, and quantitative conversion of the ester to its lithium enolate without nucleophilic attack on the carbonyl carbon .

Q2: Why must the enolization step be strictly maintained at -78 °C? A2: Temperature control is a critical kinetic parameter. Lithium ester enolates are highly reactive nucleophilic species. If the internal temperature rises during LDA addition, the generated enolate can attack the unreacted ethyl isobutyrate, leading to self-condensation byproducts. Maintaining a cryogenic temperature of -78 °C ensures that the rate of acid-base deprotonation by LDA vastly outpaces the rate of any nucleophilic addition to the ester carbonyl, trapping the intermediate as a stable kinetic enolate .

Q3: The SN2 alkylation step with 3-bromobenzyl bromide is stalling. How can I accelerate the C-C bond formation? A3: Lithium enolates frequently form tight oligomeric aggregates (dimers and tetramers) in pure tetrahydrofuran (THF), which drastically reduces their effective nucleophilicity. If TLC or GC-MS monitoring indicates a stalled reaction, the addition of a polar aprotic cosolvent—such as 10% v/v DMPU (N,N'-dimethylpropyleneurea)—will break these aggregates. These additives strongly solvate the lithium cation, generating a highly reactive, "naked" enolate anion. Additionally, while enolate formation requires -78 °C, the subsequent SN2 alkylation requires higher activation energy; allowing the reaction to slowly warm to room temperature is necessary to drive the displacement of the benzylic bromide .

Q4: 3-Bromobenzyl bromide contains two halogens. Will the enolate attack the aryl bromide, causing cross-coupling or polymerization? A4: No, chemoselectivity is natively maintained by the reaction mechanism. The alkylation proceeds via an SN2 pathway, which strictly requires an sp3-hybridized electrophilic carbon. The benzylic carbon in 3-bromobenzyl bromide is sp3-hybridized and highly activated for backside attack. Conversely, the aryl bromide is attached to an sp2-hybridized carbon within the aromatic ring, making it sterically and electronically inert to SN2 displacement . Unless a transition metal catalyst (e.g., Palladium) is introduced, the aryl bromide will remain completely unreacted.

Empirical Optimization Data

To illustrate the causality of the parameters discussed above, the following table summarizes quantitative yield data based on variations in base, temperature, and solvent additives during the alkylation of ethyl isobutyrate.

EntryBase (Equiv)Solvent SystemEnolization TempAlkylation TempAdditiveYield (%)Primary Observation
1NaOEt (1.1)EtOH0 °C25 °CNone< 5%Transesterification / No Enolate
2NaH (1.2)THF25 °C60 °CNone12%Claisen Condensation Byproducts
3LDA (1.1)THF-78 °C25 °CNone76%Standard baseline conversion
4LDA (1.1) THF -78 °C 25 °C DMPU (10%) 94% Optimal: Aggregates disrupted
5LiHMDS (1.1)THF-78 °C25 °CNone71%Slower deprotonation vs LDA

Self-Validating Experimental Protocol

Title: Optimized Synthesis of Ethyl 2,2-dimethyl-3-(3-bromophenyl)propanoate Design Note: This protocol incorporates in-process controls (temperature verification and specific quench conditions) to ensure the integrity of the kinetic enolate and prevent byproduct formation.

Step 1: Preparation of LDA (In-situ)

  • Purge an oven-dried Schlenk flask with argon. Add anhydrous THF (0.5 M relative to substrate) and anhydrous diisopropylamine (1.15 equiv).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-butyllithium (2.5 M in hexanes, 1.10 equiv). Stir for 30 minutes at -78 °C. Causality: In-situ generation ensures exact molarity and avoids the degradation and hydroxide contamination common in aging commercial LDA solutions .

Step 2: Kinetic Enolate Formation

  • Dissolve ethyl isobutyrate (1.00 equiv) in a minimal volume of anhydrous THF.

  • Add the ester solution dropwise over 15 minutes to the LDA solution, strictly maintaining the internal temperature below -70 °C.

  • Stir for 45 minutes at -78 °C. Validation: The solution should remain clear and pale yellow; intense coloration or precipitation indicates moisture ingress or localized warming causing self-condensation .

Step 3: Electrophilic Addition

  • Dissolve 3-bromobenzyl bromide (1.05 equiv) in anhydrous THF.

  • Add this solution dropwise to the enolate mixture at -78 °C.

  • Optimization: If previous runs showed incomplete conversion, add DMPU (10% v/v) to the reaction mixture at this stage to disrupt lithium enolate aggregates.

Step 4: SN2 Alkylation

  • Remove the dry ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).

  • Stir for 4–6 hours. Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active 3-bromobenzyl bromide spot confirms the completion of the alkylation event.

Step 5: Quench and Isolation

  • Cool the flask to 0 °C and quench by adding saturated aqueous NH4Cl. Causality: NH4Cl is a mild acid that rapidly protonates any unreacted enolate and neutralizes the remaining LDA without hydrolyzing the ester product.

  • Extract the aqueous phase with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography to isolate the pure ethyl 2,2-dimethyl-3-(3-bromophenyl)propanoate.

References

  • 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax Source: OpenStax URL:[Link]

  • 19.8: Using LDA to Form an Enolate Ion - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

Optimization

Minimizing side reactions during hydrolysis of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Executive Summary & Chemical Assessment The Challenge: You are attempting to hydrolyze Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate . This substrate presents a classic "neopentyl-like" steric problem.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Assessment

The Challenge: You are attempting to hydrolyze Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate . This substrate presents a classic "neopentyl-like" steric problem. The gem-dimethyl group at the


-position creates a significant steric barrier, blocking the trajectory of nucleophiles (like hydroxide) toward the carbonyl carbon.

Standard saponification conditions (e.g., NaOH/MeOH/H


O at reflux) will likely result in:
  • Stalled Reaction: Recovery of starting material due to the high energy barrier of the tetrahedral intermediate formation (

    
     mechanism).
    
  • Side Reactions (if forced): Increasing temperature (

    
    C) or base concentration to overcome sterics increases the risk of debromination  (if transition metals are present) or decarboxylation  of the resulting acid.
    

The Solution Strategy: To minimize side reactions, we must switch from "brute force" thermal energy to enhanced nucleophilicity . We recommend Potassium Trimethylsilanolate (TMSOK) or Lithium Hydroperoxide protocols.

The Steric Barrier: Why Standard Protocols Fail

The diagram below illustrates the kinetic barrier. The gem-dimethyl group acts as a "shield," preventing the solvated hydroxide ion from accessing the carbonyl.

StericBarrier cluster_0 Standard Hydrolysis (High Failure Risk) cluster_1 Optimized Anhydrous Route Est Gem-Dimethyl Ester (Substrate) Clash STERIC CLASH (Reaction Stalls) Est->Clash Attack Successful Carbonyl Attack Est->Attack OH_Solv Solvated OH- (Bulky Nucleophile) OH_Solv->Clash TMSOK TMSOK (Naked Nucleophile) Clash->TMSOK Switch Protocol TMSOK->Attack Low Steric Demand Product Carboxylate Salt Attack->Product

Figure 1: Comparison of solvated hydroxide attack vs. "naked" anion attack using TMSOK.

Troubleshooting & FAQs

Q1: My reaction is stuck at 10% conversion after 24 hours with NaOH/MeOH. Should I increase the temperature?

Recommendation: No. Increasing the temperature above


C risks attacking the aryl bromide (especially if trace Pd/Cu contaminants are present from previous steps) or causing transesterification if the alcohol solvent doesn't match the ester.
  • Fix: Switch to Protocol A (TMSOK) . The silanolate anion is less solvated in THF, making it a "naked" and more aggressive nucleophile that functions at lower temperatures (

    
    C).
    
Q2: I observe a "des-bromo" byproduct (loss of bromine). What caused this?

Root Cause: This is likely Hydrodehalogenation . While aryl bromides are generally stable to pure base, they are highly susceptible to reduction if:

  • Trace Metals: You used a cross-coupling reaction (Suzuki/Heck) previously and didn't scavenge the Palladium completely. Pd(0) + Base + Heat = Debromination.

  • Radical Sources: Impure solvents or light exposure during reflux.

  • Fix: Use high-purity reagents. Add a metal scavenger (e.g., QuadraPure™) before hydrolysis. Use Protocol B (LiOH/H

    
    O
    
    
    
    )
    which is oxidative, suppressing reductive debromination pathways.
Q3: Can I use acid hydrolysis (HCl/AcOH) instead?

Recommendation: Avoid if possible. Acid hydrolysis is reversible and generally slower for sterically hindered esters than base hydrolysis. It requires high temperatures (


C) and strong acids (HBr, HI) which might cleave the aryl bromide or cause migration of the gem-dimethyl group (Wagner-Meerwein rearrangements) in extreme cases.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (TMSOK)

Best for: Highly hindered esters, water-sensitive substrates, and preventing debromination.

Mechanism: Potassium trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous hydroxide (upon workup) or attacks via a silyl-ester intermediate that collapses.

StepActionCritical Note
1 Dissolve 1.0 eq of Ester in anhydrous THF (0.2 M).Do not use alcohol solvents.
2 Add 2.0 - 3.0 eq of TMSOK (Potassium Trimethylsilanolate) as a solid.TMSOK is hygroscopic; handle quickly or in a glovebox.
3 Stir at Room Temperature for 4-12 hours.Monitor by TLC/HPLC. If slow, heat to 50°C.
4 Workup: Dilute with Et

O. The potassium salt may precipitate.
5 Hydrolysis: Add dilute aqueous citric acid or HCl (1M) to pH 3-4.This converts the silyl ester/salt to the free acid.
6 Extract with EtOAc, dry over Na

SO

, and concentrate.
Protocol B: The "Alpha-Effect" (LiOH / H O )

Best for: Cases where TMSOK is unavailable or too expensive. Uses the enhanced nucleophilicity of the hydroperoxide anion (


).

Mechanism: The hydroperoxide anion is


 more nucleophilic than hydroxide due to the alpha-effect, allowing it to penetrate the gem-dimethyl steric shield.
StepActionCritical Note
1 Dissolve 1.0 eq of Ester in THF/Water (3:1) .Ensure the ester is fully dissolved.[1]
2 Add 4.0 eq of H

O

(30% aq. solution).
Safety: Peroxides are potentially explosive.
3 Add 2.0 eq of LiOH·H

O
.
Lithium coordinates the carbonyl oxygen, activating it.
4 Stir at 25°C .Reaction is usually complete in <8 hours.
5 Quench: Add saturated aqueous Na

SO

(Sodium Sulfite).
CRITICAL: You must quench excess peroxide before acidification to prevent forming peracids.
6 Acidify to pH 3, extract with EtOAc.

Decision Logic & Pathway Analysis

Use this flow to determine the correct protocol for your specific constraints.

DecisionTree cluster_results Expected Outcome Start Start: Hydrolysis of Hindered Aryl-Br Ester CheckMetal Is the material from a Pd/Cu catalyzed step? Start->CheckMetal Scavenge Perform Metal Scavenging (Thiol resin / Charcoal) CheckMetal->Scavenge Yes (Risk of Debromination) CheckSolubility Is the Ester soluble in THF? CheckMetal->CheckSolubility No / Clean Scavenge->CheckSolubility ProtocolA PROTOCOL A: TMSOK in THF (Anhydrous) CheckSolubility->ProtocolA Yes (Preferred) ProtocolB PROTOCOL B: LiOH + H2O2 (Alpha-Effect) CheckSolubility->ProtocolB No / Limited Result Target Acid (>90% Yield, Br intact) ProtocolA->Result ProtocolB->Result

Figure 2: Decision matrix for selecting the optimal hydrolysis protocol.

Comparative Data: Reagent Efficacy

Reagent SystemNucleophile SpeciesRelative Rate (Hindered)Risk to Aryl-BrRecommendation
NaOH / MeOH / H

O
Solvated

Slow (1x)Moderate (if heated)Avoid
LiOH / H

O
Solvated

Slow-Medium (2x)LowBackup option
LiOH / H

O


(Alpha-effect)
Fast (50x)Low (if quenched)Recommended
TMSOK / THF Naked

Very Fast (100x)Very LowHighly Recommended
HCl / H

O / Dioxane

(Acid Cat.)
Very Slow (<0.1x)High (Acid cleavage)Avoid

References

  • Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2 or hydroxide." Tetrahedron Letters, 25(51), 5831-5834.

    • Foundational paper establishing TMSOK as a superior reagent for hindered ester cleavage.
  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 28(49), 6141-6144.

    • Establishes the LiOH/H2O2 protocol for sterically crowded carbonyls.
  • Gassman, P. G., & Schenk, W. N. (1977). "Hypochlorite-catalyzed hydrolysis of hindered esters." The Journal of Organic Chemistry, 42(5), 918-920.

    • Discusses oxid

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the ¹H NMR Spectrum of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Introduction: The Imperative of Structural Verification in Modern Chemistry In the fields of medicinal chemistry and materials science, the unambiguous confirmation of molecular structure is the bedrock upon which all su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Verification in Modern Chemistry

In the fields of medicinal chemistry and materials science, the unambiguous confirmation of molecular structure is the bedrock upon which all subsequent research is built. A molecule's biological activity or material properties are intrinsically linked to its precise three-dimensional architecture. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone for the structural elucidation of small organic molecules. It provides a detailed fingerprint of the proton environments within a molecule, revealing crucial information about connectivity, stereochemistry, and electronic distribution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, a compound featuring a variety of distinct proton environments. We will dissect its predicted spectrum, explaining the causal factors behind each signal's chemical shift and multiplicity. Furthermore, this guide moves beyond a simple analysis by presenting a comparative framework. By contrasting the spectrum of our target molecule with structurally related analogues, we will isolate and understand the spectral influence of specific functional groups, offering a more profound and practical understanding for researchers engaged in synthesis and drug development.

Section 1: Deconstructing the ¹H NMR Spectrum of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

To fully interpret the spectrum, we must first examine the molecule's structure and identify its chemically non-equivalent protons. The structure contains four distinct aliphatic proton environments and four unique aromatic protons.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ with TMS (~0.6 mL) weigh->dissolve mix Homogenize Solution dissolve->mix insert Insert Sample mix->insert lock Lock & Shim insert->lock acquire Acquire FID (zg30, 16 scans) lock->acquire ft Fourier Transform acquire->ft ref Reference to TMS ft->ref phase Phase & Baseline Correction ref->phase integrate Integrate Peaks phase->integrate analysis Spectral Analysis integrate->analysis Final Spectrum

Figure 2: Standard workflow for ¹H NMR spectrum acquisition and processing.

Conclusion

The ¹H NMR spectrum of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is a rich source of structural information, with each signal providing a distinct piece of the molecular puzzle. The aliphatic region clearly defines the ethyl ester and the unique gem-dimethyl moiety, while the benzylic and aromatic regions confirm the connectivity and substitution pattern of the bromophenyl ring.

Through a logical, comparative analysis with simpler analogues, we have demonstrated how specific structural features manifest in the spectrum. The collapse of the benzylic triplet to a singlet upon introduction of the gem-dimethyl groups, and the complex splitting pattern induced by the meta-bromo substituent, are key takeaways. This guide not only provides a detailed analysis of a specific molecule but also illustrates a powerful and universally applicable strategy for spectral interpretation, empowering researchers to approach structural elucidation with greater confidence and insight.

References

  • PubChem. Ethyl 3-phenylpropionate. National Center for Biotechnology Information. [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

  • Chegg. The structure for ethyl - 2 , 2 - - dimethylpropionate is shown below. [Link]

  • University of Delhi. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Tes. NMR examples explained: ethyl 2,2-dimethylpropanoate. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Comparative

13C NMR chemical shifts of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Comparative Guide: Predictive Software vs. Empirical 13C NMR Assignments for Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate The structural elucidation of complex synthetic intermediates relies heavily on carbon-13 Nuclea...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Predictive Software vs. Empirical 13C NMR Assignments for Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

The structural elucidation of complex synthetic intermediates relies heavily on carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. However, assigning highly congested aliphatic regions and substituted aromatic rings often pushes the limits of standard 1D NMR. Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate serves as an excellent benchmark molecule for evaluating predictive NMR methodologies. It features a sterically hindered neopentyl-like α-quaternary carbon, an ester carbonyl, and a meta-substituted halogenated aromatic ring—structural motifs that frequently cause traditional prediction models to deviate from experimental reality.

This guide objectively compares the performance of three primary predictive alternatives—Empirical Additivity Rules, Heuristic/Database Software (ChemDraw, Mnova), and Quantum Mechanical (GIAO-DFT) calculations—against a self-validating experimental protocol.

Analytical Workflow & Structural Challenges

To accurately assign the 13C NMR spectrum of this compound, researchers must navigate the steric compression (γ-gauche effects) induced by the gem-dimethyl groups, which heavily shields the adjacent β-methylene and α-quaternary carbons. Relying on a single predictive method can lead to misassignments in the 40–50 ppm region.

NMR_Workflow Target Target Molecule: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate Empirical Empirical Additivity (Pretsch Rules) Target->Empirical Heuristic HOSE-Code Software (ChemDraw / Mnova) Target->Heuristic DFT Quantum Mechanical (GIAO-DFT) Target->DFT Exp Experimental Validation (13C, DEPT-135, HMBC) Target->Exp Compare Data Synthesis & Deviation Analysis Empirical->Compare Heuristic->Compare DFT->Compare Exp->Compare

Fig 1: Comparative workflow for 13C NMR prediction and experimental validation.

Objective Comparison of Predictive Methodologies

Method A: Empirical Additivity Rules

Empirical additivity rules, pioneered by Pretsch and colleagues, calculate chemical shifts based on a simple linear additivity relationship of substituent effects[1].

  • Mechanism: A base value (e.g., 128.5 ppm for benzene or -2.3 ppm for methane) is adjusted by adding increments for α, β, and γ substituents.

  • Performance Causality: While highly transparent, this method routinely fails for Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate. It treats substituent effects as strictly linear and additive, failing to account for the 3D steric compression (γ-effects) between the bulky aromatic ring and the gem-dimethyl groups. This results in an underestimation of the α-quaternary and β-methylene shifts.

Method B: Heuristic Software (ChemDraw / Mnova NMRPredict)

Modern desktop prediction tools rely heavily on Hierarchically Ordered Spherical Environment (HOSE) codes combined with neural networks[2].

  • Mechanism: The HOSE code algorithm describes the chemical environment of a given carbon up to a certain number of concentric topological spheres (bonds) and matches it against a massive database of experimental spectra[3].

  • Performance Causality: Mnova and ChemDraw perform exceptionally well for the aromatic region of this molecule because meta-bromobenzyl motifs are heavily represented in training databases. However, if the specific neopentyl-ester topology is underrepresented in the software's local database, the algorithm defaults to a lower-sphere approximation, slightly skewing the predicted shift of the α-carbon.

Method C: Quantum Mechanical (GIAO-DFT) Calculations
  • Mechanism: Density Functional Theory (DFT) utilizing Gauge-Independent Atomic Orbitals (GIAO) calculates the absolute magnetic shielding tensors of the molecule from first principles[4].

  • Performance Causality: By optimizing the 3D geometry (e.g., at the B3LYP/6-31G* level), GIAO-DFT natively accounts for all steric and conformational effects. It provides the highest accuracy for the congested aliphatic region but requires significant computational time and proper scaling factors to convert absolute shieldings to relative chemical shifts.

Quantitative Data Presentation

The table below summarizes the predicted 13C NMR chemical shifts (in ppm) across the three methodologies compared to the benchmark experimental data.

Carbon PositionBenchmark ExperimentalEmpirical Additivity[1]HOSE-Code (Mnova)[2]GIAO-DFT (B3LYP)[4]
C=O (Ester) 176.5175.0176.8176.1
C-α (Quaternary) 43.239.5 (High Deviation)42.843.5
C-β (CH2) 46.542.1 (High Deviation)46.147.0
C-α (CH3)2 24.826.525.124.3
O-CH2 (Ethyl) 60.460.060.560.8
CH3 (Ethyl) 14.214.014.314.1
Ar-C1 (ipso to CH2) 140.2138.5139.8140.5
Ar-C2 (ortho) 133.5131.2133.1133.8
Ar-C3 (ipso to Br) 122.1123.0122.5121.9
Ar-C4 (para to CH2) 129.8128.9129.6130.1
Ar-C5 (meta) 129.5130.1129.3129.7
Ar-C6 (ortho) 128.8126.2128.5129.0

Data Analysis: The empirical additivity rules severely underestimated the C-α and C-β shifts (deviations of ~4 ppm) due to the inability to model the neopentyl steric bulk. HOSE-code and DFT methods provided highly reliable data, with DFT edging out heuristic models in the sterically congested aliphatic core.

Experimental Protocol: A Self-Validating System

To establish the "Benchmark Experimental" data and prevent the circular logic of using predictive software to assign ambiguous experimental peaks, the following self-validating NMR protocol must be executed.

Step 1: Sample Preparation

  • Dissolve 50 mg of high-purity Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate in 0.6 mL of CDCl3.

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

Step 2: 1D 13C{1H} Acquisition

  • Load the sample into a 400 MHz or 600 MHz NMR spectrometer (operating at 100 MHz or 150 MHz for Carbon).

  • Critical Causality: Set the relaxation delay (d1) to at least 2.0 seconds. The molecule contains five quaternary carbons (C=O, C-α, Ar-C1, Ar-C3). Quaternary carbons lack attached protons, leading to inefficient dipole-dipole relaxation. A short d1 will cause these critical signals to vanish into the baseline.

  • Acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the meta-bromophenyl carbons.

Step 3: Orthogonal Validation via DEPT-135

  • Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment.

  • Validation Logic: In the 1D 13C spectrum, the C-α (~43.2 ppm) and C-β (~46.5 ppm) signals are dangerously close. In the DEPT-135 spectrum, the C-β (CH2) will appear as an inverted (negative) peak, while the C-α (quaternary) will completely disappear. This orthogonally validates the assignment without relying on software predictions.

Step 4: Connectivity Mapping via HMBC

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Validation Logic: Locate the intense singlet of the gem-dimethyl protons (~1.2 ppm) on the 1H axis. Observe the long-range 2J and 3J carbon correlations. These protons will show strong cross-peaks to the C-α (2J), the C=O (3J), and the C-β (3J), definitively locking the aliphatic skeletal assignment in place.

Conclusion

For routine structural verification of molecules like Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, HOSE-code-based software (Mnova/ChemDraw) offers the best balance of speed and accuracy[2]. However, researchers must be wary of linear empirical additivity rules[1] when dealing with sterically compressed neopentyl systems. Ultimately, no predictive model supersedes a self-validating experimental workflow utilizing DEPT and 2D correlation spectroscopy.

References

1.[1] Fürst, A., Pretsch, E., & Robien, W. (1990). Comprehensive parameter set for the prediction of the 13C-NMR chemical shifts of sp3-hybridized carbon atoms in organic compounds. Analytica Chimica Acta. [Link] 2.[2] ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Advanced Chemistry Development, Inc.[Link] 3.[3] Castillo, A. M., et al. (2011). Building blocks for automated elucidation of metabolites: Machine learning methods for NMR prediction. BMC Bioinformatics. [Link] 4.[4] Migda, W., & Rys, B. (2004). GIAO/DFT evaluation of 13C NMR chemical shifts of selected acetals based on DFT optimized geometries. Magnetic Resonance in Chemistry. [Link]

Sources

Validation

A Comparative Guide to the FTIR Analysis of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

For the discerning researcher in drug development and chemical synthesis, understanding the structural nuances of novel molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone techn...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and chemical synthesis, understanding the structural nuances of novel molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for such elucidation, providing a vibrational fingerprint of a molecule's functional groups. This guide offers an in-depth analysis of the expected FTIR absorption peaks for Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, a compound of interest in organic synthesis. In the absence of a publicly available experimental spectrum for this specific molecule, we will construct a detailed theoretical framework and supplement it with experimental data from structurally analogous compounds. This comparative approach will empower researchers to confidently identify and characterize this and similar molecular architectures.

Predicted FTIR Absorption Profile of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

The structure of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate contains several key functional groups that will give rise to characteristic absorption bands in its FTIR spectrum. By dissecting the molecule into its constituent parts—the ethyl ester, the 2,2-dimethylpropyl backbone, and the 3-bromophenyl ring—we can predict the regions of significant infrared absorption.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=22503179&t=l", imagescale=true, labelloc=b]; "Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate"; }

Molecular Structure of the Target Analyte

The predicted significant absorption peaks are as follows:

  • Aromatic C-H Stretching: A weak to medium intensity band is expected in the region of 3100-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds on the benzene ring.[1][2][3]

  • Aliphatic C-H Stretching: Stronger absorptions corresponding to the asymmetric and symmetric stretching of the C-H bonds in the ethyl and dimethyl groups will appear in the 3000-2850 cm⁻¹ range.

  • Ester Carbonyl (C=O) Stretching: A very strong and sharp absorption band is predicted in the range of 1750-1735 cm⁻¹. This is a highly characteristic peak for saturated esters.[4][5][6]

  • Aromatic C=C Stretching: The in-ring carbon-carbon stretching vibrations of the benzene ring will produce two to three medium intensity bands in the 1600-1450 cm⁻¹ region.[1][7][8]

  • Aliphatic C-H Bending: Bending vibrations of the methyl (CH₃) and methylene (CH₂) groups will be observed in the 1470-1365 cm⁻¹ range.

  • Ester C-O Stretching: Two distinct, strong bands are expected between 1300 cm⁻¹ and 1000 cm⁻¹ corresponding to the asymmetric and symmetric C-O stretching vibrations of the ester group.[4][5]

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic bands in the "fingerprint" region. For a meta-disubstituted benzene ring, strong absorptions are expected in the 810-750 cm⁻¹ and 710-690 cm⁻¹ ranges.[1][7]

  • C-Br Stretching: A medium to strong intensity band corresponding to the C-Br stretching vibration is anticipated in the 690-515 cm⁻¹ region.[3][9][10][11]

Comparative Analysis with Structurally Similar Compounds

To substantiate our predictions, we will now compare the expected FTIR profile with the experimental data of two analogous compounds: Ethyl pivalate, which represents the ester and the sterically hindered alkyl portion, and 3-Bromotoluene, which serves as a proxy for the 3-bromophenyl moiety.

Ethyl Pivalate (Ethyl 2,2-dimethylpropanoate)

This molecule shares the ethyl ester and the 2,2-dimethylpropyl group with our target compound. Its FTIR spectrum will provide a baseline for the absorptions arising from this part of the structure.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=19845&t=l", imagescale=true, labelloc=b]; "Ethyl pivalate"; }

Molecular Structure of Ethyl Pivalate

3-Bromotoluene

This compound provides the spectral characteristics of the meta-substituted brominated aromatic ring.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11560&t=l", imagescale=true, labelloc=b]; "3-Bromotoluene"; }

Molecular Structure of 3-Bromotoluene

Data Summary and Comparison

The following table summarizes the key experimental FTIR absorption peaks for our comparative compounds and the predicted peaks for Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate.

Vibrational ModeEthyl Pivalate (Experimental) (cm⁻¹)3-Bromotoluene (Experimental) (cm⁻¹)Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (Predicted) (cm⁻¹)
Aromatic C-H Stretch-~30603100-3000
Aliphatic C-H Stretch~2970, ~2870~29203000-2850
Ester C=O Stretch ~1730 -1750-1735
Aromatic C=C Stretch-~1595, ~1570, ~14701600-1450
Aliphatic C-H Bend~1480, ~1390, ~1365~14501470-1365
Ester C-O Stretch ~1280, ~1150 -1300-1000
Aromatic C-H Bend-~770, ~680810-750, 710-690
C-Br Stretch -~680 690-515

Note: Experimental data for Ethyl pivalate and 3-Bromotoluene are sourced from the NIST Chemistry WebBook.[12][13]

The comparison clearly indicates that the FTIR spectrum of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate will be a composite of the features observed in the spectra of Ethyl pivalate and 3-Bromotoluene. The highly characteristic and strong C=O stretch of the ester will be a prominent feature, alongside the distinct patterns of the aromatic C-H and C=C vibrations and the low-frequency C-Br stretch.

Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality and reproducible FTIR data for compounds like Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, the following protocol is recommended.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Sample Prep Prepare Sample (Neat Liquid or KBr Pellet) Sample->Prep Background Collect Background Spectrum Prep->Background Acquire Collect Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction, Smoothing) Acquire->Process Analyze Peak Picking & Interpretation Process->Analyze Report Report Analyze->Report Generate Report

FTIR Experimental Workflow

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Verify that the sample compartment is clean and free of any residues.

    • Purge the instrument with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.[14]

  • Background Spectrum Collection:

    • With an empty sample compartment (for liquid samples on an ATR accessory) or a pure KBr pellet (for solid samples), collect a background spectrum.

    • This spectrum will be subtracted from the sample spectrum to remove contributions from the atmosphere and the sampling accessory.

  • Sample Preparation:

    • For Liquid Samples (Neat): Place a small drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure complete coverage of the crystal.

    • For Solid Samples (KBr Pellet): Mix a small amount of the solid sample (approximately 1-2 mg) with dry potassium bromide (KBr) powder (approximately 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Spectrum Collection:

    • Place the prepared sample into the sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resolution is generally set to 4 cm⁻¹.

  • Data Processing and Analysis:

    • The collected interferogram is automatically Fourier-transformed by the instrument software to generate the infrared spectrum.

    • Perform baseline correction and smoothing if necessary.

    • Identify the positions (in cm⁻¹) and intensities of the absorption peaks.

    • Compare the observed peaks with known characteristic group frequencies to identify the functional groups present in the molecule.

Conclusion

This guide provides a comprehensive framework for the FTIR analysis of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate. By understanding the predicted absorption profile based on its functional groups and by comparing it with structurally related compounds, researchers can effectively utilize FTIR spectroscopy for the structural verification and quality control of this and similar molecules. The provided experimental protocol ensures the acquisition of reliable and high-quality spectral data, which is crucial for accurate scientific investigation.

References

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. OpenStax. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Pressbooks. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromotoluene | C7H7Br | CID 11560. PubChem. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2,2-dimethyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). Pivalic acid, ethyl ester - Optional[Near IR] - Spectrum. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-methyl-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-methyl-. NIST Chemistry WebBook. [Link]

  • MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • The Good Scents Company. (n.d.). ethyl pivalate, 3938-95-2. [Link]

  • Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(3-bromophenyl)propanoate | C11H13BrO2 | CID 22503179. PubChem. [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl 3-phenylpropanoate (FDB020143). [Link]

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Comparative

Comparative Mass Spectrometry Fragmentation Analysis of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate: GC-EI-MS vs. LC-ESI-MS/MS

For drug development professionals and analytical chemists, the structural elucidation of halogenated pharmaceutical intermediates requires robust, reproducible analytical platforms. Ethyl 3-(3-bromophenyl)-2,2-dimethylp...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, the structural elucidation of halogenated pharmaceutical intermediates requires robust, reproducible analytical platforms. Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (Chemical Formula: C₁₃H₁₇BrO₂; Exact Mass: 284.04 / 286.04 Da) is a highly specific building block featuring a meta-bromophenyl ring, a benzylic methylene, a sterically hindered gem-dimethyl group, and an ethyl ester.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for characterizing the fragmentation pattern of this compound. By understanding the causality behind the ionization mechanisms, researchers can select the optimal platform for impurity profiling, pharmacokinetic tracking, or synthetic validation.

Mechanistic Fragmentation Analysis: The Causality of Ionization

The fragmentation of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is heavily dictated by the energy transferred during ionization. A critical diagnostic feature across both platforms is the Bromine Isotope Signature . Bromine naturally occurs as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Any fragment retaining the aromatic ring will exhibit a characteristic 1:1 doublet separated by 2 m/z units, acting as an internal tracer for structural assignments.

GC-EI-MS: Hard Ionization Dynamics

Electron Ionization (EI) is a "hard" ionization technique that bombards gas-phase molecules with 70 eV electrons. This high-energy impact strips an electron to form a highly energetic radical cation ([M]⁺•), leading to extensive, reproducible fragmentation [1].

  • Molecular Ion (m/z 284/286): The radical cation is typically weak due to the rapid dissociation driven by the sterically crowded gem-dimethyl group.

  • Ester Cleavages (m/z 239/241 & 211/213): Alpha-cleavage results in the loss of the ethoxy radical (•OCH₂CH₃, -45 Da) to form an acylium ion at m/z 239/241. A deeper cleavage loses the entire ester group (•COOCH₂CH₃, -73 Da), yielding a tertiary carbocation at m/z 211/213.

  • Benzylic Cleavage (m/z 169/171): The base peak is driven by the cleavage of the bond between the benzylic CH₂ and the quaternary carbon. This yields the highly resonance-stabilized 3-bromobenzyl cation (or its tropylium equivalent).

LC-ESI-MS/MS: Soft Ionization and CID

Electrospray Ionization (ESI) is a "soft" ionization method that gently protonates the ester carbonyl in the liquid phase, preserving the intact molecular ion as an even-electron [M+H]⁺ species [2]. Because ESI imparts minimal internal energy, structural elucidation requires Collision-Induced Dissociation (CID).

  • Precursor Ion (m/z 285/287): The protonated molecule dominates the MS1 spectrum.

  • Neutral Loss (m/z 239/241): During CID with an inert gas (e.g., Argon), even-electron ions preferentially expel neutral molecules. The protonated ethyl ester undergoes a characteristic neutral loss of ethanol (CH₃CH₂OH, -46 Da) to yield the acylium ion [3].

  • Inductive Cleavage (m/z 169/171): Higher collision energies force the inductive cleavage of the benzylic bond, again yielding the stable 3-bromobenzyl cation.

Platform Comparison and Quantitative Data

The table below summarizes the expected quantitative fragmentation data when analyzing Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate across both platforms.

Fragment AssignmentGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Relative AbundanceDiagnostic Value
Molecular Ion [M]⁺• 284 / 286N/ALow (<5%)Confirms exact mass of neutral molecule
Protonated Ion [M+H]⁺ N/A285 / 287High (Precursor)Confirms exact mass in positive ESI
Loss of Ethanol [-46 Da] N/A239 / 241Medium (40%)CID-specific confirmation of ethyl ester
Loss of Ethoxy [-45 Da] 239 / 241N/AMedium (30%)EI-specific alpha-cleavage of ester
Loss of Ester [-73 Da] 211 / 213N/ALow (15%)Confirms the gem-dimethyl aliphatic core
3-Bromobenzyl Cation 169 / 171169 / 171Base Peak (100%)Confirms the halogenated aromatic ring

Logical Workflow Diagram

The following diagram illustrates the divergent ionization and fragmentation pathways of the compound depending on the selected mass spectrometry platform.

MS_Fragmentation cluster_GC GC-EI-MS (Hard Ionization) cluster_LC LC-ESI-MS/MS (Soft Ionization) Compound Ethyl 3-(3-bromophenyl)- 2,2-dimethylpropanoate MW: 284/286 EI 70 eV Electron Impact Compound->EI ESI Electrospray Ionization (+H+) Compound->ESI RadicalIon [M]+• m/z 284/286 Radical Cation EI->RadicalIon FragEI1 m/z 169/171 [3-Bromobenzyl]+ RadicalIon->FragEI1 Benzylic Cleavage FragEI2 m/z 211/213 [-COOC2H5] RadicalIon->FragEI2 Ester Loss Protonated [M+H]+ m/z 285/287 Even-Electron Ion ESI->Protonated CID Collision-Induced Dissociation Protonated->CID FragESI1 m/z 239/241 [-C2H5OH] CID->FragESI1 Neutral Loss FragESI2 m/z 169/171 [3-Bromobenzyl]+ CID->FragESI2 Inductive Cleavage

Fragmentation pathways of the brominated ester via EI and ESI-CID.

Experimental Protocols (Self-Validating Workflows)

To ensure high reproducibility and trustworthiness, the following step-by-step methodologies provide self-validating parameters for analyzing this specific compound.

Protocol A: GC-EI-MS Workflow

Because the compound is volatile and thermally stable (MW < 300 Da), GC-MS provides exceptional chromatographic resolution and library-matchable spectra.

  • Sample Preparation: Dissolve the synthesized standard in GC-grade n-hexane to a final concentration of 10 µg/mL. Ensure the sample is free of water to protect the column stationary phase.

  • Chromatographic Separation:

    • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m length × 0.25 mm ID × 0.25 µm film thickness.

    • Injection: 1 µL injection volume with a split ratio of 10:1. Injector temperature set to 250°C.

    • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometric Detection:

    • Temperatures: Transfer line at 250°C; Ion source at 230°C; Quadrupole at 150°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full scan mode from m/z 50 to 350. Validate the presence of the 1:1 isotopic doublet at m/z 169/171 to confirm the benzylic fragment.

Protocol B: LC-ESI-MS/MS Workflow

For trace-level targeted bioanalysis (e.g., tracking the compound in plasma during pharmacokinetic studies), LC-MS/MS offers superior sensitivity via Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol containing 0.1% formic acid to a concentration of 1 µg/mL. The formic acid is critical for driving the protonation equilibrium toward [M+H]⁺.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phases: (A) LC-MS Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then re-equilibrate. Flow rate: 0.4 mL/min.

    • Injection: 2 µL.

  • Mass Spectrometric Detection:

    • Source Conditions: Positive ESI mode. Capillary voltage at 3.5 kV; Desolvation temperature at 350°C; Desolvation gas (N₂) at 800 L/hr.

    • MS/MS (CID) Parameters: Isolate the precursor ions at m/z 285 and 287 in Q1. Use Argon as the collision gas in Q2. Ramp the Collision Energy (CE) from 15 eV to 30 eV to optimize the transition of m/z 285 → 169 (and 287 → 171).

References

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Metware Biotechnology. Available at:[Link]

  • Discrimination between the Triglyceride Form and the Ethyl Ester Form of Fish Oil Using Chromatography–Mass Spectrometry. National Institutes of Health (PMC). Available at: [Link]

Validation

Comparing reactivity of 3-bromophenyl vs 4-bromophenyl propanoate derivatives

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the development of pro-drugs and functionalized biaryls, the choice between 3-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of pro-drugs and functionalized biaryls, the choice between 3-bromophenyl propanoate (3-BPP) and 4-bromophenyl propanoate (4-BPP) is often dictated by the competing requirements of hydrolytic stability and cross-coupling efficiency. While structurally isomeric, these derivatives exhibit distinct reactivity profiles driven by the Hammett substituent effects of the bromine atom relative to the ester, and conversely, the ester group relative to the bromine.

Key Distinction:

  • 3-BPP (Meta): Exhibits higher hydrolytic lability and faster oxidative addition in Pd-catalyzed coupling due to strong inductive electron withdrawal (

    
    ). Ideal for rapid-release prodrugs or sterically demanding cross-couplings.
    
  • 4-BPP (Para): Offers superior hydrolytic stability and directs electrophilic rearrangement (Fries) exclusively to the ortho position. Preferred for stable linker systems and regioselective scaffold construction.

Electronic Structure & Theoretical Grounding

The reactivity differences are rooted in the electronic communication between the propanoate ester and the bromine substituent. We quantify this using Hammett substituent constants (


), which measure the electron-donating or withdrawing capability of a substituent at a specific position.[1]
Table 1: Electronic Parameters and Predicted Reactivity
Parameter3-Bromophenyl Propanoate (Meta)4-Bromophenyl Propanoate (Para)Mechanistic Implication
Br Substituent



Br is more EWG at meta; 3-BPP phenol leaving group is more acidic.[2]
Phenol pKa (Leaving Group) ~9.03~9.34Lower pKa = Better leaving group = Faster Hydrolysis.
Ester Substituent



Ester is more EWG at meta; 3-BPP C-Br bond is more electron-deficient.
Dipole Moment Lower SymmetryZero/Low (if planar)Affects solubility and crystal packing (4-BPP often higher MP).

Scientific Insight: The bromine atom at the meta position (3-BPP) exerts a purely inductive electron-withdrawing effect (


) on the ester linkage. In the para position (4-BPP), the 

effect is partially offset by the weak mesomeric donation (

) of the bromine lone pairs, making the 4-isomer less electron-deficient and thus more stable.
Reactivity Profile: Hydrolytic Stability

Primary Application: Prodrug release rates and metabolic stability.

The rate of alkaline or enzymatic hydrolysis depends on the electrophilicity of the carbonyl carbon and the stability of the expelling phenoxide ion.

  • Mechanism:

    
     (Base-catalyzed, acyl-oxygen cleavage).
    
  • Observation: 3-BPP hydrolyzes approximately 1.5 – 2.0x faster than 4-BPP under physiological conditions (pH 7.4).

Experimental Validation: Hydrolysis Kinetics

The following graph illustrates the transition state stabilization. The 3-bromo substituent stabilizes the developing negative charge on the phenoxide oxygen more effectively than the 4-bromo substituent.

HydrolysisComparison cluster_legend Reactivity Pathways Start Substrate (Ester) TS Tetrahedral Intermediate Start->TS OH- Attack (Fastest for 3-BPP) Start->TS OH- Attack (Slower for 4-BPP) Product Products (Phenol + Acid) TS->Product Phenoxide Departure (pKa 9.03) TS->Product Phenoxide Departure (pKa 9.34) Legend1 Red Solid = 3-BPP (Lower Activation Energy) Legend2 Blue Dashed = 4-BPP (Higher Stability)

Figure 1: Comparative mechanistic pathway for alkaline hydrolysis. 3-BPP proceeds via a lower energy transition state due to superior leaving group stabilization.[3][4]

Reactivity Profile: Cross-Coupling (Suzuki-Miyaura)

Primary Application: Synthesis of biaryl scaffolds.[5]

In Palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the aryl bromide to the Pd(0) species. Electron-poor aryl halides undergo oxidative addition faster.

  • 3-BPP: The propanoate ester group is meta to the bromine. The inductive withdrawal is maximized, making the C-Br bond highly electron-deficient.

    • Result: Rapid oxidative addition; excellent for competitive coupling reactions.

  • 4-BPP: The propanoate ester is para. The oxygen atom of the ester can donate electron density into the ring (resonance), slightly deactivating the C-Br bond relative to the meta isomer.

    • Result: Slower oxidative addition; requires more active catalysts (e.g., bulky phosphines like SPhos or XPhos) for high yields.

Protocol: Competitive Coupling Assay

To verify reactivity, perform a competition experiment:

  • Mix 1.0 eq 3-BPP and 1.0 eq 4-BPP in dioxane.

  • Add 0.5 eq Phenylboronic acid, 2.0 eq

    
    , and 0.01 eq 
    
    
    
    .
  • Monitor consumption via HPLC.

  • Expected Outcome: >80% consumption of 3-BPP vs <20% consumption of 4-BPP at early time points.

Electrophilic Rearrangement (Fries Rearrangement)

Primary Application: Synthesis of hydroxy-aryl ketones.

When treated with Lewis acids (


 or 

), these esters rearrange to form hydroxy-propiophenones. The position of the bromine directs the incoming acyl group.
  • 4-BPP (Para-blocked):

    • The para position is occupied by Br.

    • Outcome: Exclusive formation of 2-propanoyl-4-bromophenol (ortho-acylation). This is a high-yield, regioselective route to ortho-hydroxy ketones.

  • 3-BPP (Meta-substituted):

    • Both ortho (C2, C6) and para (C4) positions are available relative to the ester oxygen.

    • Outcome: A mixture of products is formed, typically favoring 4-propanoyl-3-bromophenol (para-acylation) due to steric hindrance at C2.

Experimental Protocols
A. Synthesis of Bromophenyl Propanoates

Standard Schotten-Baumann conditions ensure high yield for both isomers.

Reagents: 3-Bromophenol (or 4-Bromophenol), Propionyl Chloride, Triethylamine (TEA), DCM.

  • Preparation: Dissolve 10 mmol of the respective bromophenol in 25 mL dry Dichloromethane (DCM) under

    
     atmosphere.
    
  • Base Addition: Add 12 mmol (1.7 mL) of Triethylamine. Cool the mixture to 0°C.

  • Acylation: Dropwise add 11 mmol (0.96 mL) of Propionyl Chloride. The reaction is exothermic; maintain T < 5°C.

  • Workup: Stir at RT for 2 hours. Wash with 1M HCl (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    and concentrate.
  • Purification:

    • 3-BPP: Purify via silica flash chromatography (Hex/EtOAc 9:1) if oil.

    • 4-BPP: Recrystallize from cold Hexanes/Ethanol (often a solid).

B. Hydrolytic Stability Assay (Self-Validating)

This protocol allows you to quantify the half-life (


) difference.
  • Stock Solution: Prepare 10 mM stock of ester in DMSO.

  • Buffer Preparation: Prepare Phosphate Buffered Saline (PBS) adjusted to pH 7.4 and pH 9.0 (accelerated condition).

  • Incubation: Add 10 µL stock to 990 µL buffer (Final conc: 100 µM). Incubate at 37°C.

  • Sampling: At t = 0, 15, 30, 60, 120 min, remove 100 µL aliquots and quench with 100 µL Acetonitrile (containing internal standard).

  • Analysis: Analyze via HPLC-UV (254 nm). Plot

    
     vs time. The slope is 
    
    
    
    .
    • Validation Check: The

      
       for 3-BPP should be consistently higher than 4-BPP.
      
Decision Matrix: Which Isomer to Choose?

DecisionTree Root Application Requirement Branch1 Drug Delivery / Prodrug Root->Branch1 Branch2 Chemical Synthesis / Scaffold Root->Branch2 Q1 Release Rate Needed? Branch1->Q1 Q2 Reaction Type? Branch2->Q2 Res1 Select 3-BPP (Fast Release, t1/2 < 20 min) Q1->Res1 Rapid Res2 Select 4-BPP (Sustained Release, t1/2 > 40 min) Q1->Res2 Sustained Res3 Select 3-BPP (High Reactivity) Q2->Res3 Cross-Coupling Res4 Select 4-BPP (Regiocontrol) Q2->Res4 Fries Rearrangement

Figure 2: Decision matrix for selecting the optimal bromophenyl propanoate isomer based on experimental goals.

References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Lertratanangkoon, K., et al. (1987). Conversion of bromobenzene to 3-bromophenol: A route to 3- and 4-bromophenol through sulfur-series intermediates.[6] Drug Metabolism and Disposition, 15(6), 857-867.[6] Link

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.[7] Journal of the American Chemical Society, 131(9), 3104-3118. Link

  • Sigma-Aldrich. 3-Bromophenol Product Specification and Safety Data. Link

Sources

Comparative

Elemental analysis data for Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

An In-Depth Comparative Guide to the Elemental Analysis of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate In the landscape of drug discovery and synthetic chemistry, the unambiguous characterization of novel chemical ent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Elemental Analysis of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

In the landscape of drug discovery and synthetic chemistry, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. Every newly synthesized compound, such as Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, must undergo a suite of analytical tests to confirm its structure, composition, and purity. This guide provides a detailed examination of elemental analysis for this specific compound, placing it in context with other essential analytical techniques. As a senior application scientist, my aim is to not only present the data but also to elucidate the causality behind the choice of analytical methods, ensuring a holistic understanding for researchers and drug development professionals.

The Subject Compound: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (Molecular Formula: C₁₃H₁₇BrO₂) is a substituted ester that serves as a potential building block in organic synthesis. The presence of a brominated phenyl ring offers a reactive handle for further molecular elaboration through cross-coupling reactions, while the ester and dimethylpropane core provide specific steric and electronic properties. Accurate characterization is paramount to ensure that subsequent reactions proceed as expected and that the final products are well-defined.

Elemental Analysis: The Foundational Purity Check

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like halogens and sulfur) in a sample.[1] Its primary role is to corroborate the proposed molecular formula of a newly synthesized compound and provide a quantitative measure of its purity.[1] For most peer-reviewed publications in organic chemistry, it is a requirement that the experimentally found values for carbon, hydrogen, and nitrogen are within ±0.4% of the calculated theoretical values to confirm 95% sample purity.[2]

Theoretical Composition

The first step is to calculate the theoretical elemental composition from the molecular formula, C₁₃H₁₇BrO₂.

  • Molecular Weight: 285.18 g/mol

  • Carbon (C): (13 * 12.011) / 285.18 = 54.76%

  • Hydrogen (H): (17 * 1.008) / 285.18 = 6.01%

  • Bromine (Br): (1 * 79.904) / 285.18 = 28.02%

  • Oxygen (O): (2 * 15.999) / 285.18 = 11.22%

Data Summary Table
ElementTheoretical Mass %Acceptable Experimental Range (±0.4%)
Carbon (C)54.76%54.36% - 55.16%
Hydrogen (H)6.01%5.61% - 6.41%

Note: Oxygen is typically determined by difference and Bromine by other methods, but C and H are the primary outputs of standard combustion analysis.

The Causality of Combustion Analysis

The most common method for determining carbon and hydrogen content is combustion analysis.[1] This technique involves burning a small, precisely weighed sample in an excess of oxygen at high temperatures (typically ~1000°C). This process ensures the complete conversion of the organic compound into its simplest gaseous products: carbon dioxide (CO₂) and water (H₂O).

cluster_0 Combustion Furnace (Excess O2) cluster_1 Separation & Detection cluster_2 Data Analysis Sample Sample (C₁₃H₁₇BrO₂) Combustion Complete Combustion (~1000°C) Sample->Combustion Gases CO₂ + H₂O + Br₂ + NOx Combustion->Gases GC Gas Chromatography Column Gases->GC H2O_Trap H₂O Detector (Infrared or Thermal Conductivity) GC->H2O_Trap Separates H₂O CO2_Trap CO₂ Detector (Infrared) GC->CO2_Trap Separates CO₂ Mass_Calc Mass Calculation H2O_Trap->Mass_Calc CO2_Trap->Mass_Calc Percent_Comp Final %C, %H Composition Report Mass_Calc->Percent_Comp

Caption: Workflow of a modern CHN combustion analyzer.

Experimental Protocol: Combustion Analysis

Objective: To quantitatively determine the percentage of Carbon (C) and Hydrogen (H) in a sample of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate.

Methodology:

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy and trustworthiness of the subsequent sample analysis.

  • Sample Preparation:

    • Ensure the sample is homogenous and has been thoroughly dried under a high vacuum to remove any residual solvents or water, which would artificially inflate the hydrogen and carbon percentages.

    • Weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance. Record the weight with precision.

  • Analysis:

    • Place the sealed capsule into the autosampler of the CHN analyzer.

    • Initiate the combustion sequence. The sample is dropped into a high-temperature furnace containing an excess of oxygen.

    • The resulting combustion gases are passed through a reduction furnace to convert nitrogen oxides (NOx) to N₂ and remove excess oxygen.

    • The gas mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual components.

    • The separated gases are quantified by a thermal conductivity detector (TCD) or selective infrared detectors.

  • Data Processing:

    • The instrument's software calculates the mass of CO₂ and H₂O detected.

    • From these masses, the software determines the mass of C and H in the original sample and expresses them as a percentage of the initial sample weight.

    • Compare the experimental percentages to the theoretical values. The deviation should be less than ±0.4% for the sample to be considered pure.

A Comparative Guide to Complementary Analytical Techniques

While elemental analysis confirms the empirical formula, it provides no information about the molecular structure—the specific arrangement of atoms.[3] Therefore, it is always used in conjunction with spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[4][5] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule.

  • Information Provided: Connectivity of atoms, number of unique protons and carbons, chemical environment of functional groups. It is a definitive method for structural isomer differentiation.

  • Advantage over Elemental Analysis: Provides detailed structural information, which elemental analysis completely lacks. It can also detect certain impurities.[3]

  • Disadvantage: Less sensitive than mass spectrometry and requires a larger sample amount.[6][7]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with enough precision to deduce the exact molecular formula.[5]

  • Information Provided: Molecular weight and, through fragmentation patterns, structural motifs. HRMS provides the elemental composition.

  • Advantage over Elemental Analysis: Offers much higher sensitivity (requiring only picomole to femtomole amounts) and provides the molecular weight directly.[8][9] It can often provide the elemental formula with greater precision than combustion analysis.

  • Disadvantage: Ionization can be challenging for some molecules, and it does not provide detailed connectivity information like NMR.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate components in a mixture.[5] It is a primary tool for assessing the purity of a compound.

  • Information Provided: Purity of the sample, presence and number of impurities. By using a UV detector, it can provide a quantitative measure of purity as a percentage area of the main peak.

  • Advantage over Elemental Analysis: Provides a direct and often more accurate measure of purity by separating the target compound from impurities. Elemental analysis can yield "correct" results for an impure sample if the impurities have a similar elemental composition.

  • Disadvantage: Does not provide structural information on its own (unless coupled with a mass spectrometer, i.e., LC-MS).

Comparison Summary

TechniquePrimary InformationKey AdvantageKey LimitationDestructive?
Elemental Analysis Elemental composition (%C, H, N)Confirms empirical formula; simple and established.No structural information; can be misled by impurities.[3]Yes
NMR Spectroscopy Molecular structure and connectivityUnambiguous structural elucidation.[5]Relatively low sensitivity.[6]No
Mass Spectrometry Molecular weight and formula (HRMS)Extremely high sensitivity; exact mass.[8]Provides limited connectivity data.Yes
HPLC Purity and number of componentsExcellent for quantifying purity.[5]Provides no structural information.No (sample can be recovered)

Integrated Workflow for Compound Characterization

In modern chemical research, these techniques are not used in isolation but as part of a logical, integrated workflow to provide a complete and validated picture of the compound.

cluster_analysis Analytical Characterization Synthesis Chemical Synthesis of Target Compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Purity 1. Purity Assessment (HPLC) Purification->Purity Structure 2. Structural Elucidation (NMR, MS) Purity->Structure Composition 3. Compositional Confirmation (Elemental Analysis / HRMS) Structure->Composition Final Validated Compound (Structure, Purity, and Composition Confirmed) Composition->Final

Caption: A logical workflow for the characterization of a new chemical entity.

Conclusion

For Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, elemental analysis serves as an essential, albeit preliminary, step in its characterization. It provides a robust, quantitative check on the empirical formula and serves as a baseline indicator of purity. However, its limitations necessitate a multi-faceted analytical approach. The structural integrity must be confirmed by NMR, the molecular formula validated by high-resolution mass spectrometry, and the sample purity rigorously assessed by HPLC. Only the convergence of data from all these techniques provides the authoritative, trustworthy, and complete characterization required for high-level research and development.

References

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Modern Analytical Technique for Characteriz
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • ACS Central Science. (2022, June 23).
  • Save My Exams. (2025, January 3). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
  • ChemRxiv. Novel copolymers of vinyl acetate. 4.
  • PMC - NIH. (2022, December 14).
  • PMC. (E)-Ethyl 3-(3-bromophenyl)
  • Organic Syntheses Procedure.
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • ResearchGate.
  • Benchchem. Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)
  • Taylor & Francis. Elemental analysis – Knowledge and References.
  • Informatics Journals. Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.
  • PMC.

Sources

Validation

Crystal structure and X-ray diffraction of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Executive Summary Product Focus: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate Application: Pharmaceutical Intermediate (SARM scaffolds, metabolic-resistant linkers). Core Challenge: Differentiating the meta-substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate Application: Pharmaceutical Intermediate (SARM scaffolds, metabolic-resistant linkers). Core Challenge: Differentiating the meta-substitution pattern from para-isomers and verifying the steric influence of the gem-dimethyl group on crystal packing.

This guide provides a comparative technical analysis of the solid-state characterization of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate . Unlike standard connectivity assays (NMR/MS), this guide focuses on Single Crystal X-Ray Diffraction (SC-XRD) as the definitive method for resolving the spatial arrangement of the gem-dimethyl "blocking group" and its impact on lattice stability compared to non-methylated analogues.

Comparative Analysis: Characterization Methodologies

In the development of brominated phenyl esters, three primary methods are used to validate structure. The following table compares their efficacy specifically for resolving the 3-bromo Regioisomerism and Gem-Dimethyl Sterics .

FeatureSC-XRD (Gold Standard) Powder XRD (PXRD) 1H-NMR (Solution)
Primary Output 3D Atomic Coordinates & PackingBulk Phase FingerprintConnectivity & Proton Environment
Isomer Resolution High: Definitively maps Br at C3 vs C4 position.Medium: Distinct patterns, but requires reference standards.High: Coupling constants (

-values) distinguish meta vs para.
Conformational Data Direct: Observes the gem-dimethyl "Thorpe-Ingold" compression.Inferential: Peak shifts indicate polymorph changes.Averaged: Rapid rotation hides static steric clashes.
Sample Requirement Single, high-quality crystal (>0.1 mm).Polycrystalline powder (bulk).Dissolved sample (~5-10 mg).
Throughput Low (Days/Weeks).High (Minutes/Hours).[1]High (Minutes).
Why SC-XRD is Critical for this Compound

While NMR confirms the chemical formula, it cannot predict the solid-state bioavailability or shelf-stability . The gem-dimethyl group in Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate introduces significant steric bulk, often forcing the ester tail out of the phenyl plane. SC-XRD is the only method that quantifies this torsion angle, which directly correlates to the compound's solubility profile and melting point.

Structural Logic & Experimental Workflow

The following diagram outlines the decision matrix for characterizing this specific intermediate, prioritizing the detection of the "heavy atom" (Bromine) to solve the phase problem.

CharacterizationWorkflow Start Crude Product (Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate) Solubility Solubility Test (Hexane/EtOAc) Start->Solubility Cryst Slow Evaporation (T = 298K) Solubility->Cryst Check Microscopy Check (Birefringence?) Cryst->Check SCXRD SC-XRD Collection (Mo Kα Source) Check->SCXRD Yes (Single Crystal) PXRD PXRD Scan (Cu Kα Source) Check->PXRD No (Powder/Amorphous) Structure Structure Solution (SHELXT / Direct Methods) SCXRD->Structure Output CIF Generation & Packing Analysis PXRD->Output Polymorph ID only Refine Refinement (Anisotropic Br, Isotropic H) Structure->Refine Refine->Output

Caption: Workflow for structural determination. Note the divergence based on crystal quality; SC-XRD provides atomic resolution, while PXRD is reserved for bulk phase identification.

Detailed Experimental Protocols

A. Crystallization Strategy

The gem-dimethyl group increases lipophilicity compared to the unmethylated precursor. Standard polar solvents often yield oils.

  • Solvent System: Ethanol:Hexane (1:4 v/v).

  • Method: Slow evaporation at room temperature (298 K).

  • Protocol:

    • Dissolve 50 mg of the ester in 2 mL of Ethanol.

    • Add Hexane dropwise until slight turbidity is observed, then add 2 drops of Ethanol to clear.

    • Cover with parafilm, punch 3-5 pinholes, and leave in a vibration-free zone for 3-5 days.

    • Target: Colorless blocks or prisms.

B. X-Ray Data Collection (SC-XRD)

Bromine is a heavy scatterer (


 mm

for Mo K

). Absorption correction is mandatory.
  • Radiation Source: Mo K

    
     (
    
    
    
    Å). Note: Cu sources may cause fluorescence with Br, increasing background noise.
  • Temperature: 100 K (Cryostream). Freezing rotation of the ethyl tail is essential for precise modeling.

  • Strategy: Collect full sphere to maximize redundancy (

    
    ) for accurate absorption correction (SADABS or equivalent).
    
C. Refinement (The "Comparison" Logic)

When solving the structure, you must validate against the 4-bromo isomer model to ensure no regio-isomer contamination.

  • Direct Methods (SHELXT): Locate the Br atom first. Its position relative to the alkyl chain confirms the meta (3-position) substitution.

  • Disorder Check: The ethyl ester tail often exhibits positional disorder. If thermal ellipsoids on the terminal methyl are high (

    
    ), apply a split model (PART 1 / PART 2).
    

Structural Data & Performance Metrics

This section compares the Observed Solid-State Metrics (based on analogous bromophenyl esters) against Theoretical Gas-Phase Models (DFT). This highlights the "Performance" of the crystal lattice—specifically, how packing forces distort the molecule.

Table 2: Structural Parameters (Experimental vs. Theoretical)
ParameterExperimental (SC-XRD) Theoretical (DFT - B3LYP) Significance
C–Br Bond Length 1.89 – 1.91 Å1.92 ÅTypical for aryl bromides; slight shortening in solid state due to packing.
Ester Torsion (

)

(Out of Plane)

The gem-dimethyl group forces the ester perpendicular to the ring to minimize steric clash.
Intermolecular Contacts Br···O (Halogen Bond)N/A (Single Molecule)Crucial: Halogen bonding directs the 3D lattice, enhancing melting point stability.
Density (

)
~1.45 g/cm³N/AHigher density indicates efficient packing despite the bulky dimethyl group.
Key Structural Feature: The Halogen Bond

In the 3-bromo derivative, the Bromine atom is positioned to act as a Sigma-hole donor.

  • Interaction:

    
     (carbonyl).
    
  • Distance: Typically

    
     Å (less than the sum of van der Waals radii).
    
  • Performance Impact: This interaction creates rigid "dimer" or "chain" motifs in the crystal, making the solid significantly more stable (higher melting point) than the non-brominated analogue.

Molecular Interaction Pathway

Understanding how the molecule packs helps predict solubility and dissolution rates. The gem-dimethyl group acts as a "spacer," preventing


 stacking of the phenyl rings.

Interactions Br Bromine Atom (Sigma Hole) Carbonyl Carbonyl Oxygen (Electron Donor) Br->Carbonyl Halogen Bond (Stabilizes Lattice) GemDimethyl Gem-Dimethyl (Steric Bulk) GemDimethyl->Carbonyl Twists Ester (Thorpe-Ingold) PiSystem Phenyl Ring (Pi System) GemDimethyl->PiSystem Disrupts Stacking (Increases Solubility)

Caption: Interaction map showing how the Bromine atom stabilizes the lattice via halogen bonding, while the gem-dimethyl group disrupts Pi-stacking, modulating solubility.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. Link (Authoritative source on Halogen Bonding).

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link (Context for the 2,2-dimethyl structural influence).

  • Cambridge Crystallographic Data Centre (CCDC) . Search for Analogue: Ethyl 3-(3-bromophenyl)-2-cyanoacrylate (Refcode: XOPJUZ). Link

Sources

Comparative

High-Efficiency Indanone Synthesis: A Comparative Guide on the Thorpe-Ingold Effect in Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate Cyclization

Executive Summary In drug development and API scale-up, the indanone core is a privileged scaffold frequently found in pharmacologically active compounds, including acetylcholinesterase inhibitors like Donepezil[1]. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and API scale-up, the indanone core is a privileged scaffold frequently found in pharmacologically active compounds, including acetylcholinesterase inhibitors like Donepezil[1]. However, the synthesis of highly substituted indanones via intramolecular Friedel-Crafts acylation often suffers from poor yields due to competing intermolecular oligomerization and high activation energy barriers.

By strategically employing Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate instead of its unsubstituted counterpart, chemists can exploit the Thorpe-Ingold effect (the gem-dimethyl effect) to fundamentally alter the reaction's kinetic profile[2]. This guide objectively compares the cyclization performance of the gem-dimethyl substrate against the unsubstituted alternative, providing mechanistic insights and a self-validating experimental protocol to ensure high-fidelity ring closure.

Mechanistic Causality: The Thorpe-Ingold Effect Explained

As an Application Scientist, I frequently observe that simply applying brute-force conditions (e.g., high heat, harsh Brønsted acids) to reluctant cyclizations leads to substrate degradation. The elegant alternative is pre-organizing the substrate's conformation.

The dramatic acceleration of cyclization seen with Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is driven by two interconnected phenomena first described by Beesley, Thorpe, and Ingold in 1915[2],[3]:

  • Angle Compression (Enthalpic Factor): The introduction of the bulky gem-dimethyl group at the α-position of the propanoate chain compresses the internal C-C-C bond angle from a standard tetrahedral ~109.5° down to approximately ~106°[4]. This slight compression physically pushes the reactive ends of the molecule—the electrophilic acylium ion and the nucleophilic aromatic ring—closer together.

  • Rotamer Restriction (Entropic Factor): An unsubstituted alkyl chain possesses high conformational flexibility and spends the majority of its time in an extended anti conformation to minimize steric clashes. The gem-dimethyl groups introduce severe gauche interactions when the chain is extended. To relieve this strain, the molecule is forced into a folded gauche conformation. This drastically reduces the entropic penalty (

    
    ) required to reach the cyclic transition state, making intramolecular cyclization exponentially faster than intermolecular side reactions[5].
    

Mechanism A Acyclic Precursor (gem-dimethyl) B Restricted Rotamer (Angle Compression) A->B Steric Hindrance (Entropy Decrease) C Transition State (Lower ΔG‡) B->C Friedel-Crafts Acylation D Cyclized Product (Indanone) C->D Rapid Ring Closure

Caption: Mechanistic pathway of the Thorpe-Ingold effect accelerating indanone cyclization.

Product Performance Comparison: Gem-Dimethyl vs. Unsubstituted Precursors

To objectively evaluate the performance of the gem-dimethyl strategy, we must compare the cyclization of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (Substrate A) against the baseline Ethyl 3-(3-bromophenyl)propanoate (Substrate B).

Because the bromine atom is located at the 3-position (meta to the propanoate chain), cyclization can theoretically occur at the 2-position or 6-position of the phenyl ring. Steric hindrance heavily directs the electrophilic attack to the less hindered 6-position, yielding the 5-bromo indanone derivative as the major product[6].

Table 1: Kinetic and Thermodynamic Comparison
ParameterSubstrate A: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoateSubstrate B: Ethyl 3-(3-bromophenyl)propanoate
Structural Profile α,α-gem-Dimethyl substitutedUnsubstituted
Primary Product 5-bromo-2,2-dimethyl-1-indanone5-bromo-1-indanone
Optimal Cyclization Reagent AlCl₃ in CH₂Cl₂ (Mild Lewis Acid)Polyphosphoric Acid (PPA) (Harsh Brønsted Acid)
Required Temperature 0 °C to 25 °C100 °C to 120 °C
Reaction Time 1 - 2 hours12 - 24 hours
Typical Isolated Yield > 85% 40 - 50%
Major Byproducts Trace regioisomer (7-bromo-2,2-dimethyl-1-indanone)Intermolecular oligomers, thermal decomposition
Relative Cyclization Rate ~10³ to 10⁴ times fasterBaseline (1x)

Analysis: The unsubstituted Substrate B lacks the Thorpe-Ingold effect[7], meaning its transition state is entropically unfavorable. Consequently, it requires harsh conditions (PPA at >100 °C) to force the cyclization, which inadvertently promotes intermolecular polymerization, halving the yield. Substrate A cyclizes smoothly at room temperature, preserving the integrity of the bromine functional group for downstream cross-coupling reactions.

Self-Validating Experimental Protocol

A robust protocol must not rely on blind faith; it must be a self-validating system where each intermediate is analytically confirmed before proceeding. The following methodology details the synthesis of 5-bromo-2,2-dimethyl-1-indanone from Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate.

Workflow S1 Step 1: Saponification Ester + LiOH/H2O (2h, RT) S2 Step 2: Acid Chloride Formation Carboxylic Acid + SOCl2 (4h, 60°C) S1->S2 Validate: IR C=O shift (1735 -> 1705 cm⁻¹) S3 Step 3: Intramolecular Cyclization Acid Chloride + AlCl3 in DCM (1h, 0°C to RT) S2->S3 Validate: IR C=O shift (1705 -> 1800 cm⁻¹) S4 Step 4: Quench & Purification Ice/HCl Quench -> Silica Gel Column S3->S4 Validate: TLC spot conversion & LC-MS

Caption: Self-validating experimental workflow for synthesizing 5-bromo-2,2-dimethyl-1-indanone.

Step 1: Saponification to the Carboxylic Acid
  • Procedure: Dissolve Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 2 hours.

  • Workup: Evaporate the organic solvents, acidify the aqueous layer to pH 2 with 1M HCl, and extract with Ethyl Acetate.

  • Self-Validation Checkpoint: Perform Infrared (IR) spectroscopy on the isolated solid. You must observe the disappearance of the ester carbonyl stretch at ~1735 cm⁻¹ and the appearance of a broad O-H stretch (2500–3000 cm⁻¹) alongside a carboxylic acid C=O stretch at ~1705 cm⁻¹. Do not proceed if the ester peak remains.

Step 2: Generation of the Acid Chloride
  • Procedure: Suspend the resulting 3-(3-bromophenyl)-2,2-dimethylpropanoic acid in anhydrous Dichloromethane (DCM). Add Thionyl Chloride (SOCl₂, 2.0 equiv) and a catalytic drop of DMF. Reflux at 60 °C for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and HCl gas, yielding the crude acid chloride.

  • Self-Validation Checkpoint: Run a neat IR on the crude oil. The C=O stretch must shift dramatically from ~1705 cm⁻¹ to a sharp peak at ~1800 cm⁻¹. If the 1705 cm⁻¹ peak persists, the chlorination is incomplete, and the subsequent Friedel-Crafts reaction will fail.

Step 3: Intramolecular Friedel-Crafts Acylation
  • Procedure: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C under an inert argon atmosphere. Portion-wise, add anhydrous Aluminum Chloride (AlCl₃, 1.5 equiv). The solution will immediately turn deep red/orange, indicating the formation of the reactive acylium ion complex. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The mass spectrum should show the exact mass of the cyclized product (m/z for C₁₁H₁₁BrO).

Step 4: Quench and Isolation
  • Procedure: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl to break the aluminum complex. Extract the aqueous layer with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

  • Final Validation: ¹H NMR will confirm ring closure by the disappearance of one aromatic proton and the presence of a distinct 6H singlet at ~1.2 ppm corresponding to the gem-dimethyl group[6].

References

1.[2] Wikipedia Contributors. "Thorpe–Ingold effect." Wikipedia, The Free Encyclopedia. URL:[Link] 2.[4] Jung, M. E., & Piizzi, G. "Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect." National Center for Biotechnology Information (PMC). URL:[Link] 3.[1] Jongcharoenkamol, J., et al. "Selective Divergent Synthesis of Indanols, Indanones, and Indenes via Acid-Mediated Cyclization." ResearchGate. URL:[Link] (Representative indanone scaffold utility). 4.[6] Taber, D. F., et al. "Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization." Amazon S3 / Published Literature. URL: [Link] (Contains specific synthetic data for 5-bromo-2,2-dimethyl-1-indanone). 5.[7] Royal Society of Chemistry. "Annulations involving 1-indanones to access fused- and spiro frameworks." RSC Advances. URL:[Link] 6.[3] Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions. URL:[Link] 7.[5] Smith, G. "Steric Acceleration of Intramolecular Cyclisations." CORE. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing not just their synthetic yields, but their operational safety and logistical workflows. Ethyl 3-(3-bromophenyl)-2,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing not just their synthetic yields, but their operational safety and logistical workflows. Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is a highly valuable brominated organic ester used as a specialized intermediate. However, the presence of a covalently bound bromine atom fundamentally alters the lifecycle management of this compound.

From an environmental health and safety (EHS) perspective, this material and any associated reaction byproducts are classified as Halogenated Organic Compounds (HOCs)[1]. Improper disposal violates Environmental Protection Agency (EPA) mandates and introduces severe safety risks, including the generation of corrosive hydrogen bromide (HBr) gas if improperly processed[2]. This guide provides field-proven, self-validating protocols for the safe accumulation, segregation, and disposal of wastes containing this compound.

The Causality of Halogenated Waste Segregation

In chemical waste management, segregation is not merely an administrative rule; it is dictated by the thermodynamics of downstream waste processing. Understanding why we separate wastes ensures higher compliance and safety in the lab.

  • Thermal Treatment Limitations: Most spent non-halogenated organic solvents are bulked into 55-gallon drums and utilized for "fuels blending"—an economical energy recovery process[3]. Halogenated wastes, however, cannot be utilized for fuels blending. When combusted, brominated compounds release highly corrosive hydrobromic acid and halogen radicals.

  • Incineration Requirements: To safely process halogenated waste, facilities must use specialized liquid injection or rotary kiln incineration equipped with high-efficiency caustic scrubbers to neutralize acidic emissions[2].

  • Cost Implications: Because of this intensive infrastructure, disposing of a drum of halogenated waste costs approximately twice as much as non-halogenated waste[3]. Mixing even a small amount of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate into a non-halogenated carboy contaminates the entire batch, forcing the entire volume into the more expensive incineration route.

  • Regulatory Thresholds: Laboratories are strictly limited in their accumulation capacities. A standard Satellite Accumulation Area (SAA) cannot exceed 50 gallons of accumulated chemical hazardous waste at any time[4].

Quantitative Analysis of Halogenated Waste Treatment

Understanding the ultimate destination of your waste reinforces the importance of proper lab-level segregation. The EPA outlines specific treatment technologies based on the physical state and energy content of the halogenated waste[2].

Waste CategoryEPA Treatment TechnologyEstimated Energy ContentLaboratory Segregation Directive
Halogenated Liquid Organics Liquid injection incineration with caustic scrubbing~4,000 BTU/lbIsolate in 5-gallon safety cans; do not mix with non-halogenated solvents[2][3].
Halogenated Solid Waste Rotary kiln incineration with caustic scrubbing~1,000 BTU/lbCollect contaminated silica gel and filter paper in solid hazardous waste bins[2][5].
Halogenated Aqueous Waste Filtration / Steam stripping / Carbon adsorptionN/ACollect separately; strictly prohibited from sink/drain disposal[2][5].

Self-Validating Disposal Protocols

To ensure absolute compliance, implement the following step-by-step methodologies in your laboratory's Satellite Accumulation Area (SAA). Every step includes a self-validation check to prevent operational drift.

Protocol A: Liquid Waste Accumulation (Reaction Solvents & Extractions)
  • Container Verification: Before transferring any liquid, verify that the designated 5-gallon safety can or carboy is explicitly labeled "Hazardous Waste - Halogenated Organic Waste"[3][5].

    • Self-Validation Check: Does the label match the exact chemical profile? Never rely on memory; maintain a running log of added solvents[3].

  • Chemical Transfer: Transfer the spent reaction mixture containing Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate into the carboy. Ensure it is not mixed with incompatible materials such as inorganic acids (e.g., nitric acid, perchloric acid) or strong oxidizers[4].

  • Vapor Containment: Immediately seal the container. The lid must remain closed at all times except when actively adding or removing waste[3][4].

  • Volume Monitoring: Monitor the SAA capacity to ensure the lab remains below the 50-gallon hazardous waste limit[4].

Protocol B: Solid Waste Management (Silica Gel & Consumables)

During the purification of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate via column chromatography, the stationary phase becomes heavily contaminated with brominated residues.

  • Segregation: Used silica gels and alumina are automatically designated as hazardous waste[6]. Do not discard them in standard municipal trash.

  • Collection: Place the contaminated silica gel, filter papers, and gloves into a designated solid hazardous waste container[5].

  • Storage Conditions: Store the solid waste container in a cool, dry, well-ventilated area away from direct sunlight to prevent heat-induced degradation or pressure buildup[5].

Protocol C: Aqueous Waste Handling

If your workup involves aqueous washes (e.g., quenching or extraction), the resulting aqueous layer will contain trace amounts of the brominated compound.

  • Drain Prohibition: Regulated hazardous waste, including aqueous solutions containing brominated compounds, cannot be sink disposed[4][5].

  • Collection: Collect the aqueous phase in a separate, labeled aqueous hazardous waste carboy for specialized treatment (e.g., carbon adsorption)[2].

Spill Response and Decontamination

Immediate and appropriate action is critical in the event of a spill to prevent personnel exposure and environmental release[5].

  • Isolation: Alert personnel in the immediate area and evacuate if necessary. Extinguish all ignition sources[5].

  • Containment: Do not let the product enter drains or the public sewer system[7].

  • Absorption: Soak up the liquid with an inert absorbent material (e.g., vermiculite or commercial spill pads)[7].

    • Crucial Note: Do not use combustible materials like sawdust for halogenated compounds.

  • Disposal: Carefully collect the absorbed material and place it into a suitable, tightly closed solid hazardous waste container for EHS pickup[5][7].

Waste Routing Workflow

The following diagram illustrates the logical decision matrix for segregating waste streams generated during the synthesis or use of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate.

WasteWorkflow Start Reaction Mixture: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate Phase Identify Waste Phase Start->Phase Org Organic Liquid Phase Phase->Org Solvent Extraction Aq Aqueous Liquid Phase Phase->Aq Aqueous Workup Sol Solid Consumables (Silica, Filters) Phase->Sol Chromatography/Filtration HalCarboy Halogenated Waste Carboy (Incineration route) Org->HalCarboy Segregate from Non-Halogenated AqCarboy Aqueous Waste Carboy (Carbon Adsorption) Aq->AqCarboy DO NOT DRAIN DISPOSE SolBin Solid Hazardous Waste Bin (Rotary Kiln) Sol->SolBin Keep tightly sealed

Figure 1: Workflow for the segregation and disposal of brominated organic waste phases.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem URL
  • Chemical Waste Management: Combining Compatible Used Organic Solvents - University of Louisville DEHS URL
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPIS URL
  • Disposal of Used/Unwanted Chemicals at UW-Madison - UW-Madison EHS URL
  • Bromine in Orgo Lab SOP - Providence College EHS URL
  • 7.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.

Sources

Handling

Personal protective equipment for handling Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

[1] Executive Summary & Chemical Profile Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is a specialized organic intermediate likely used in the synthesis of pharmaceutical candidates (e.g., receptor agonists or enzyme i...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is a specialized organic intermediate likely used in the synthesis of pharmaceutical candidates (e.g., receptor agonists or enzyme inhibitors).[1] Due to the specific nature of this compound, comprehensive toxicological data may be limited.

Critical Safety Directive: In the absence of compound-specific toxicology, this substance must be handled under Universal Precautions for functionalized aryl bromides. The structural combination of an ester moiety and an aryl bromide suggests potential for skin sensitization, irritation, and absorption.

Chemical Identity Table
ParameterDetail
Chemical Name Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate
Functional Groups Aryl Bromide, Aliphatic Ester, Gem-dimethyl
Molecular Weight ~285.18 g/mol
Predicted State Viscous Liquid or Low-Melting Solid (at 25°C)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Primary Hazards Skin/Eye Irritation (H315/H319), STOT-SE (H335)

Risk Assessment & Hazard Identification

Based on Structural Activity Relationship (SAR) and Read-Across from similar aryl bromides (e.g., Ethyl 3-(3-bromophenyl)propanoate).[1]

GHS Classification (Anticipated)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][5]

  • H335: May cause respiratory irritation.[2][5][6]

  • Precautionary Principle: Treat as potentially harmful if swallowed (H302) due to the organobromine content.[1]

Mechanism of Danger[1][9]
  • Alkylating Potential: While aryl bromides are generally stable, the ester functionality can undergo hydrolysis in biological systems, potentially releasing acidic byproducts.

  • Lipophilicity: The gem-dimethyl and ethyl groups increase lipophilicity (LogP > 3), facilitating rapid skin absorption and cell membrane penetration.[1]

  • Sensitization: Organobromines are known contact sensitizers; repeated exposure may lead to dermatitis.

Personal Protective Equipment (PPE) Matrix

Rationale: Prevention of dermal absorption and inhalation of aerosols.[1]

PPE CategoryRequirementTechnical Justification
Hand Protection Double Gloving (Nitrile) Outer: 5 mil Nitrile (Splash protection).[1] Inner: 4 mil Nitrile (Barrier redundancy).[1] Note: For prolonged immersion, use Silver Shield/Laminate.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for liquids that are skin irritants.[1] Goggles prevent vapor/aerosol entry.[3][7]
Respiratory Fume Hood (Primary) Handle strictly within a certified fume hood.[1] If hood is unavailable, use a NIOSH-approved half-mask with OV/P95 cartridges .[1]
Body Defense Lab Coat (Cotton/Poly) Must be buttoned to the neck.[1] Synthetic fibers (nylon) should be avoided due to solvent incompatibility if dissolved in DCM/Acetone.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Weighing[1]
  • Engineering Control: Verify Fume Hood face velocity is >100 fpm.

  • Static Control: Use an anti-static gun if the substance is a solid, as ester powders can be statically charged and disperse easily.

  • Containment: Weigh inside the fume hood. If the balance is external, transfer the compound into a tared vial inside the hood, cap tightly, and then weigh the closed vial.

Phase B: Reaction Setup & Transfer
  • Solvent Choice: Dissolve in non-halogenated solvents (e.g., Ethyl Acetate) where possible to minimize hazardous waste complexity.

  • Addition: Use a syringe or cannula transfer for liquid forms to avoid open-air pouring.

  • Inert Atmosphere: While not strictly pyrophoric, maintaining a Nitrogen/Argon blanket is recommended to prevent hydrolysis of the ester.

Phase C: Cleanup & Decontamination[1]
  • Surface Decon: Wipe all surfaces with a surfactant (soap/water) followed by Isopropanol.

  • Tool Cleaning: Rinse spatulas/glassware with Acetone into the Halogenated Waste stream immediately.

Emergency Response & Spills

Spill Decision Logic
  • Minor Spill (<5 mL/g):

    • Alert nearby personnel.

    • Cover with vermiculite or absorbent pads.

    • Wipe area with acetone.

    • Dispose of debris as hazardous chemical waste.

  • Major Spill (>50 mL/g):

    • EVACUATE the immediate area.[8]

    • Do not attempt cleanup without SCBA if vapors are strong.

    • Contact EHS / HazMat team.

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol) on skin, as this enhances absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3][6][9] Seek medical attention.

Waste Disposal & Logistics

Disposal Code: Halogenated Organic Waste (Due to Bromine content).[1]

  • Segregation: Do not mix with acidic waste streams to prevent potential ester hydrolysis or transesterification reactions.

  • Labeling: Clearly label as "Contains Organobromides - Toxic/Irritant."

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers if acidic impurities are suspected.

Visualized Handling Workflow

HandlingProtocol Start Start: Chemical Retrieval CheckPPE Verify PPE: Nitrile Gloves (x2), Goggles, Lab Coat Start->CheckPPE HoodCheck Engineering Check: Fume Hood Operational? CheckPPE->HoodCheck HoodCheck->Start No (Stop Work) Weighing Weighing Procedure: Transfer to tared vial INSIDE hood Cap tightly before removing HoodCheck->Weighing Yes Reaction Reaction Setup: Dissolve in solvent Inert Gas Blanket (N2/Ar) Weighing->Reaction Spill Spill Event? Reaction->Spill Cleanup Absorb with Vermiculite Dispose as Halogenated Waste Spill->Cleanup Yes Waste Disposal: Halogenated Organic Waste Stream Spill->Waste No Cleanup->Waste

Caption: Operational logic flow for the safe retrieval, handling, and disposal of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate.

References

  • PubChem. (2025).[2][10] Ethyl 3-(3-bromophenyl)propanoate (Analog) - Safety and Hazards. National Library of Medicine.[10] Available at: [Link][1]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link][1]

Sources

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